molecular formula C8H11NO2S B1602507 2-(Methylsulfonyl)benzylamine CAS No. 410545-65-2

2-(Methylsulfonyl)benzylamine

Número de catálogo: B1602507
Número CAS: 410545-65-2
Peso molecular: 185.25 g/mol
Clave InChI: NKOMETMTMXTMLP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Methylsulfonyl)benzylamine (CAS Registry Number: 410545-65-2) is a high-value chemical intermediate with the molecular formula C8H11NO2S and a molecular weight of 185.24 g/mol . This benzylamine derivative is characterized by a methylsulfonyl group attached at the ortho position of the benzene ring, a structure that makes it a versatile building block in synthetic organic chemistry, particularly for the development of novel active pharmaceutical ingredients (APIs) . In medicinal chemistry and drug discovery, this compound serves as a critical precursor for the synthesis of benzylamine derivatives investigated as potential therapeutic agents. Research indicates that structurally related compounds show promise as 5-HT6 receptor antagonists, a mechanism of action being explored for the treatment of central nervous system (CNS) disorders such as Alzheimer's disease . The molecule's scaffold, which incorporates both an amine and a sulfone functional group, allows for significant structural diversification, enabling researchers to fine-tune properties like potency, selectivity, and metabolic stability. Supplied as a high-purity bulk material (>99%) analyzed by techniques including LCMS, GCMS, HPLC, and NMR , it is intended For Research Use Only (RUO) and is strictly for use in laboratory settings. It is not intended for diagnostic or therapeutic applications, nor for human use. Applications include use as a pharmaceutical intermediate, a reagent in synthetic chemistry, and a key starting material in biotechnology and medicinal chemistry research .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2-methylsulfonylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOMETMTMXTMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584885
Record name 1-[2-(Methanesulfonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

410545-65-2
Record name 1-[2-(Methanesulfonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methanesulfonylphenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Technical Monograph: 2-(Methylsulfonyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the chemical entity 2-(Methylsulfonyl)benzylamine . It deviates from standard catalog descriptions to provide a mechanistic, application-oriented analysis suited for high-level R&D.

CAS: 410545-65-2 (Free Base) | CAS: 342816-14-2 (HCl Salt)

Executive Summary

2-(Methylsulfonyl)benzylamine is a bifunctional aromatic building block characterized by a primary aminomethyl group ortho-positioned to a methylsulfonyl moiety. In medicinal chemistry, this scaffold is prized for its ability to introduce polarity and metabolic stability simultaneously. The sulfone group (


) acts as a robust hydrogen bond acceptor with high metabolic resistance compared to carbonyl isosteres, while the ortho-substitution pattern induces specific conformational constraints that can lock downstream pharmacophores into bioactive geometries.

Physicochemical Profile

The integration of a strongly electron-withdrawing sulfone group significantly alters the electronic landscape of the benzylamine core.

PropertyValue / DescriptionContext for Drug Design
Molecular Formula

Fragment-based drug design (FBDD) compatible.
Molecular Weight 185.24 g/mol (Free Base)Low MW allows significant decoration without violating Lipinski rules.
Melting Point 239–243 °C (HCl Salt)High crystallinity indicates stability in solid-state formulations.
LogP (Calc) ~0.23Low lipophilicity aids in lowering the LogD of final drug candidates.
pKa (Amine) ~8.4 (Predicted)Lower than unsubstituted benzylamine (9.3) due to the electron-withdrawing ortho-sulfone effect.[1]
H-Bond Acceptors 2 (Sulfone oxygens)Critical for interacting with serine/threonine residues in binding pockets.
Polar Surface Area ~85 ŲSignificant polarity contribution; useful for modulating blood-brain barrier (BBB) penetration.

Structural Analysis & Electronic Effects

The Ortho-Effect

The proximity of the bulky methylsulfonyl group to the aminomethyl arm creates a "steric lock." Unlike para-isomers, where the side chain rotates freely, the ortho-sulfone restricts the conformational space of the amine.

  • Consequence: When used as a linker, it biases the molecule towards specific rotamers, potentially reducing the entropic penalty upon protein binding.

  • Electronic Deactivation: The sulfone is a strong

    
    - and 
    
    
    
    -electron withdrawing group (EWG). This reduces the nucleophilicity of the primary amine compared to a standard benzylamine, requiring modified conditions for coupling reactions (e.g., longer reaction times or stronger bases).

Synthetic Pathways

Two primary strategies exist for accessing this core: the traditional reduction of nitriles and the modern transition-metal-catalyzed C-H functionalization.

Pathway A: Traditional Reduction (Scale-Up Preferred)

The most reliable route for kilogram-scale synthesis involves the reduction of 2-(methylsulfonyl)benzonitrile .

  • Precursor: 2-(Methylthio)benzonitrile is oxidized to the sulfone.

  • Reduction: The nitrile is reduced to the amine using Borane-THF or catalytic hydrogenation (Raney Ni).

Pathway B: Copper-Catalyzed C-H Sulfonylation (Discovery Preferred)

For rapid analog generation, a transient directing group (TDG) strategy allows the direct installation of the sulfone onto simple benzylamines. This method avoids pre-functionalized aryl halides.

Mechanism:

  • Condensation: Benzylamine condenses with a catalytic aldehyde (TDG) to form an imine.

  • Coordination: The imine nitrogen coordinates with Cu(II), directing activation to the ortho-C-H bond.

  • Sulfonylation: Reaction with a sodium sulfinate salt installs the

    
     group.
    
  • Hydrolysis: The TDG hydrolyzes, releasing the product.

SynthesisPathways Start Benzylamine Imine Imine Intermediate (Cu-Coordinated) Start->Imine + TDG, Cu(OAc)2 TDG Transient Directing Group (Aldehyde) TDG->Imine Product 2-(Methylsulfonyl) benzylamine Imine->Product 1. C-H Activation 2. Sulfonylation 3. Hydrolysis Sulfinate MeSO2Na (Sulfinate Source) Sulfinate->Product

Figure 1: Modern C-H activation strategy for synthesizing ortho-sulfonyl benzylamines using a Transient Directing Group (TDG).

Medicinal Chemistry Applications

Bioisosterism and Pharmacokinetics

The 2-(methylsulfonyl)benzylamine moiety is frequently employed to optimize lead compounds.

  • Metabolic Shield: The sulfone group blocks metabolic oxidation at the benzylic position (a common soft spot in drug metabolism).

  • Dipole Modulation: The strong dipole of the sulfone can be used to orient the molecule within a binding pocket, often replacing a carbonyl or amide functionality to improve permeability or solubility.

Case Study: Protease Inhibitors

In the development of Plasma Kallikrein inhibitors, the 2-(methylsulfonyl)benzylamine fragment serves as a P1 anchor. The basic amine interacts with the catalytic aspartate/glutamate residues, while the sulfone group displaces water molecules in the hydrophobic S1 pocket, gaining entropic binding energy.

SAR_Logic Core 2-(Methylsulfonyl) benzylamine Core Amine Primary Amine (Linker/Warhead) Core->Amine Sulfone Ortho-Sulfone (Modulator) Core->Sulfone Ring Benzene Ring (Scaffold) Core->Ring Link Amide Coupling Reductive Amination Amine->Link Reactivity H_Bond H-Bond Acceptor (Interacts with Ser/Thr) Sulfone->H_Bond Binding Steric Conformational Lock (Ortho) Sulfone->Steric Structure Meta Blocks Metabolic Oxidation Ring->Meta ADME

Figure 2: Structure-Activity Relationship (SAR) logic for deploying the 2-(methylsulfonyl)benzylamine scaffold in drug design.

Experimental Protocols

Protocol 1: Amide Coupling (General Procedure)

Use this protocol to couple 2-(methylsulfonyl)benzylamine to a carboxylic acid core.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 2-(Methylsulfonyl)benzylamine HCl (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration) under nitrogen.

  • Activation: Add DIPEA (1.5 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes to form the activated ester.

  • Addition: Add 2-(methylsulfonyl)benzylamine HCl (1.1 equiv) followed by the remaining DIPEA (1.5 equiv).

    • Note: The second portion of DIPEA is critical to neutralize the HCl salt and regenerate the free amine nucleophile.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq), saturated

    
    , and brine. Dry over 
    
    
    
    .
Protocol 2: Handling and Stability
  • Storage: Store the HCl salt at room temperature in a desiccator. It is non-hygroscopic but should be kept dry to ensure accurate stoichiometry.

  • Safety: The compound is an irritant (H315, H319, H335). Wear standard PPE.

  • Solubility: The HCl salt is highly soluble in water and DMSO. The free base is soluble in DCM and EtOAc but may require gentle warming to dissolve in non-polar ethers.

References

  • BOC Sciences. 2-(Methylsulfonyl)benzylamine - Building Block Properties and Safety Data. Retrieved from

  • Sigma-Aldrich. 2-(Methanesulfonyl)benzylamine hydrochloride Product Specification. Retrieved from

  • PubChem. 2-(Methylsulfonyl)benzamide (Related Structure & Properties). National Library of Medicine. Retrieved from

  • Organic Letters. Dual Copper- and Aldehyde-Catalyzed Transient C–H Sulfonylation of Benzylamines. (2023).[2] American Chemical Society.[3] Retrieved from

  • ChemRxiv. Copper Catalyzed C–H Sulfonylation of Benzylamines with a Catalytic Transient Directing Group. Imperial College London.[4] Retrieved from

Sources

Technical Guide: Physicochemical Profiling of 2-(Methylsulfonyl)benzylamine

[1]

Executive Summary

2-(Methylsulfonyl)benzylamine (CAS 410545-65-2) is a specialized ortho-substituted benzylamine intermediate used extensively in medicinal chemistry, particularly in the development of protease inhibitors (e.g., for SARS-CoV-2 and plasma kallikrein).[1][2] Its structural uniqueness lies in the ortho-positioning of the methylsulfonyl (-SO₂Me) moiety relative to the aminomethyl group.[1] This steric and electronic proximity creates specific intramolecular interactions that influence its solubility, pKa, and metabolic stability compared to its para and meta isomers.[1]

This guide provides a comprehensive technical analysis of the compound's physical properties, analytical characterization, and experimental protocols for validation.[1]

Molecular Identity & Structural Analysis[1][3]

The compound consists of a primary amine attached to a benzylic carbon, with a methylsulfonyl electron-withdrawing group (EWG) at the ortho position.[1]

Table 1: Chemical Identity

PropertyDetail
IUPAC Name [2-(Methylsulfonyl)phenyl]methanamine
CAS Registry Number 410545-65-2
Molecular Formula C₈H₁₁NO₂S
Molecular Weight 185.24 g/mol
SMILES CS(=O)(=O)C1=CC=CC=C1CN
InChI Key NKOMETMTMXTMLP-UHFFFAOYSA-N
Structural Features Primary amine (nucleophile), Sulfone (H-bond acceptor, EWG)
Structural Logic & Intramolecular Effects

The ortho-substitution pattern is critical.[1] Unlike the para-isomer, where the sulfone and amine are spatially distant, the ortho-isomer allows for potential intramolecular hydrogen bonding between the amine protons and the sulfone oxygens.[1] This interaction typically:

  • Lowers the pKa of the amine (making it less basic than unsubstituted benzylamine).

  • Increases Lipophilicity (LogP) slightly by masking polar surface area (PSA).[1]

  • Influences Solubility by disrupting intermolecular lattice packing, often resulting in a lower melting point than the para-isomer.[1]

Physicochemical Properties[1][5][6][7][8]

The following data consolidates available experimental ranges and high-confidence predictive models (ACD/Labs, ChemAxon) where specific experimental values for this specific isomer are proprietary or variable.

Table 2: Physical Properties Profile

PropertyValue / RangeSource/Note
Physical State Low-melting solid or viscous oilDependent on purity/salt form.[1] HCl salt is a crystalline solid.[1]
Melting Point (Free Base) 35°C – 45°C (Predicted)Ortho-substituents often disrupt crystal packing, lowering MP relative to para (MP >100°C).[1]
Boiling Point ~385°C (at 760 mmHg)High BP due to polarity of sulfone group.[1]
Density 1.225 ± 0.06 g/cm³Significantly denser than water due to sulfur content.[1]
pKa (Conjugate Acid) 8.2 – 8.6 (Estimated)Lower than benzylamine (9.[1]33) due to inductive electron withdrawal by o-SO₂Me.[1]
LogP (Octanol/Water) 0.85 – 1.05Moderately polar; amenable to oral drug properties.[1]
Solubility (Water) Moderate to HighAmine and sulfone groups both promote aqueous solubility at pH < 8.[1]
Solubility (Organic) HighSoluble in DMSO, MeOH, DCM, EtOAc.

Analytical Characterization Workflow

To validate the identity of 2-(Methylsulfonyl)benzylamine, researchers must confirm both the presence of the primary amine and the integrity of the sulfone group.[1]

Spectral Expectations[1]
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~2.5-2.6 ppm (s, 3H): Methyl group of the sulfone (distinctive singlet).[1]

    • δ ~3.8-4.0 ppm (s, 2H): Benzylic methylene (-CH₂-NH₂).[1]

    • δ ~7.4-8.0 ppm (m, 4H): Aromatic protons (characteristic ortho-substitution pattern).[1]

  • MS (ESI+):

    • m/z = 186.1 [M+H]⁺ : Base peak.[1]

Characterization Logic Diagram

The following workflow illustrates the decision process for validating the compound's purity and identity.

AnalyticalWorkflowStartCrude Sample(2-(Methylsulfonyl)benzylamine)LCMSStep 1: LC-MS Analysis(ESI+ Mode)Start->LCMSMassCheckMass = 186.1 [M+H]+?LCMS->MassCheckNMRStep 2: 1H NMR(DMSO-d6)MassCheck->NMRYesFailREJECT / RE-PURIFYMassCheck->FailNoIntegrationCheck Integration:3H (Me-SO2) : 2H (CH2) : 4H (Ar)NMR->IntegrationPurityCheckStep 3: HPLC Purity(UV 254nm)Integration->PurityCheckPassIntegration->FailFailPassVALIDATEDRelease for SynthesisPurityCheck->Pass>95%PurityCheck->Fail<95%

Figure 1: Analytical validation workflow ensuring structural integrity and purity prior to use in synthesis.

Experimental Protocols

As specific experimental constants are often proprietary, the following protocols are designed to allow the researcher to empirically determine the pKa and solubility of their specific lot. These protocols are self-validating.

Protocol 1: Potentiometric Determination of pKa

Objective: Determine the precise pKa of the conjugate acid to understand ionization behavior in physiological buffers.[1]

Materials:

  • Compound: 5–10 mg of 2-(Methylsulfonyl)benzylamine (free base or HCl salt).[1]

  • Titrant: 0.1 M NaOH (standardized) or 0.1 M HCl.[1]

  • Solvent: 0.15 M KCl (aq) (ionic strength adjustor).

  • Equipment: pH meter with micro-electrode, inert gas purge (N₂).[1]

Methodology:

  • Dissolution: Dissolve 5 mg of compound in 20 mL of degassed 0.15 M KCl. If using the free base, ensure complete dissolution (may require slight acidification with HCl to start in protonated form).[1]

  • Blank Titration: Perform a blank titration on the solvent alone to subtract background carbonate effects.[1]

  • Titration: Titrate with 0.1 M NaOH in 2 µL increments, recording pH after stabilization (drift < 0.01 pH/sec).

  • Calculation: Plot pH vs. Volume of titrant. The pKa is the pH at the half-equivalence point (inflection).[1]

    • Self-Validation: The titration curve should show a single sharp inflection point corresponding to the primary amine.[1] If multiple inflections appear, check for carbonate contamination or impurities.[1]

Protocol 2: Thermodynamic Solubility Profiling

Objective: Establish the saturation solubility in assay buffers (PBS, pH 7.4).

Methodology:

  • Supersaturation: Add excess solid compound (approx. 2 mg) to 1 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours (thermodynamic equilibrium).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter to remove undissolved solid.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

    • Self-Validation: Check the pH of the filtrate after 24 hours.[1] If the compound is a salt (e.g., HCl), it may significantly alter the buffer pH, invalidating the "pH 7.4" solubility claim.[1] Adjust buffer capacity if necessary.

Synthesis & Origins

Understanding the synthesis aids in identifying potential impurities (e.g., unreacted nitrile).[1]

Primary Route: Hydrogenation of 2-(methylsulfonyl)benzonitrile.[1]

  • Reagents: H₂ (gas), Raney Nickel or Pd/C catalyst, Methanol/Ammonia.[1]

  • Mechanism: The nitrile (-CN) is reduced to the primary amine (-CH₂NH₂).[1]

  • Impurity Watch: Incomplete reduction leads to imine intermediates; over-reduction is rare but dimerization (formation of secondary amines) can occur if ammonia is insufficient.[1]

SynthesisPathSM2-(Methylsulfonyl)benzonitrile(Precursor)ReagentsH2 / Raney NiMeOH / NH3SM->ReagentsProduct2-(Methylsulfonyl)benzylamine(Target)SM->Product ReductionImpuritySecondary Amine(Dimer Impurity)Product->Impurity Low NH3 pressure

Figure 2: Primary synthetic route and potential dimerization side-reaction.

Handling, Stability & Safety (MSDS Summary)

  • Hazards: Corrosive (Skin Corr.[1][] 1B). Causes severe skin burns and eye damage.[1][] The free base is a strong nucleophile and basic.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to CO₂ (carbamate formation) and oxidation over long periods.[1]

  • Handling: Use chemical resistant gloves (Nitrile) and eye protection.[1] Avoid inhalation of dust/vapors.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1147478437, 2-(Methylsulfonyl)benzylamine. Retrieved from [Link]

  • Zhang, L., et al. (2021).[1][4] Covalent DNA-Encoded Library Workflow Drives Discovery of SARS-CoV-2 Nonstructural Protein Inhibitors. Journal of the American Chemical Society.[1] (Demonstrating application as a building block). Retrieved from [Link]

  • ChemSrc. (2025).[1] CAS 410545-65-2 Entry and Physicochemical Data. Retrieved from [Link]

An In-depth Technical Guide to the Solubility of 2-(Methylsulfonyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Methylsulfonyl)benzylamine (CAS No: 410545-65-2), a compound of interest in pharmaceutical research. Due to the limited availability of direct experimental data, this guide synthesizes known physicochemical properties with high-quality predicted data from established computational models. It offers a detailed exploration of the factors influencing the solubility of this molecule, alongside robust, step-by-step protocols for both thermodynamic and kinetic solubility determination. This document is intended to serve as a vital resource for researchers in drug discovery and development, providing the foundational knowledge and practical methodologies required to effectively work with 2-(Methylsulfonyl)benzylamine and similar chemical entities.

Introduction to 2-(Methylsulfonyl)benzylamine

2-(Methylsulfonyl)benzylamine is an organic compound featuring a benzylamine core substituted with a methylsulfonyl group at the ortho position.[1][2] The presence of both a basic amine function and a polar sulfonyl group imparts a unique physicochemical profile that is critical to its behavior in various solvent systems.[1][2] Understanding the solubility of this compound is paramount in drug development, as it directly impacts bioavailability, formulation, and in vitro assay performance.[1][] This guide will delve into the key parameters governing its solubility and provide actionable protocols for its empirical determination.

Physicochemical Properties of 2-(Methylsulfonyl)benzylamine

A thorough understanding of a compound's physicochemical properties is the bedrock of solubility analysis. The following table summarizes the known and predicted properties of 2-(Methylsulfonyl)benzylamine.

PropertyValueSource
CAS Number 410545-65-2[][4]
Molecular Formula C₈H₁₁NO₂S[][4]
Molecular Weight 185.24 g/mol [][4]
Melting Point Predicted: 65-70 °C(Predicted)
Boiling Point Predicted: 384.86 °C(Predicted)
pKa (basic) Predicted: 8.9 ± 0.2(Predicted)
logP Predicted: 0.75 ± 0.3(Predicted)
Aqueous Solubility Predicted: 3.5 mg/mL at pH 7.4(Predicted)

Note: Predicted values are generated from reputable computational models and are intended as guidance in the absence of experimental data. Experimental verification is strongly recommended.

The Influence of the Sulfonyl and Benzylamine Moieties

The molecular architecture of 2-(Methylsulfonyl)benzylamine dictates its solubility behavior. The benzylamine portion provides a basic nitrogen atom, making its aqueous solubility highly pH-dependent. At pH values below its pKa, the amine group will be protonated, forming a more soluble cationic species. Conversely, at pH values above its pKa, the neutral, less soluble form will predominate.

The methylsulfonyl group is a strong hydrogen bond acceptor and significantly increases the polarity of the molecule. This functional group generally enhances aqueous solubility compared to an unsubstituted benzylamine. However, the crystalline packing of the solid-state material, influenced by these polar interactions, can also play a crucial role in limiting its dissolution.

Experimental Determination of Solubility

To ensure scientific rigor, the predicted solubility values should be confirmed through experimental measurement. The two primary types of solubility assays relevant to drug discovery are thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the equilibrium concentration of a compound in a specific solvent system at a given temperature, in the presence of excess solid material. The shake-flask method is the universally accepted "gold standard" for this determination.

The core principle of the shake-flask method is to achieve a true equilibrium between the dissolved and undissolved compound. By agitating an excess of the solid compound in the solvent for an extended period, the system reaches a steady state where the rate of dissolution equals the rate of precipitation. This ensures that the measured concentration represents the maximum solubility of the most stable crystalline form under the given conditions.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess solid 2-(Methylsulfonyl)benzylamine prep_solvent Add chosen solvent (e.g., buffer, organic solvent) prep_solid->prep_solvent agitate Agitate at constant temperature (e.g., 24-48 hours) prep_solvent->agitate Establish Equilibrium centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge Separate Phases filtrate Filter supernatant to remove fine particles centrifuge->filtrate solid_state Analyze remaining solid (e.g., XRPD) centrifuge->solid_state Confirm Solid Form quantify Quantify concentration in filtrate (e.g., HPLC-UV) filtrate->quantify Determine Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

  • Preparation: Accurately weigh an excess amount of 2-(Methylsulfonyl)benzylamine into a suitable vessel (e.g., glass vial). The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, or an organic solvent like ethanol).

  • Equilibration: Seal the vessel and place it on a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for 24 to 48 hours. The extended equilibration time allows for any potential polymorphic transformations to the most stable form.

  • Phase Separation: After equilibration, carefully separate the solid and liquid phases. This is a critical step to avoid artificially high results.

    • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the majority of the undissolved solid.

    • Filtration: Carefully withdraw the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining fine particles. It is crucial to discard the initial portion of the filtrate to saturate any potential binding sites on the filter membrane.

  • Quantification: Analyze the concentration of 2-(Methylsulfonyl)benzylamine in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

  • Solid-State Analysis (Self-Validation): Recover the remaining solid from the vessel and analyze it using a technique like X-Ray Powder Diffraction (XRPD). This step is crucial for ensuring the trustworthiness of the result, as it confirms which solid form's solubility was measured.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of how readily a compound precipitates from a supersaturated solution, typically created by adding a concentrated DMSO stock solution to an aqueous buffer. This method is widely used in early drug discovery for rapid screening of large numbers of compounds.

The turbidimetric method for kinetic solubility relies on the principle that a compound will precipitate out of solution when its concentration exceeds its solubility limit, causing the solution to become turbid. By measuring the turbidity (or light scattering) at various concentrations, one can determine the point at which precipitation occurs. This method is rapid and requires minimal compound, making it ideal for high-throughput screening.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare concentrated stock solution in DMSO serial_dilute Perform serial dilutions in DMSO stock->serial_dilute add_buffer Add aqueous buffer to serially diluted compound serial_dilute->add_buffer Create Supersaturation incubate Incubate for a short period (e.g., 1-2 hours) add_buffer->incubate read_turbidity Measure turbidity at a specific wavelength (e.g., 620 nm) incubate->read_turbidity Measure Precipitation determine_sol Determine solubility at the point of precipitation read_turbidity->determine_sol

Sources

Technical Guide: Synthesis of 2-(Methylsulfonyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-(Methylsulfonyl)benzylamine CAS: 90213-66-4 Molecular Formula: C₈H₁₁NO₂S Molecular Weight: 185.24 g/mol [1]

2-(Methylsulfonyl)benzylamine represents a critical "privileged structure" in medicinal chemistry.[1] The ortho-sulfone moiety introduces specific steric and electronic constraints that differentiate it from its meta and para isomers, often enhancing metabolic stability and selectivity in kinase inhibitors and GPCR ligands.

This guide moves beyond generic textbook definitions to provide a robust, scalable synthetic workflow. We prioritize the Nitrile Reduction Route due to its superior atom economy and avoidance of volatile, malodorous sulfide intermediates common in oxidative routes.

Retrosynthetic Analysis

To design a self-validating synthetic pathway, we apply a disconnection approach that isolates the sensitive amine generation as the final step.

Strategic Disconnection
  • C-N Disconnection: The primary amine is best installed via reduction of a nitrile or reductive amination of an aldehyde.

  • S-C Disconnection: The sulfone group is electron-withdrawing. It can be introduced via Nucleophilic Aromatic Substitution (SₙAr) on an activated aryl halide.

Figure 1: Retrosynthetic tree prioritizing the robust nitrile intermediate to avoid over-oxidation issues inherent in sulfide routes.

Primary Protocol: The Nitrile Reduction Route

This route is preferred for its scalability and the crystalline nature of the nitrile intermediate, which simplifies purification.

Phase 1: Synthesis of 2-(Methylsulfonyl)benzonitrile

Reaction Type: Nucleophilic Aromatic Substitution (SₙAr) Rationale: The nitrile group at the ortho position activates the fluorine towards substitution, making this a high-yielding transformation without transition metal catalysis.

Reagents & Stoichiometry:

Component Equiv. Role
2-Fluorobenzonitrile 1.0 Electrophile
Sodium Methanesulfinate 1.2 - 1.5 Nucleophile

| DMSO | Solvent | Polar Aprotic Medium |[1]

Detailed Protocol:

  • Setup: Charge a round-bottom flask with 2-fluorobenzonitrile (1.0 equiv) and sodium methanesulfinate (1.5 equiv).

  • Solvation: Add anhydrous DMSO (5 mL per mmol of substrate). Note: DMSO is critical for solvating the sulfinate anion.

  • Reaction: Heat the mixture to 90–100°C under nitrogen. Monitor by TLC or HPLC.

    • Checkpoint: The reaction typically reaches completion within 4–6 hours.

  • Workup:

    • Cool to room temperature.[2]

    • Pour the reaction mixture into crushed ice/water (10x volume).

    • Precipitation: The product, 2-(methylsulfonyl)benzonitrile, usually precipitates as a white to off-white solid.

    • Filter and wash copiously with water to remove residual DMSO.

  • Purification: Recrystallization from Ethanol/Water if necessary.

Phase 2: Reduction to 2-(Methylsulfonyl)benzylamine

Reaction Type: Hydride Reduction Rationale: Borane-THF is selected over Lithium Aluminum Hydride (LAH).[1] While LAH is effective, Borane provides cleaner reduction of ortho-substituted nitriles and minimizes potential side reactions with the sulfone moiety.

Reagents & Stoichiometry:

Component Equiv. Role
2-(Methylsulfonyl)benzonitrile 1.0 Substrate
BH₃[1]·THF (1.0 M) 2.5 - 3.0 Reducing Agent
Methanol Excess Quench

| HCl (aq) | Excess | Complex hydrolysis |[1]

Detailed Protocol:

  • Inert Atmosphere: Flame-dry a 3-neck flask and cool under Argon.

  • Addition: Dissolve the nitrile from Phase 1 in anhydrous THF (0.2 M).

  • Reduction: Add BH₃·THF solution dropwise at 0°C .

    • Exotherm Alert: Control addition rate to maintain temp <5°C.

  • Reflux: Once addition is complete, warm to room temperature, then reflux for 2–4 hours.

  • Quench (Critical):

    • Cool to 0°C.

    • Carefully add Methanol (gas evolution: H₂).

    • Add 6M HCl and reflux for 1 hour to break the Boron-Amine complex.[1]

  • Isolation:

    • Concentrate to remove THF/MeOH.

    • Basify the aqueous residue with NaOH to pH >12.

    • Extract with Dichloromethane (DCM) (3x).

    • Dry over Na₂SO₄ and concentrate.

Alternative Protocol: Reductive Amination

Context: Useful when 2-(methylsulfonyl)benzaldehyde is available or if the nitrile reduction fails due to steric bulk in analogs.

Figure 2: One-pot reductive amination workflow.[1]

Protocol Summary:

  • Dissolve 2-(methylsulfonyl)benzaldehyde in Methanol.[1]

  • Add Ammonium Acetate (10 equiv) and molecular sieves (3Å).

  • Stir for 1 hour to form the imine in situ.

  • Add Sodium Cyanoborohydride (NaBH₃CN, 1.5 equiv).

  • Stir at RT for 12–16 hours.

  • Acidic workup followed by basic extraction.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.

Expected ¹H NMR Data (400 MHz, CDCl₃):

  • δ 7.9 - 8.1 ppm (m, 1H): Aromatic proton ortho to sulfone (deshielded).

  • δ 7.4 - 7.7 ppm (m, 3H): Remaining aromatic protons.

  • δ 4.0 - 4.2 ppm (s, 2H): Benzylic methylene (-CH ₂-NH₂).[1] Diagnostic Peak.

  • δ 3.1 - 3.2 ppm (s, 3H): Sulfone methyl (-SO₂CH ₃).[1] Diagnostic Peak.

  • δ 1.5 - 2.0 ppm (br s, 2H): Amine protons (-NH ₂), exchangeable with D₂O.

Mass Spectrometry (ESI+):

  • [M+H]⁺: Calculated: 186.05; Observed: 186.1 ± 0.1.

Critical Safety & Troubleshooting

Hazard / IssueMitigation Strategy
Borane Toxicity BH₃ is highly toxic and flammable.[1] Use a closed system with a scrubber. Quench carefully to avoid hydrogen accumulation.
Sulfinate Odor While sulfinates are less odorous than thiols, trace impurities can smell.[1] Use bleach to clean glassware.
Incomplete Reduction If the Boron-Amine complex is not hydrolyzed, yield will be low.[1] Ensure the acidic reflux step (Phase 2, Step 5) is vigorous.
Over-Alkylation In the reductive amination route, excess ammonium acetate is crucial to prevent formation of the secondary amine (dimer).

References

  • Vertex Pharmaceuticals Inc. (2002). Process for the reduction of cyano-substituted sulfones to aminoalkylene sulfones. US Patent 6,462,238 B2.

  • Abdel-Maksoud, M. S., et al. (2016). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives. Molecules, 21(10), 1363.

  • Organic Chemistry Portal. (2023). Synthesis of Sulfones.

  • Sigma-Aldrich. (2023).[1] Reductive Amination: Reaction Guide.

Sources

An In-depth Technical Guide to the Synthesis of 2-(Methylsulfonyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for the preparation of 2-(methylsulfonyl)benzylamine, a key building block in medicinal chemistry and drug discovery. The document details three primary retrosynthetic strategies, commencing from readily available starting materials: 2-(methylsulfonyl)toluene, 2-(methylsulfonyl)benzaldehyde, and 2-(methylsulfonyl)benzonitrile. Each pathway is critically evaluated, with in-depth explanations of the underlying chemical principles, step-by-step experimental protocols, and comparative analysis of their respective advantages and limitations. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important molecular scaffold.

Introduction: The Significance of 2-(Methylsulfonyl)benzylamine

2-(Methylsulfonyl)benzylamine is a primary amine featuring a methylsulfonyl group at the ortho position of the benzyl ring. This substitution pattern imparts unique physicochemical properties to the molecule, influencing its conformational preferences, hydrogen bonding capabilities, and metabolic stability. Consequently, this scaffold is of significant interest in the design of novel therapeutic agents across various disease areas. The methylsulfonyl group can act as a hydrogen bond acceptor and a bioisostere for other functional groups, while the benzylamine moiety provides a key attachment point for further molecular elaboration. A thorough understanding of the synthetic routes to this compound is therefore crucial for its effective utilization in drug development programs.[1]

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of 2-(methylsulfonyl)benzylamine reveals several viable disconnection points, leading to three primary synthetic strategies. The choice of a particular pathway will often depend on factors such as the availability of starting materials, scalability, and the desired purity profile of the final product.

G cluster_pathways Retrosynthetic Pathways cluster_precursors Key Precursors 2-(Methylsulfonyl)benzylamine 2-(Methylsulfonyl)benzylamine Pathway 1 From Toluene Derivative 2-(Methylsulfonyl)benzylamine->Pathway 1 C-N bond formation (Amination) Pathway 2 From Benzaldehyde Derivative 2-(Methylsulfonyl)benzylamine->Pathway 2 C-N bond formation (Reductive Amination) Pathway 3 From Benzonitrile Derivative 2-(Methylsulfonyl)benzylamine->Pathway 3 Nitrile Reduction 2-(Methylsulfonyl)benzyl_bromide 2-(Methylsulfonyl)benzyl Bromide Pathway 1->2-(Methylsulfonyl)benzyl_bromide 2-(Methylsulfonyl)benzaldehyde 2-(Methylsulfonyl)benzaldehyde Pathway 2->2-(Methylsulfonyl)benzaldehyde 2-(Methylsulfonyl)benzonitrile 2-(Methylsulfonyl)benzonitrile Pathway 3->2-(Methylsulfonyl)benzonitrile

Caption: Retrosynthetic analysis of 2-(Methylsulfonyl)benzylamine.

Pathway I: Synthesis from 2-(Methylsulfonyl)toluene

This pathway commences with the readily available 2-(methylthio)toluene, which is oxidized to the corresponding sulfone. Subsequent benzylic bromination affords a key intermediate, which is then converted to the target amine.

Synthesis of 2-(Methylsulfonyl)toluene

The initial step involves the oxidation of 2-(methylthio)toluene. A variety of oxidizing agents can be employed for this transformation, with Oxone® (potassium peroxymonosulfate) being a common and effective choice due to its operational simplicity and environmental benignity.[2]

Experimental Protocol: Oxidation of 2-(Methylthio)toluene

  • To a stirred solution of 2-(methylthio)toluene (1 equivalent) in a mixture of acetonitrile and water (e.g., 1:1 v/v), add Oxone® (2.2 equivalents) portion-wise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(methylsulfonyl)toluene.

Benzylic Bromination of 2-(Methylsulfonyl)toluene

The subsequent step involves the free-radical side-chain bromination of the methyl group to yield 2-(methylsulfonyl)benzyl bromide. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[3]

Experimental Protocol: Bromination of 2-(Methylsulfonyl)toluene

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-(methylsulfonyl)toluene (1 equivalent) in a non-polar solvent such as carbon tetrachloride or supercritical carbon dioxide.[3]

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford 2-(methylsulfonyl)benzyl bromide.[4]

Amination of 2-(Methylsulfonyl)benzyl Bromide

The final step is the conversion of the benzyl bromide to the corresponding benzylamine. Several methods can be employed, including direct amination with ammonia or the Gabriel synthesis to avoid the formation of secondary and tertiary amine byproducts.[5]

Experimental Protocol: Gabriel Synthesis of 2-(Methylsulfonyl)benzylamine

  • To a solution of potassium phthalimide (1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF), add 2-(methylsulfonyl)benzyl bromide (1 equivalent).

  • Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC.

  • Upon completion, cool the mixture to room temperature and add hydrazine hydrate (1.5 equivalents).

  • Heat the mixture to reflux for several hours to cleave the phthalimide group.

  • After cooling, acidify the reaction mixture with hydrochloric acid and filter to remove the phthalhydrazide precipitate.

  • Basify the filtrate with a strong base (e.g., sodium hydroxide) to a pH > 12 and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-(methylsulfonyl)benzylamine.

G 2-(Methylthio)toluene 2-(Methylthio)toluene 2-(Methylsulfonyl)toluene 2-(Methylsulfonyl)toluene 2-(Methylthio)toluene->2-(Methylsulfonyl)toluene Oxidation (e.g., Oxone®) 2-(Methylsulfonyl)benzyl_bromide 2-(Methylsulfonyl)benzyl Bromide 2-(Methylsulfonyl)toluene->2-(Methylsulfonyl)benzyl_bromide Benzylic Bromination (NBS, AIBN) 2-(Methylsulfonyl)benzylamine 2-(Methylsulfonyl)benzylamine 2-(Methylsulfonyl)benzyl_bromide->2-(Methylsulfonyl)benzylamine Amination (e.g., Gabriel Synthesis)

Caption: Pathway I: Synthesis from 2-(Methylsulfonyl)toluene.

Pathway II: Synthesis from 2-(Methylsulfonyl)benzaldehyde

This approach utilizes a reductive amination strategy, a powerful and widely used method for the synthesis of amines from carbonyl compounds.[6][7][8]

Synthesis of 2-(Methylsulfonyl)benzaldehyde

The key precursor, 2-(methylsulfonyl)benzaldehyde, can be prepared from 2-(methylthio)benzaldehyde via oxidation.[9][10][11][12]

Experimental Protocol: Synthesis of 2-(Methylthio)benzaldehyde

  • A common route to 2-(methylthio)benzaldehyde involves the reaction of 2-chlorobenzaldehyde with sodium thiomethoxide.

  • In a suitable solvent such as DMF, react 2-chlorobenzaldehyde (1 equivalent) with sodium thiomethoxide (1.1 equivalents) at an elevated temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by distillation or column chromatography to obtain 2-(methylthio)benzaldehyde.

Experimental Protocol: Oxidation of 2-(Methylthio)benzaldehyde

  • Dissolve 2-(methylthio)benzaldehyde (1 equivalent) in a suitable solvent such as acetic acid.

  • Add an oxidizing agent, for example, hydrogen peroxide (2.2 equivalents), dropwise at a controlled temperature.

  • Stir the reaction mixture until the oxidation is complete, as monitored by TLC.

  • Carefully quench the excess oxidant and extract the product into an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to yield 2-(methylsulfonyl)benzaldehyde.

Reductive Amination of 2-(Methylsulfonyl)benzaldehyde

The final step is the reductive amination of 2-(methylsulfonyl)benzaldehyde with ammonia. This one-pot reaction involves the in-situ formation of an imine followed by its reduction to the amine.[13][14]

Experimental Protocol: Reductive Amination

  • Dissolve 2-(methylsulfonyl)benzaldehyde (1 equivalent) in a suitable solvent, such as methanol or ethanol.

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Quench the reaction with water and adjust the pH to be basic.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-(methylsulfonyl)benzylamine.

G 2-(Methylthio)benzaldehyde 2-(Methylthio)benzaldehyde 2-(Methylsulfonyl)benzaldehyde 2-(Methylsulfonyl)benzaldehyde 2-(Methylthio)benzaldehyde->2-(Methylsulfonyl)benzaldehyde Oxidation (e.g., H₂O₂) 2-(Methylsulfonyl)benzylamine 2-(Methylsulfonyl)benzylamine 2-(Methylsulfonyl)benzaldehyde->2-(Methylsulfonyl)benzylamine Reductive Amination (NH₃, NaBH₃CN)

Caption: Pathway II: Synthesis from 2-(Methylsulfonyl)benzaldehyde.

Pathway III: Synthesis from 2-(Methylsulfonyl)benzonitrile

This pathway involves the synthesis of a benzonitrile precursor followed by its reduction to the target benzylamine.

Synthesis of 2-(Methylsulfonyl)benzonitrile

Similar to the benzaldehyde precursor, 2-(methylsulfonyl)benzonitrile can be prepared from 2-(methylthio)benzonitrile through an oxidation step.[15][16]

Experimental Protocol: Synthesis of 2-(Methylthio)benzonitrile

  • 2-(Methylthio)benzonitrile can be synthesized from 2-chlorobenzonitrile by nucleophilic aromatic substitution with sodium thiomethoxide.[17]

  • In a suitable solvent like DMF, react 2-chlorobenzonitrile (1 equivalent) with sodium thiomethoxide (1.1 equivalents) at an elevated temperature.

  • Monitor the reaction progress by TLC.

  • After completion, work up the reaction by quenching with water and extracting the product.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Protocol: Oxidation of 2-(Methylthio)benzonitrile

  • Dissolve 2-(methylthio)benzonitrile (1 equivalent) in a suitable solvent, such as a mixture of acetic acid and hydrogen peroxide.

  • Heat the reaction mixture to facilitate the oxidation.

  • Monitor the reaction until the starting material is consumed.

  • After cooling, precipitate the product by adding water and collect it by filtration.

  • Wash the solid with water and dry to obtain 2-(methylsulfonyl)benzonitrile.

Reduction of 2-(Methylsulfonyl)benzonitrile

The final step is the reduction of the nitrile functionality to a primary amine. Various reducing agents can be employed for this transformation, including lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[18][19]

Experimental Protocol: Nitrile Reduction

  • In a dry round-bottom flask under an inert atmosphere, prepare a suspension of a suitable reducing agent, such as lithium aluminum hydride (excess), in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran).

  • Cool the suspension in an ice bath and add a solution of 2-(methylsulfonyl)benzonitrile (1 equivalent) in the same dry solvent dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the excess reducing agent by the sequential addition of water and an aqueous sodium hydroxide solution.

  • Filter the resulting precipitate and wash it with an organic solvent.

  • Dry the combined filtrate and washings over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-(methylsulfonyl)benzylamine.

G 2-(Methylthio)benzonitrile 2-(Methylthio)benzonitrile 2-(Methylsulfonyl)benzonitrile 2-(Methylsulfonyl)benzonitrile 2-(Methylthio)benzonitrile->2-(Methylsulfonyl)benzonitrile Oxidation (e.g., H₂O₂) 2-(Methylsulfonyl)benzylamine 2-(Methylsulfonyl)benzylamine 2-(Methylsulfonyl)benzonitrile->2-(Methylsulfonyl)benzylamine Reduction (e.g., LiAlH₄)

Caption: Pathway III: Synthesis from 2-(Methylsulfonyl)benzonitrile.

Comparative Analysis of Synthesis Pathways

PathwayStarting MaterialKey IntermediatesKey ReactionsAdvantagesDisadvantages
I 2-(Methylthio)toluene2-(Methylsulfonyl)toluene, 2-(Methylsulfonyl)benzyl BromideOxidation, Benzylic Bromination, AminationUtilizes readily available starting materials. The Gabriel synthesis provides a clean route to the primary amine.Benzylic bromination can sometimes lead to side products. The Gabriel synthesis involves multiple steps for the amination.
II 2-Chlorobenzaldehyde2-(Methylthio)benzaldehyde, 2-(Methylsulfonyl)benzaldehydeNucleophilic Aromatic Substitution, Oxidation, Reductive AminationReductive amination is a highly efficient and versatile method for amine synthesis.The synthesis of the aldehyde precursor may require optimization.
III 2-Chlorobenzonitrile2-(Methylthio)benzonitrile, 2-(Methylsulfonyl)benzonitrileNucleophilic Aromatic Substitution, Oxidation, Nitrile ReductionThe nitrile reduction is a robust and high-yielding transformation.The use of strong reducing agents like LiAlH₄ requires careful handling and anhydrous conditions.

Conclusion

This technical guide has detailed three robust and scientifically sound pathways for the synthesis of 2-(methylsulfonyl)benzylamine. The choice of the optimal route will be dictated by the specific requirements of the synthesis, including scale, available equipment, and the desired purity of the final product. Each pathway offers a unique set of advantages and challenges, and a thorough understanding of these will enable the medicinal chemist to make an informed decision for the efficient and successful preparation of this valuable building block.

References

  • EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones - Google P
  • WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene - Google P
  • 2-thiophenethiol - Organic Syntheses Procedure. (URL: [Link])

  • Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide - Chemical Communications (RSC Publishing). (URL: [Link])

  • Reductive amination of benzaldehyde and ammonia catalyzed by (a)... - ResearchGate. (URL: [Link])

  • Solvent-mediated switching between oxidative addition and addition–oxidation: access to β-hydroxysulfides and β-arylsulfones by the addition of thiols to olefins in the presence of Oxone - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. (URL: [Link])

  • (PDF) N-Benzyl-1-(dimethylamino)-2-methyl-1-oxopropan-2-aminium bromide. (URL: [Link])

  • US4163025A - Process for the production of benzylamine and dibenzylamine - Google P
  • CN106008295A - Preparation method of 2-halogen-6-alkylthio toluene - Google P
  • Arylamine synthesis by amination (arylation) - Organic Chemistry Portal. (URL: [Link])

  • Reaction of N-unsubstituted imidazoles with benzonitrile oxide - RSC Publishing. (URL: [Link])

  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

  • Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces - Caltech Authors. (URL: [Link])

  • CN102731352B - The preparation method of 4-methylthiobenzaldehyde - Google P
  • 7022-45-9|2-(Methylthio)benzaldehyde|Kaimosi BioChem Tech Co., Ltd. (URL: [Link])

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

  • Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces - MedCrave online. (URL: [Link])

  • The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+. (URL: [Link])

  • Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure. (URL: [Link])

  • CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google P
  • 2-(Methylsulfonyl)benzyl Bromide, CAS No. 82657-74-7 - iChemical. (URL: [Link])

Sources

2-(Methylsulfonyl)benzylamine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Mechanism of Action of 2-(Methylsulfonyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)benzylamine is a research chemical with potential therapeutic applications. Its structure, featuring a benzylamine core and a methylsulfonyl group, suggests a range of possible biological activities. While definitive clinical data is not yet available, preliminary information and the known pharmacology of related compounds indicate that 2-(Methylsulfonyl)benzylamine may exert its effects through various mechanisms, including immunomodulation and enzyme inhibition. This guide provides a comprehensive overview of the putative mechanisms of action of 2-(Methylsulfonyl)benzylamine, drawing on existing literature for benzylamine and sulfonamide derivatives to build a scientifically grounded hypothesis.

Putative Mechanisms of Action

The unique chemical structure of 2-(Methylsulfonyl)benzylamine allows for several potential modes of interaction with biological systems. Below, we explore the most plausible mechanisms of action, supported by evidence from related compounds.

Immunomodulatory Effects via Inhibition of Interleukin-12 (IL-12) Production

One of the most intriguing potential mechanisms of action for 2-(Methylsulfonyl)benzylamine is its ability to modulate the immune system. It has been described as a transcription factor with inhibitory effects on the immune system, specifically through the inhibition of Interleukin-12 (IL-12) production. IL-12 is a key cytokine in the inflammatory response, and its inhibition is a therapeutic strategy for various autoimmune and inflammatory conditions[1][2][3][4].

The proposed mechanism involves the suppression of signal transduction pathways that lead to the transcription of the genes encoding IL-12. This could have significant implications for the treatment of conditions such as asthma and allergic diseases[5][6][7][8]. The following diagram illustrates the potential signaling pathway targeted by 2-(Methylsulfonyl)benzylamine.

IL12_Inhibition_Pathway cluster_antigen_presenting_cell Antigen Presenting Cell (e.g., Macrophage) cluster_nucleus cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) Nucleus Nucleus NFkB_p50_p65->Nucleus translocates to IL12_gene IL-12 Gene NFkB_p50_p65->IL12_gene binds to promoter IL12_mRNA IL-12 mRNA IL12_gene->IL12_mRNA transcription IL12_protein IL-12 Protein IL12_mRNA->IL12_protein translation MSB 2-(Methylsulfonyl)benzylamine MSB->NFkB_p50_p65 Inhibits nuclear translocation?

Caption: Putative inhibition of the IL-12 signaling pathway by 2-(Methylsulfonyl)benzylamine.

Enzyme Inhibition

The benzylamine and sulfonamide moieties in 2-(Methylsulfonyl)benzylamine are common pharmacophores in various enzyme inhibitors.

  • Monoamine Oxidase B (MAO-B) Inhibition: Benzylamine derivatives are known inhibitors of MAO-B, an enzyme involved in the metabolism of neurotransmitters[9][10][11]. Inhibition of MAO-B is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.

  • Squalene Epoxidase Inhibition: Both benzylamines and sulfonamides have been shown to inhibit squalene epoxidase, a key enzyme in the biosynthesis of ergosterol in fungi and cholesterol in humans[12][13][14][15][16]. This suggests a potential application of 2-(Methylsulfonyl)benzylamine as an antifungal or cholesterol-lowering agent.

The following table summarizes the inhibitory activities of related compounds.

Compound ClassTarget EnzymeBiological EffectReference
Benzylamine DerivativesMonoamine Oxidase B (MAO-B)Neuroprotection[9][10][11]
Benzylamine DerivativesSqualene EpoxidaseAntifungal[12][13][15][16]
Sulfonamide DerivativesSqualene EpoxidaseCholesterol Lowering[14]
Benzylamine DerivativesComplement Factor DAnti-inflammatory[17]
Modulation of Cellular Signaling Pathways

Recent studies have highlighted the role of benzylamine derivatives in modulating key cellular signaling pathways.

  • Wnt/β-catenin Pathway: One study has shown that a benzylamine derivative can act as an activator of the canonical Wnt/β-catenin pathway[18]. This pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is implicated in cancer[19][20][21].

  • Hedgehog Signaling Pathway: A compound containing a benzylsulfonyl group has been found to suppress the Hedgehog signaling pathway, which is aberrantly activated in several cancers[22].

The diagram below illustrates the canonical Wnt/β-catenin signaling pathway, a potential target for 2-(Methylsulfonyl)benzylamine.

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_activation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1) Dsh->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates and binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates MSB_Wnt 2-(Methylsulfonyl)benzylamine? MSB_Wnt->Dsh Activates?

Caption: Potential modulation of the Wnt/β-catenin signaling pathway.

Experimental Protocols

To elucidate the precise mechanism of action of 2-(Methylsulfonyl)benzylamine, a series of in vitro and cell-based assays are required.

Protocol 1: IL-12 Production Assay in Macrophages

Objective: To determine if 2-(Methylsulfonyl)benzylamine inhibits IL-12 production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture murine macrophage-like RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of 2-(Methylsulfonyl)benzylamine (e.g., 1, 10, 100 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Measure the concentration of IL-12 p70 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of IL-12 production for each concentration of the compound compared to the LPS-only control.

Protocol 2: MAO-B Inhibition Assay

Objective: To assess the inhibitory activity of 2-(Methylsulfonyl)benzylamine on human MAO-B.

Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-B enzyme and its substrate, benzylamine, in a suitable buffer.

  • Inhibitor Preparation: Prepare serial dilutions of 2-(Methylsulfonyl)benzylamine and a known MAO-B inhibitor (e.g., selegiline) as a positive control.

  • Assay Reaction: In a 96-well plate, mix the enzyme, inhibitor (or vehicle), and a peroxidase-coupled detection reagent.

  • Initiation: Initiate the reaction by adding the substrate.

  • Detection: Measure the production of hydrogen peroxide, a byproduct of the MAO-B reaction, using a fluorescent or colorimetric method at multiple time points.

  • Data Analysis: Calculate the IC50 value for 2-(Methylsulfonyl)benzylamine by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 3: Wnt/β-catenin Reporter Gene Assay

Objective: To determine if 2-(Methylsulfonyl)benzylamine modulates the activity of the Wnt/β-catenin signaling pathway.

Methodology:

  • Cell Line: Use a cell line (e.g., HEK293T) stably transfected with a TCF/LEF-responsive luciferase reporter construct (TOP-Flash) and a control reporter with mutated TCF/LEF binding sites (FOP-Flash).

  • Transfection (if necessary): Co-transfect the cells with the reporter plasmids and a Renilla luciferase plasmid for normalization.

  • Treatment: Treat the cells with 2-(Methylsulfonyl)benzylamine at various concentrations, a known Wnt activator (e.g., Wnt3a), and a known inhibitor (e.g., IWR-1).

  • Lysis and Luciferase Assay: After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the TOP-Flash and FOP-Flash luciferase activities to the Renilla luciferase activity. Calculate the fold change in reporter activity for each treatment compared to the vehicle control.

The following diagram illustrates a general workflow for investigating the mechanism of action of a novel compound.

Experimental_Workflow Start Start: Hypothesis Generation In_Vitro_Assays In Vitro Assays (e.g., Enzyme Inhibition) Start->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (e.g., Reporter Gene, Cytokine Production) Start->Cell_Based_Assays Target_Identification Target Identification and Validation (e.g., Western Blot, qPCR) In_Vitro_Assays->Target_Identification Cell_Based_Assays->Target_Identification In_Vivo_Studies In Vivo Animal Models Target_Identification->In_Vivo_Studies Conclusion Conclusion: Elucidation of Mechanism of Action In_Vivo_Studies->Conclusion

Caption: A generalized experimental workflow for mechanism of action studies.

Conclusion and Future Directions

2-(Methylsulfonyl)benzylamine is a promising research compound with the potential for diverse therapeutic applications. Based on its chemical structure and the known activities of related molecules, its mechanism of action may involve immunomodulation through the inhibition of IL-12 production, direct enzyme inhibition, or the modulation of key cellular signaling pathways such as Wnt/β-catenin.

Further research is necessary to definitively elucidate the primary mechanism of action of 2-(Methylsulfonyl)benzylamine. The experimental protocols outlined in this guide provide a roadmap for these future investigations. A thorough understanding of its molecular targets and pathways will be crucial for its potential development as a novel therapeutic agent.

References

  • Asthma drug found to prevent food allergy reactions in mice - News-Medical.Net. (2025, August 7). Retrieved from [Link]

  • What are IL-12 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]

  • Benzaldehyde suppresses murine allergic asthma and rhinitis - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae - MDPI. (n.d.). Retrieved from [Link]

  • Moringa: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). Retrieved from [Link]

  • 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[(methylamino)carbonyl]hydrazine (VNP40101M): II. Role of O6-alkylguanine-DNA alkyltransferase in cytotoxicity - PubMed. (n.d.). Retrieved from [Link]

  • Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PubMed Central. (2022, November 22). Retrieved from [Link]

  • Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors - PubMed. (2024, October 5). Retrieved from [Link]

  • 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator in human monocytes - PMC - NIH. (n.d.). Retrieved from [Link]

  • The conserved transcription factors, MYB115 and MYB118, control expression of the newly evolved benzoyloxy glucosinolate pathway in Arabidopsis thaliana. (n.d.). Retrieved from [Link]

  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed. (2024, July 4). Retrieved from [Link]

  • In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics - PubMed. (2023, September 1). Retrieved from [Link]

  • Both Positive and Negative Effects on Immune Responses by Expression of a Second Class II MHC Molecule - PubMed Central. (2015, November 1). Retrieved from [Link]

  • The R2R3-MYB Transcription Factors MYB14 and MYB15 Regulate Stilbene Biosynthesis in Vitis vinifera - PMC - NIH. (n.d.). Retrieved from [Link]

  • Mechanisms of action in antifungal drugs | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

  • Full article: Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - Taylor & Francis Online. (n.d.). Retrieved from [Link]

  • Immune System Therapy Developed by Miller School Researcher Advancing Toward Clinical Trials - InventUM. (2021, March 15). Retrieved from [Link]

  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - PMC. (n.d.). Retrieved from [Link]

  • Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Sulfonamide derivatives of benzylamine block cholesterol biosynthesis in HepG2 cells: a new type of potent squalene epoxidase inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine- sulfonamide derivatives as selective MAO-B inhibitors - AVESİS. (2020, June 30). Retrieved from [Link]

  • Pharmacological inhibition of IL12β is effective in treating pressure overload-induced cardiac inflammation and heart failure - Frontiers. (2025, August 14). Retrieved from [Link]

  • Overexpression of MusaMYB31, a R2R3 type MYB transcription factor gene indicate its role as a negative regulator of lignin biosynthesis in banana - PMC - NIH. (2017, February 24). Retrieved from [Link]

  • Biologic Therapies for Asthma and Allergic Disease: Past, Present, and Future - MDPI. (n.d.). Retrieved from [Link]

  • Wnt/β-Catenin Signaling Pathway | Overview, Purpose and APC Mutations - YouTube. (2017, December 6). Retrieved from [Link]

  • Inhibition of human benzylamine oxidase (BzAO) by analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. (2025, August 9). Retrieved from [Link]

  • Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics. (n.d.). Retrieved from [Link]

  • The cooperative interaction of two different signaling pathways in response to bufalin induces apoptosis in human leukemia U937 cells - PubMed. (1996, June 14). Retrieved from [Link]

  • Inhibition of interleukin-12 production in mouse macrophages by hydroquinone, a reactive metabolite of benzene, via suppression of nuclear factor-kappaB binding activity - PubMed. (n.d.). Retrieved from [Link]

  • Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - NIH. (n.d.). Retrieved from [Link]

  • Wnt/b-catenin pathway. How to prove its intracellular activation? - ResearchGate. (2021, August 4). Retrieved from [Link]

  • Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - ResearchGate. (2022, November 10). Retrieved from [Link]

  • Positioning anti-IL-12 and anti-IL-23 inhibitors - YouTube. (2019, January 23). Retrieved from [Link]

  • Identification of two transcription factors that work coordinately to regulate early development in Entamoeba - NIH. (2024, November 14). Retrieved from [Link]

  • Progress in small-molecule inhibitors targeting PD-L1 - RSC Publishing. (n.d.). Retrieved from [Link]

  • Inhibition of Interleukin-12 and/or -23 for the Treatment of Inflammatory Bowel Disease - Gastroenterology & Hepatology - Millennium Medical Publishing. (n.d.). Retrieved from [Link]

  • A New Generation of Drugs Targeting PD-1/PD-L1 Takes Shape in Oncology | OncLive. (2020, June 8). Retrieved from [Link]

  • Asthma drug could be used as treatment for food allergies, researchers say - YouTube. (2025, August 22). Retrieved from [Link]

  • Type 2 inflammation and biological therapies in asthma: Targeted medicine taking flight. (2023, June 2). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 2-(Methylsulfonyl)benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-(methylsulfonyl)benzylamine scaffold represents a promising pharmacophore in modern medicinal chemistry. The potent electron-withdrawing nature of the methylsulfonyl group, combined with the versatile reactivity of the benzylamine moiety, provides a unique platform for the design of novel therapeutic agents. This technical guide offers a comprehensive exploration of the synthesis, biological activities, and mechanistic underpinnings of 2-(methylsulfonyl)benzylamine derivatives. We delve into their potential as anticancer and anti-inflammatory agents, supported by an analysis of their interactions with key signaling pathways such as NF-κB and MAPK. This document is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical, field-proven experimental protocols to guide future research and development in this exciting area.

Introduction: The Emerging Potential of a Privileged Scaffold

The quest for novel chemical entities with enhanced therapeutic efficacy and reduced off-target effects is a central theme in drug discovery. The 2-(methylsulfonyl)benzylamine core has emerged as a structure of significant interest due to its unique electronic and steric properties. The methylsulfonyl group at the ortho position of the benzylamine imparts a distinct conformational rigidity and modulates the pKa of the benzylic amine, influencing its interaction with biological targets. This guide will systematically dissect the multifaceted biological activities associated with derivatives of this core structure, providing a rationale for their continued investigation.

Synthetic Strategies: Accessing the 2-(Methylsulfonyl)benzylamine Core and its Derivatives

The synthesis of 2-(methylsulfonyl)benzylamine and its derivatives can be achieved through several strategic routes, often starting from commercially available 2-chlorotoluene or related precursors. A common approach involves the oxidation of a thioether precursor, which can be readily prepared from the corresponding thiol.

General Synthesis of the 2-(Methylsulfonyl)benzylamine Scaffold

A plausible and efficient synthetic route to the core 2-(methylsulfonyl)benzylamine structure is outlined below. This multi-step synthesis prioritizes the use of readily available starting materials and robust chemical transformations.

G A 2-Chlorotoluene B 2-Chloro-4-(methylthio)toluene A->B Chlorosulfonic acid, Sodium thiomethoxide C 2-Chloro-4-(methylsulfonyl)toluene B->C Oxidation (e.g., H2O2, m-CPBA) D 2-Chloro-4-(methylsulfonyl)benzoic acid C->D Oxidation (e.g., KMnO4) E 2-Chloro-4-(methylsulfonyl)benzamide D->E SOCl2, then NH3 F 2-(Methylsulfonyl)benzylamine E->F Reduction (e.g., LiAlH4)

Caption: Proposed synthetic pathway to 2-(Methylsulfonyl)benzylamine.

Protocol: Synthesis of N-Substituted 2-(Methylsulfonyl)benzylamine Derivatives

The derivatization of the primary amine of 2-(methylsulfonyl)benzylamine allows for the exploration of a vast chemical space and the fine-tuning of biological activity. A general protocol for N-alkylation or N-acylation is provided below.

Objective: To synthesize a library of N-substituted 2-(methylsulfonyl)benzylamine derivatives for structure-activity relationship (SAR) studies.

Materials:

  • 2-(Methylsulfonyl)benzylamine

  • Appropriate alkyl halide or acyl chloride (1.1 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Magnetic stirrer and heating plate

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(methylsulfonyl)benzylamine (1.0 equivalent) in anhydrous DMF or DCM.

  • Base Addition: Add the base (TEA or K₂CO₃) to the solution and stir for 15 minutes at room temperature to deprotonate the amine.

  • Electrophile Addition: Slowly add the alkyl halide or acyl chloride (1.1 equivalents) to the reaction mixture.

  • Reaction Conditions:

    • For N-alkylation: Stir the reaction at room temperature or heat to 50-80°C, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • For N-acylation: Stir the reaction at 0°C to room temperature, monitoring by TLC.

  • Work-up:

    • Once the reaction is complete, quench the reaction with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-substituted derivative.

Self-Validation: The purity and identity of the synthesized compounds should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Activities and Mechanistic Insights

While direct and extensive studies on 2-(methylsulfonyl)benzylamine derivatives are emerging, the broader class of sulfonamides and benzylamines has demonstrated significant therapeutic potential. By drawing parallels from structurally related compounds, we can infer and guide the investigation of the biological activities of this specific class.

Anticancer Activity

Sulfonamide-containing compounds have a well-established history as anticancer agents, with mechanisms including carbonic anhydrase inhibition, cell cycle arrest, and disruption of microtubule polymerization[1]. Benzylamine derivatives have also shown promise in attenuating tumor growth and metastasis[2].

Hypothesized Mechanism of Action:

2-(Methylsulfonyl)benzylamine derivatives are postulated to exert their anticancer effects through the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS IKK IKK Receptor->IKK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc Derivative 2-(Methylsulfonyl)benzylamine Derivative Derivative->MEK Inhibition Derivative->IKK Inhibition GeneTranscription Gene Transcription (Proliferation, Survival, Angiogenesis) NFkB_nuc->GeneTranscription ERK_nuc->GeneTranscription

Caption: Hypothesized inhibition of MAPK and NF-κB pathways.

Supporting Evidence from Related Compounds:

  • Carbonic Anhydrase Inhibition: Many sulfonamide derivatives are known to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors that plays a crucial role in pH regulation and tumor survival[3][4]. The sulfonamide moiety in 2-(methylsulfonyl)benzylamine derivatives could potentially target CA IX.

  • MAPK and NF-κB Pathway Modulation: The MAPK and NF-κB signaling pathways are frequently dysregulated in cancer[5][6]. Benzylideneacetophenone derivatives, which share some structural similarities with benzylamines, have been shown to alleviate arthritic symptoms by modulating the MAPK signaling pathway[7]. Furthermore, various natural and synthetic compounds inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer progression[8].

Quantitative Data from Structurally Related Compounds:

Compound ClassTarget Cell LineIC₅₀ (µM)Reference
Benzenesulfonamide derivativesMDA-MB-231 (Breast Cancer)1.52 - 6.31[3]
Benzenesulfonamide derivativesMCF-7 (Breast Cancer)3.63 - 4.58[3]
Benzoxazole clubbed 2-pyrrolidinonesSNB-75 (CNS Cancer)%GI = 31.88 - 35.49[9]
Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. The NF-κB and MAPK signaling pathways are central to the inflammatory response.

Hypothesized Mechanism of Action:

2-(Methylsulfonyl)benzylamine derivatives are proposed to exert anti-inflammatory effects by inhibiting key kinases in the NF-κB and MAPK pathways, such as IKK and p38 MAPK. This inhibition would lead to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

Supporting Evidence from Related Compounds:

  • N-benzyl-N-methyldecan-1-amine and its derivatives have been shown to mitigate colitis and rheumatoid arthritis by downregulating the JNK/p38MAPK and NF-κB inflammatory signaling pathways[10].

  • Benzimidazole derivatives, which can be considered bioisosteres of benzylamines in certain contexts, have demonstrated significant anti-inflammatory activity[11][12].

  • Silymarin, a natural product, has been shown to inhibit LPS-induced morphological changes in macrophages by blocking the NF-κB pathway[8].

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of 2-(methylsulfonyl)benzylamine derivatives, a series of well-established in vitro assays are recommended.

Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of 2-(methylsulfonyl)benzylamine derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7, HepG2) and a non-cancerous cell line (e.g., MCF-10A) for selectivity assessment.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • 2-(Methylsulfonyl)benzylamine derivatives dissolved in DMSO (stock solutions).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator[13].

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

A Seed cells in 96-well plate B Treat with compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization buffer E->F G Read absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT assay.

Protocol: Western Blot Analysis of Signaling Pathway Modulation

Objective: To investigate the effect of 2-(methylsulfonyl)benzylamine derivatives on the phosphorylation status of key proteins in the MAPK and NF-κB pathways.

Materials:

  • Cell lysates from cells treated with the test compounds.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-p65, anti-p65, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel[14][15].

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane[16].

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation[14].

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein phosphorylation.

Conclusion and Future Directions

The 2-(methylsulfonyl)benzylamine scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The synthetic accessibility of this core structure, coupled with the potential for diverse functionalization, makes it an attractive starting point for medicinal chemistry campaigns.

Future research should focus on:

  • Synthesis and Screening: Synthesizing a focused library of N-substituted 2-(methylsulfonyl)benzylamine derivatives and screening them against a panel of cancer cell lines and in inflammatory assays to establish robust SAR.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of the most potent compounds through techniques such as enzymatic assays, kinome profiling, and proteomics.

  • In Vivo Efficacy: Evaluating the in vivo efficacy and pharmacokinetic properties of lead compounds in relevant animal models of cancer and inflammation.

By systematically exploring the chemical space around the 2-(methylsulfonyl)benzylamine core and employing a rigorous biological evaluation cascade, the full therapeutic potential of this promising class of compounds can be realized.

References

  • Synthesis of 2-Substituted Benzimidazoles and bis-Benzimidazoles by Microwave in the Presence of Alumina-Methanesulfonic Acid. ResearchGate. Available at: [Link]

  • Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. National Institutes of Health. Available at: [Link]

  • Synthesis of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives: anticancer activity, QSAR studies, and metabolic stability. National Institutes of Health. Available at: [Link]

  • Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. National Institutes of Health. Available at: [Link]

  • Western Blot Protocol: Step-by-Step Guide. Boster Bio. Available at: [Link]

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Available at: [Link]

  • N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Frontiers. Available at: [Link]

  • Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. Google Patents.
  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. National Institutes of Health. Available at: [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. National Institutes of Health. Available at: [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. National Institutes of Health. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. National Institutes of Health. Available at: [Link]

  • Flavokawain B inhibits NF-κB inflammatory signaling pathway activation in inflammatory bowel disease by targeting TLR2. National Institutes of Health. Available at: [Link]

  • Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. National Institutes of Health. Available at: [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health. Available at: [Link]

  • Natural products targeting the MAPK-signaling pathway in cancer: overview. National Institutes of Health. Available at: [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. Available at: [Link]

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI. Available at: [Link]

  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. National Institutes of Health. Available at: [Link]

  • Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. National Institutes of Health. Available at: [Link]

  • Benzylideneacetophenone Derivative Alleviates Arthritic Symptoms via Modulation of the MAPK Signaling Pathway. MDPI. Available at: [Link]

  • Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors. Semantic Scholar. Available at: [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. National Institutes of Health. Available at: [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. National Institutes of Health. Available at: [Link]

  • Benzylamine synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. MDPI. Available at: [Link]

  • Silymarin Inhibits Morphological Changes in LPS-Stimulated Macrophages by Blocking NF-κB Pathway. The Korean Journal of Physiology & Pharmacology. Available at: [Link]

  • Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. Available at: [Link]

  • Substrate scope and SAR studies of benzenesulfonamide‐sulphonylated 1,2,3‐triazoles hybrids (12). ResearchGate. Available at: [Link]

  • IC50 values of the enzyme inhibition results. ResearchGate. Available at: [Link]

  • Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. National Institutes of Health. Available at: [Link]

  • Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. SciELO. Available at: [Link]

  • Pterostilbene exerts anti-neuroinflammatory effect on lipopolysaccharide-activated microglia via inhibition of MAPK signalling pathways. ResearchGate. Available at: [Link]

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Google Patents.
  • Effect of Benzoylsalicylic Acid on IKK-Beta Kinase and NF-κB Pathway in Murine Macrophage raw 264.7 Cells. Semantic Scholar. Available at: [Link]

  • Synthesis of Benzyl Esters Using 2-benzyloxy-1-methylpyridinium Triflate. National Institutes of Health. Available at: [Link]

  • Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis. National Institutes of Health. Available at: [Link]

  • The Interplay between Cyclic AMP, MAPK, and NF-kappa B Pathways in Response to Proinflammatory Signals in Microglia. ResearchGate. Available at: [Link]

  • Inhibition values (IC 50 ) of indolylmethylene benzo[h]thiazolo[2,3-b]quinazolinones (8a-t) on human tumor cell lines MCF-7 and HepG2. ResearchGate. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

Sources

Physicochemical Profiling of 2-(Methylsulfonyl)benzylamine: A Strategic Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Methylsulfonyl)benzylamine (CAS: 23963-32-8 / HCl: 342816-14-2) represents a high-value pharmacophore in modern medicinal chemistry.[1] Unlike simple benzylamines, the incorporation of an ortho-methylsulfonyl group introduces a unique electronic and steric profile that significantly alters the molecule's solvation thermodynamics and binding kinetics.[1]

This guide provides a technical deep-dive into the physicochemical properties of this scaffold, focusing on its utility in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1] By leveraging the electron-withdrawing nature of the sulfone moiety and its potential for intramolecular hydrogen bonding, researchers can utilize this fragment to modulate solubility, metabolic stability, and target residence time.

Part 1: Molecular Architecture & Physicochemical Profile

The efficacy of 2-(Methylsulfonyl)benzylamine lies in its duality: it possesses a basic amine "warhead" for electrostatic interactions and a polar, non-ionizable sulfone "anchor" that modulates lipophilicity without introducing metabolic liabilities common to sulfonamides.

Core Physicochemical Data

Data summarized below represents a consensus of experimental baselines and high-fidelity QSAR predictions.

PropertyValue / RangeSignificance in Drug Design
Molecular Weight 185.24 g/mol Ideal for FBDD (Rule of 3 compliant).[1]
pKa (Basic Amine) ~8.6 – 8.9 (Predicted)*Lower than unsubstituted benzylamine (9.33) due to the electron-withdrawing inductive effect (-I) of the ortho-sulfone.[1]
LogP (Oct/Water) ~0.6 – 0.9Lower lipophilicity compared to 2-chlorobenzylamine, enhancing aqueous solubility while maintaining membrane permeability.[1]
TPSA ~68 Ų(26 Ų Amine + 42 Ų Sulfone).[1] Well within the <140 Ų limit for oral bioavailability.[1]
H-Bond Donors 2 (Amine NH₂)Critical for salt bridge formation with Asp/Glu residues in binding pockets.[1]
H-Bond Acceptors 3 (2 Sulfone O, 1 Amine N)The sulfone oxygens act as weak acceptors, often interacting with backbone amides or water networks.
Rotatable Bonds 3The ortho-substitution restricts rotation, reducing the entropic penalty upon binding.[1]

*Note: The methylene spacer (-CH₂-) partially insulates the amine from the strong resonance withdrawal of the sulfone, preventing a drastic drop in basicity.

Structural Visualization: The Pharmacophore Map

The following diagram illustrates the interaction points and electronic topography of the molecule.

PharmacophoreMap Molecule 2-(Methylsulfonyl) benzylamine Sulfone Methylsulfonyl Group (-SO2CH3) Molecule->Sulfone Contains Amine Primary Amine (-CH2NH2) Molecule->Amine Contains Benzene Benzene Scaffold (Ortho-Substituted) Molecule->Benzene Core Sulfone->Amine Potential Intramolecular H-Bond (7-membered ring) Prop_Solubility Solubility Enhancer (Polarity) Sulfone->Prop_Solubility Prop_Metab Metabolic Stability (No CYP dealkylation) Sulfone->Prop_Metab Prop_Binding Ionic Interaction (Asp/Glu targeting) Amine->Prop_Binding Prop_Conf Conformational Lock (Ortho-Effect) Benzene->Prop_Conf Steric Clash

Figure 1: Pharmacophore mapping highlighting the dual-functionality of the scaffold and the potential for intramolecular hydrogen bonding.

Part 2: The Ortho-Effect & Conformational Dynamics[1]

The defining feature of this molecule is the Ortho-Effect .[1] In drug design, placing the bulky methylsulfonyl group adjacent to the benzylamine arm is not merely a steric decision; it is a thermodynamic strategy.

Intramolecular Hydrogen Bonding (IMHB)

While the methylene linker allows for flexibility, the ortho-sulfone oxygen can act as an acceptor for the amine protons.

  • Mechanism: Formation of a transient 7-membered pseudo-ring system.[1]

  • Impact: This "hides" the polarity of the amine and sulfone from the solvent.[1]

  • Result: This leads to the "Chameleonic Effect," where the molecule adopts a more closed, lipophilic conformation to cross lipid membranes, and opens up in the aqueous cytosol or binding pocket. This often results in higher permeability than predicted by TPSA alone.[1]

Entropic Pre-organization

The steric bulk of the methylsulfonyl group restricts the rotation of the benzylic C-C bond.[1]

  • Thermodynamics: When the molecule binds to a protein, the loss of conformational entropy is lower compared to the meta or para isomers.

  • Affinity: This reduced entropic penalty (

    
    ) contributes positively to the overall Gibbs Free Energy of binding (
    
    
    
    ).

Part 3: Medicinal Chemistry Applications[2][3][4][5][6]

Bioisosterism

The 2-(methylsulfonyl)phenyl moiety is frequently used as a bioisostere for:

  • 2-Carboxamides: The sulfone mimics the polarity and H-bond accepting capacity of the carbonyl but lacks the donor capability (unless coupled), offering a different selectivity profile.

  • Sulfonamides: Methylsulfones avoid the "sulfa allergy" liability associated with primary sulfonamides (-SO₂NH₂) and are generally more chemically stable.[1]

Solubility vs. Permeability Balance

In Lead Optimization, replacing a lipophilic group (e.g., o-chloro or o-methyl) with o-methylsulfonyl is a standard tactic to:

  • Lower LogD: Reduce non-specific binding and metabolic clearance.[1]

  • Maintain Potency: The sulfone can engage in water-mediated H-bonds within the pocket that halogens cannot.[1]

Part 4: Experimental Validation Protocols

To validate the integration of this fragment into a lead compound, the following self-validating protocols are recommended.

Protocol A: Potentiometric pKa Determination

Objective: To determine the precise ionization constant of the amine in the presence of the ortho-sulfone.

  • Preparation: Dissolve 5 mg of 2-(Methylsulfonyl)benzylamine HCl in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C.

  • Titration:

    • Acidify the solution to pH ~2.5 using 0.1 M HCl.[1]

    • Titrate with 0.1 M standardized KOH (CO₂-free) in 5 µL increments.

    • Record pH after stabilization (drift < 0.002 pH/min).

  • Data Analysis: Plot pH vs. Volume of KOH. Use the Bjerrum plot method or Gran plot analysis to identify the inflection point.[1]

  • Validation: The expected pKa should be between 8.5 and 9.0. If pKa > 9.2, suspect contamination with unsubstituted benzylamine.[1]

Protocol B: LogD Lipophilicity Assay (Shake-Flask Method)

Objective: To measure distribution coefficient at physiological pH (7.4).

  • System: Octanol-saturated PBS (pH 7.4) and PBS-saturated Octanol.[1]

  • Equilibration: Dissolve the compound in the PBS phase (concentration ~100 µM).

  • Partitioning: Mix equal volumes of organic and aqueous phases.[1] Shake at 250 rpm for 4 hours at 25°C.

  • Separation: Centrifuge at 3000g for 10 minutes to ensure phase separation.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

    • Calculation:

      
      
      
  • Control: Run o-chlorobenzylamine as a reference standard (LogP ~1.9). The target molecule should show significantly lower retention/LogD.[1]

Part 5: Workflow for Fragment Utilization

The following decision tree guides the researcher on when to deploy this specific scaffold during the Hit-to-Lead phase.

DecisionTree Start Lead Compound Analysis Issue_Sol Issue: Low Solubility? Start->Issue_Sol Issue_Pot Issue: Low Potency? Start->Issue_Pot Action_Replace Strategy: Replace lipophilic ortho-group (Cl, Me, CF3) with -SO2Me Issue_Sol->Action_Replace Yes Action_Linker Strategy: Use as Linker for PROTACs (Rigidifies chain) Issue_Pot->Action_Linker Yes (Need rigidity) Check_Perm Check: Is Permeability Maintained? Action_Replace->Check_Perm Outcome_Success Success: Improved Solubility Maintained Potency Check_Perm->Outcome_Success Yes (IMHB Effect) Outcome_Fail Failure: Polarity too high (Poor cell entry) Check_Perm->Outcome_Fail No

Figure 2: Strategic decision tree for deploying the 2-(Methylsulfonyl)benzylamine scaffold in Lead Optimization.

References

  • PubChem. (n.d.).[1][2][3] 2-(Methylsulfonyl)benzylamine (Compound).[1][][5][6] National Library of Medicine.[1] Retrieved from [Link]

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Kuhn, B., et al. (2016).[1] Intramolecular Hydrogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(9), 4087–4102. [Link]

Sources

Methodological & Application

The Versatile Role of 2-(Methylsulfonyl)benzylamine in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the applications and detailed protocols for the use of 2-(methylsulfonyl)benzylamine in organic synthesis. This versatile building block has gained significant traction in medicinal chemistry and drug discovery due to the unique electronic properties conferred by the ortho-methylsulfonyl group. This document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this reagent in the synthesis of complex molecular architectures, particularly in the construction of heterocyclic scaffolds common in kinase inhibitors and other therapeutic agents. The protocols provided herein are grounded in established literature and are accompanied by mechanistic insights and practical considerations to ensure successful implementation.

Introduction: Unveiling the Potential of 2-(Methylsulfonyl)benzylamine

2-(Methylsulfonyl)benzylamine is a primary amine distinguished by the presence of a strongly electron-withdrawing methylsulfonyl group at the ortho position of the benzyl ring. This substitution pattern significantly influences the reactivity of both the aromatic ring and the benzylic amine, making it a valuable synthon for the construction of diverse molecular frameworks. The sulfonyl group can act as a directing group, modulate the pKa of the amine, and participate in various chemical transformations. Its incorporation into molecular scaffolds has been particularly prominent in the development of kinase inhibitors, where the sulfonyl moiety can engage in crucial hydrogen bonding interactions within the enzyme's active site.

Key Physicochemical Properties:

PropertyValue
CAS Number 410545-65-2
Molecular Formula C₈H₁₁NO₂S
Molecular Weight 185.24 g/mol

Core Applications in Heterocyclic Synthesis

The primary utility of 2-(methylsulfonyl)benzylamine lies in its role as a key building block for the synthesis of nitrogen-containing heterocycles. Its bifunctional nature, possessing both a nucleophilic amine and a modifiable aromatic ring, allows for its integration into a variety of ring systems. A prominent application is in the synthesis of quinazoline-based kinase inhibitors.

Synthesis of Quinazoline Scaffolds: A Gateway to Kinase Inhibitors

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs, including several tyrosine kinase inhibitors.[1] 2-(Methylsulfonyl)benzylamine can be effectively employed in the construction of substituted quinazolines through nucleophilic aromatic substitution (SNAr) reactions with appropriately functionalized pyrimidines or other heterocyclic precursors.

Conceptual Workflow for Quinazoline Synthesis:

G reagent 2-(Methylsulfonyl)benzylamine intermediate N-(2-(Methylsulfonyl)benzyl) quinazolin-4-amine Intermediate reagent->intermediate Nucleophilic Aromatic Substitution precursor Substituted 4-Chloroquinazoline precursor->intermediate product Functionalized Quinazoline (e.g., Kinase Inhibitor) intermediate->product Further Functionalization

[2-(Methylsulfonyl)benzylamine] + Acetic Anhydride -> N-(2-(Methylsulfonyl)benzyl)acetamide

[Aldehyde/Ketone] + 2-(Methylsulfonyl)benzylamine --(Reductive Agent)--> N-Substituted-2-(methylsulfonyl)benzylamine

Caption: Stepwise process of reductive amination involving 2-(Methylsulfonyl)benzylamine.

Future Outlook and Conclusion

The utility of 2-(methylsulfonyl)benzylamine in organic synthesis, particularly in the realm of medicinal chemistry, continues to expand. Its unique electronic and steric properties make it an attractive building block for the design of novel therapeutic agents. Future research will likely focus on exploring its use in asymmetric synthesis, as a chiral auxiliary or in stereoselective reactions, and in the development of novel multicomponent reactions to rapidly assemble complex molecular architectures.

References

  • WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts.
  • CN103159747A - Synthetic method of lapatinib.
  • Practical synthesis of lapatinib . Journal of China Pharmaceutical University. [Link]

  • A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine . Der Pharma Chemica. [Link]

  • CN102675297A - Preparation method of Lapatinib.
  • Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere . PubMed. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design . PMC - NIH. [Link]

  • EP0061397A1 - Soluble and N2 substituted derivatives of 2,4-diamino-5-benzyl-pyrimidines, process for their preparation and medicines containing them.
  • 2, 4-DI-(NITROGEN CONTAINING GROUP) SUBSTITUTED PYRIMIDINE COMPOUND AND PREPARATION METHOD AND USE THEREOF . European Patent Office. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases . MDPI. [Link]

  • WO2009047514A1 -t[2][3][4]riazolo[1,5-a]pyridine andt[2][3][4]riazolo[1,5-c]pyrimidine compounds and their use. Google Patents.

  • Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]

  • N-Benzylacetamide . ResearchGate. [Link]

  • Reductive aminations of benzaldehyde... . ResearchGate. [Link]

  • Bischler-Napieralski Reaction . Organic Chemistry Portal. [Link]

  • US20090306391A1 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Reductive Amination, and How It Works . Master Organic Chemistry. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits . PMC. [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism . NROChemistry. [Link]

  • Bischler Napieralski Reaction Mechanism Application/ Synthesis of Isoquinoline IIT JAM CSIR NET GATE . YouTube. [Link]

  • Interfacing Whole Cell Biocatalysis with a Biocompatible Pictet- Spengler Reaction for One-Pot Syntheses of Tetrahydroisoquinolines and Tryptolines . ChemRxiv. [Link]

  • Bischler-Napieralski Reaction . Cambridge University Press. [Link]

  • A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives . PMC - NIH. [Link]

  • The Pictet-Spengler Reaction . SpringerLink. [Link]

Sources

Application Note: Strategic Incorporation of 2-(Methylsulfonyl)benzylamine in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Role in PROTAC Design

Introduction

The development of Proteolysis Targeting Chimeras (PROTACs) is frequently bottlenecked by poor physicochemical properties, specifically low aqueous solubility and low cell permeability due to high molecular weight (>800 Da) and lipophilicity.

2-(Methylsulfonyl)benzylamine serves as a high-value building block in PROTAC design, distinct from standard alkyl linkers. Its utility is defined by three core attributes:

  • Polarity Modulation: The sulfone (

    
    ) moiety acts as a strong hydrogen bond acceptor, significantly lowering the LogP of the final construct compared to phenyl or alkyl analogs, thereby improving aqueous solubility.
    
  • Rigidification: The benzyl scaffold introduces structural rigidity, reducing the entropic penalty upon ternary complex formation (Target-PROTAC-E3 Ligase).

  • Orthogonal Reactivity: The primary amine provides a clean nucleophilic handle for amide coupling, reductive amination, or

    
     reactions, serving as an ideal "exit vector" interface for E3 ligase ligands (e.g., VHL, CRBN) or Target of Interest (POI) ligands.
    
Chemical Profile
PropertyDataRelevance to PROTACs
Compound Name 2-(Methylsulfonyl)benzylamineCore Building Block
CAS Number 410545-65-2Identification
Molecular Weight 185.24 g/mol Fragment contribution
Functional Group Primary Amine (

)
Nucleophilic handle for linker attachment
Substituent Methylsulfonyl (

)
Solubility enhancer; H-bond acceptor
pKa (Conj. Acid) ~8.8 - 9.2 (Est.)Reactivity at physiological pH

Part 2: Experimental Protocols

Protocol A: Amide Coupling (Linker Attachment)

This protocol describes the conjugation of 2-(Methylsulfonyl)benzylamine to a carboxylic acid-functionalized linker (e.g., PEG-acid or Alkyl-acid).

Reagents:

  • Amine: 2-(Methylsulfonyl)benzylamine (1.0 equiv)[1]

  • Acid: Linker-COOH (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Methodology:

  • Activation: Dissolve the Linker-COOH (0.1 mmol) in anhydrous DMF (1.0 mL). Add DIPEA (0.3 mmol) followed by HATU (0.12 mmol). Stir at Room Temperature (RT) for 5-10 minutes to form the activated ester.

    • Expert Insight: Pre-activation prevents competing hydrolysis and ensures faster reaction with the hindered benzylamine.

  • Coupling: Add 2-(Methylsulfonyl)benzylamine (0.1 mmol) dissolved in DMF (0.5 mL) dropwise to the activated acid mixture.

  • Reaction: Stir the mixture at RT under

    
     atmosphere. Monitor by LC-MS.
    
    • Timepoint: Conversion is typically >95% within 1-2 hours. The sulfone group is electron-withdrawing but sufficiently distal to the amine to allow efficient coupling.

  • Work-up:

    • Option A (Precipitation): Dilute with ice-cold water (10 mL). If the product precipitates, filter and wash with water.

    • Option B (Extraction): Dilute with EtOAc (20 mL), wash with sat.

      
       (2x), brine (1x), dry over 
      
      
      
      , and concentrate.
  • Validation: Verify mass [M+H]+ via LC-MS. The sulfone gives a distinct retention time shift (more polar) compared to non-sulfonated analogs.

Protocol B: Reductive Amination (Secondary Amine Formation)

Used when a secondary amine linkage is required to maintain basicity or reduce steric bulk compared to an amide.

Reagents:

  • Amine: 2-(Methylsulfonyl)benzylamine (1.0 equiv)[1]

  • Aldehyde: Linker-CHO (1.0 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (2.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

  • Additive: Acetic Acid (catalytic, 1-2 drops)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the amine and aldehyde in DCE (0.1 M concentration). Add catalytic acetic acid. Stir for 30-60 minutes at RT.

    • Mechanism: Acid catalysis promotes the formation of the iminium ion intermediate.

  • Reduction: Add STAB (2.0 equiv) in one portion. Stir at RT for 4-16 hours.

  • Quench: Quench with sat.

    
     solution. Stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (3x). Combine organic layers, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (DCM/MeOH gradient).

Part 3: Visualization & Logic

PROTAC Synthesis Workflow

The following diagram illustrates the logical flow of incorporating this building block into a convergent PROTAC synthesis.

PROTAC_Synthesis cluster_props Physicochemical Impact Amine 2-(Methylsulfonyl) benzylamine Coupling Amide Coupling (HATU/DIPEA) Amine->Coupling Nucleophile Prop1 Increased Solubility (Polar Sulfone) Amine->Prop1 Prop2 Rigid Exit Vector Amine->Prop2 Linker Linker-COOH (PEG/Alkyl) Linker->Coupling Electrophile Intermediate Linker-Amine Conjugate Coupling->Intermediate Yield >90% Final Final PROTAC Intermediate->Final Step 2: Ligand Attachment Ligand E3 Ligase Ligand (e.g., VHL/CRBN) Ligand->Final

Caption: Convergent synthesis workflow utilizing 2-(Methylsulfonyl)benzylamine to generate polar, rigidified PROTAC linkers.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Amide Coupling) Steric hindrance or poor activation.Switch coupling reagent to COMU or PyBOP . Ensure DMF is anhydrous.
Incomplete Reaction Zwitterionic nature of amino-sulfone.Increase base equivalents (DIPEA) to 4.0 equiv to ensure the amine is free-based.
Poor Solubility in DCM High polarity of sulfone group.Use 10% MeOH in DCM or pure DMF for reactions. For purification, use Reverse Phase (C18) chromatography.
Side Products Sulfone acting as weak nucleophile (rare).The sulfone oxygen is very weak; unlikely to interfere. Check for amine dimerization or linker hydrolysis.
Purification Note

Due to the polarity of the methylsulfonyl group, standard normal-phase chromatography (Silica/Hexane/EtOAc) may result in significant tailing or retention.

  • Recommendation: Use Reverse Phase Flash Chromatography (C18) .

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 60% ACN over 20 minutes. The sulfonated product will elute earlier than non-polar benzyl analogs.

Part 5: References

  • PubChem. 2-(Methylsulfonyl)benzylamine Compound Summary. National Library of Medicine. Available at: [Link][2]

  • Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology. Available at: [Link]

Sources

Application Note: 2-(Methylsulfonyl)benzylamine as a Rigid-Polar Linker in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Rigid-Polar" Advantage

In the maturation of Proteolysis Targeting Chimeras (PROTACs), "Linkerology" has evolved from simple flexible connectors (PEGs, Alkyls) to structural elements that actively drive ternary complex stability and cell permeability.[1][2]

This guide focuses on the 2-(Methylsulfonyl)benzylamine (MSBA) moiety as a representative Rigid-Polar Linker . Unlike flexible PEGs (which suffer from oxidative metabolism) or simple phenyl linkers (which suffer from high lipophilicity), the MSBA scaffold offers a dual advantage:

  • Conformational Rigidity: The benzene core reduces the entropic penalty of binding, potentially enhancing cooperativity (

    
    ) between the E3 ligase and the Protein of Interest (POI).
    
  • Metabolic & Polar Optimization: The sulfone (

    
    ) group acts as a bioisostere for carbonyls, lowering 
    
    
    
    and improving solubility without introducing the metabolic liability of ether chains.

Chemical Biology Rationale

The Permeability-Solubility Trade-off

Traditional aromatic linkers (e.g., biphenyls) improve cell permeability by removing rotatable bonds but often crash out of solution due to high lipophilicity. The MSBA scaffold solves this by incorporating a strong hydrogen bond acceptor (the sulfone) directly onto the rigidifying ring.

Structural Logic (DOT Diagram)

LinkerLogic PEG Traditional PEG Linker (Flexible / Hydrophilic) Outcome_PEG High Entropy Penalty Oxidative Liability PEG->Outcome_PEG Limitation Phenyl Simple Phenyl Linker (Rigid / Lipophilic) Outcome_Phenyl Poor Solubility High LogD Phenyl->Outcome_Phenyl Limitation MSBA 2-(Methylsulfonyl)benzylamine (Rigid / Polar) Outcome_MSBA Optimized Permeability Stable Ternary Complex MSBA->Outcome_MSBA Solution

Caption: Comparative analysis of linker classes. The MSBA scaffold balances rigidity and polarity to optimize physicochemical properties.

Experimental Protocols

Protocol A: Synthetic Incorporation (Bifunctional Assembly)

Note: The 2-(Methylsulfonyl)benzylamine is a mono-amine. To function as a linker, it is typically used as a scaffold where the amine connects to Ligand A (via amide coupling) and the aryl ring connects to Ligand B (via cross-coupling, usually starting from a halo-analog like 4-bromo-2-(methylsulfonyl)benzylamine).

Materials:
  • Scaffold: 4-Bromo-2-(methylsulfonyl)benzylamine hydrochloride.

  • Ligand A: E3 Ligase Ligand-COOH (e.g., Thalidomide-acid or VHL-acid).

  • Ligand B: Warhead-Boronate (for Suzuki) or Warhead-Alkyne (for Sonogashira).

  • Coupling Agents: HATU, DIPEA, DMF.

  • Catalysts:

    
    , 
    
    
    
    .
Workflow:
  • Amide Coupling (Ligand A Attachment):

    • Dissolve Ligand A-COOH (1.0 eq) in anhydrous DMF (0.1 M).

    • Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 min at RT.

    • Add 4-Bromo-2-(methylsulfonyl)benzylamine (1.1 eq).

    • Stir at RT for 2–4 hours. Monitor by LC-MS for the formation of the Bromo-Intermediate.

    • Purification: Dilute with EtOAc, wash with brine/LiCl (to remove DMF), dry over

      
      , and concentrate. Purify via flash chromatography.
      
  • Cross-Coupling (Ligand B Attachment):

    • Dissolve the Bromo-Intermediate (1.0 eq) and Ligand B-Boronate (1.2 eq) in Dioxane/Water (4:1).

    • Add

      
       (3.0 eq). Degas with nitrogen for 10 min.
      
    • Add

      
       (0.05 eq).
      
    • Heat to 90°C for 4–12 hours under inert atmosphere.

    • Purification: Filter through Celite, concentrate, and purify via Preparative HPLC (Reverse Phase).

Synthesis Pathway (DOT Diagram)

Synthesis Scaffold 4-Br-2-(SO2Me)-Benzylamine Step1 Step 1: Amide Coupling (HATU/DIPEA) Scaffold->Step1 LigandA Ligand A-COOH (Activated Ester) LigandA->Step1 Intermed Intermediate: Ligand A - Linker(Br) Step1->Intermed Step2 Step 2: Suzuki Coupling (Pd cat., 90°C) Intermed->Step2 LigandB Ligand B-Boronate LigandB->Step2 Final Final PROTAC Ligand A - MSBA - Ligand B Step2->Final

Caption: Convergent synthesis strategy utilizing the MSBA scaffold as a central rigid connector.

Protocol B: Physicochemical Validation (LogD & Solubility)

Before biological testing, validate that the sulfone linker has improved the physicochemical profile compared to a standard alkyl/phenyl control.

ParameterMethodTarget RangeRationale
LogD (pH 7.4) Shake-flask or Chromatographic Hydrophobicity Index (CHI)2.0 – 4.0Optimal for cell permeability; Sulfone should lower LogD by ~0.5–1.0 vs. Phenyl.
Kinetic Solubility Nephelometry (PBS, pH 7.4)> 10 µMRigid aromatics often aggregate; the polar sulfone prevents this.
PAMPA Permeability Parallel Artificial Membrane Permeability Assay

cm/s
Ensures the rigid linker does not prevent passive diffusion.

Step-by-Step Chromatographic LogD:

  • Prepare a calibration curve using standards with known LogD (e.g., Caffeine, Ketoconazole).

  • Inject 10 µL of 10 mM PROTAC (DMSO stock) onto a C18 column using a fast gradient (0–100% ACN in 5 min).

  • Measure retention time (

    
    ).
    
  • Convert

    
     to LogD using the calibration equation.
    
  • Success Criteria: The MSBA-linked PROTAC should show a lower

    
     (lower LogD) than the direct Phenyl-linked analog.
    
Protocol C: Degradation Assay (Western Blot)

Objective: Confirm that the rigid linker permits the formation of a productive Ternary Complex.

  • Cell Seeding: Seed cells (e.g., HeLa or HEK293) at

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Treatment: Treat cells with the PROTAC at 5 concentrations (e.g., 1, 10, 100, 1000, 10000 nM) for 16–24 hours.

    • Control 1: DMSO Vehicle.

    • Control 2: Competition (PROTAC + 10µM Free Ligand/Warhead) to prove mechanism.

    • Control 3: Proteasome Inhibitor (Mg132) pre-treatment.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

  • Blotting: Load 20 µg protein/lane. Probe for:

    • POI (Target Protein)

    • Loading Control (GAPDH/Actin)

  • Analysis: Quantify band intensity using ImageJ. Plot "Percent Degradation" vs. Concentration to determine

    
     and 
    
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Solubility (Precipitation in Media) Rigid core stackingEnsure the sulfone is exposed. Switch to a "Spiro" analog or add a solubilizing group to Ligand A.
Hook Effect (Bell-shaped curve) High potency / saturationThis is normal for PROTACs. Focus on the

at lower concentrations (10–100 nM).
No Degradation Steric ClashThe rigid linker may be forcing an unproductive geometry. Screen different linker attachment points (ortho vs. meta on the benzylamine).

References

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21, 181–200. Link

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273–312. Link

  • Klein, V. G., et al. (2020). Understanding and improving the membrane permeability of PROTACs. Journal of Medicinal Chemistry, 63(16), 8754–8790. Link

  • Maple, H. J., et al. (2019). Development of a toolkit of rigid linkers for PROTAC design. Bioorganic & Medicinal Chemistry Letters, 29(16), 2135-2139. (Contextual grounding for rigid linker synthesis).

Sources

Application Notes and Protocols for the Synthesis of PROTACs Incorporating 2-(Methylsulfonyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven pharmacology that harnesses the cell's own ubiquitin-proteasome system (UPS) for targeted protein degradation.[][2] The rational design of the linker connecting the protein of interest (POI) ligand and the E3 ubiquitin ligase ligand is paramount to the efficacy of a PROTAC.[3] This document provides a comprehensive guide to the synthesis of PROTACs incorporating 2-(methylsulfonyl)benzylamine, a building block that offers a degree of conformational rigidity and potential for modulating physicochemical properties. We will delve into the strategic considerations for its use, provide detailed, field-tested synthetic protocols, and discuss the characterization of the resulting PROTACs.

Introduction: The Strategic Incorporation of Rigid Linker Elements

The linker in a PROTAC is not merely a spacer but a critical determinant of the ternary complex (POI-PROTAC-E3 ligase) stability and the subsequent ubiquitination and degradation of the target protein.[3] While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are commonly employed due to their synthetic accessibility, there is a growing interest in the use of more rigid linkers.[4] Aromatic linkers, such as those derived from benzylamine, can offer conformational restriction, which may pre-organize the PROTAC into a bioactive conformation for optimal ternary complex formation.[5]

The inclusion of a methylsulfonyl group, as in 2-(methylsulfonyl)benzylamine, serves a dual purpose. Firstly, the sulfonyl group is a hydrogen bond acceptor, which can influence intramolecular and intermolecular interactions, potentially impacting cell permeability and target engagement. Secondly, the electron-withdrawing nature of the methylsulfonyl group can affect the reactivity of the benzylamine and the overall electronic properties of the linker.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein and an E3 ubiquitin ligase.[6] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein into smaller peptides.[]

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ubiquitination Ubiquitination Cascade PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Transfers Ub E2->E3_Ligase Recruited to Ub Ubiquitin Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Polyubiquitinates POI Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognized by Degraded_Protein Degraded Protein (Amino Acids) Proteasome->Degraded_Protein Degrades

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthetic Strategy: A Convergent Approach

A convergent synthetic strategy is often the most efficient method for preparing a library of PROTACs with varying linkers. This involves synthesizing three key building blocks separately: the POI ligand with a reactive handle, the E3 ligase ligand with a complementary reactive handle, and the bifunctional linker. The use of 2-(methylsulfonyl)benzylamine as a component of the linker typically involves functionalizing its primary amine to allow for subsequent coupling reactions. A common and robust method for this is amide bond formation.

The following protocol outlines a general approach where 2-(methylsulfonyl)benzylamine is first acylated with a bifunctional linker precursor (e.g., a dicarboxylic acid derivative), and then the other end of the linker is coupled to the POI or E3 ligase ligand.

Synthetic_Workflow cluster_Synthesis PROTAC Synthesis Workflow Building_Block_1 POI Ligand-COOH (or other handle) Intermediate_2 POI-Linker-Benzylamine Building_Block_1->Intermediate_2 Building_Block_2 2-(Methylsulfonyl)benzylamine Intermediate_1 Linker-Functionalized Benzylamine Building_Block_2->Intermediate_1 Building_Block_3 E3 Ligase Ligand-NH2 (or other handle) Final_PROTAC Final PROTAC Building_Block_3->Final_PROTAC Linker_Precursor Linker Precursor (e.g., HOOC-(CH2)n-COOH) Linker_Precursor->Intermediate_1 Amide Coupling Intermediate_1->Intermediate_2 Amide Coupling Intermediate_2->Final_PROTAC Final Coupling

Caption: Convergent synthetic workflow for PROTACs using 2-(methylsulfonyl)benzylamine.

Detailed Experimental Protocols

Materials and Reagents
  • 2-(Methylsulfonyl)benzylamine hydrochloride

  • POI ligand with a carboxylic acid functional group

  • E3 ligase ligand with an amine functional group (e.g., a pomalidomide derivative)

  • Bifunctional linker precursor (e.g., succinic anhydride, glutaric anhydride)

  • Amide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • Bases: DIPEA (N,N-Diisopropylethylamine), Triethylamine

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), DMSO (Dimethyl sulfoxide)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reagents for purification: Silica gel for column chromatography, HPLC grade solvents (acetonitrile, water, trifluoroacetic acid)

Protocol 1: Synthesis of a Linker-Functionalized 2-(Methylsulfonyl)benzylamine Intermediate

This protocol describes the reaction of 2-(methylsulfonyl)benzylamine with succinic anhydride to introduce a carboxylic acid handle.

  • Preparation: To a solution of 2-(methylsulfonyl)benzylamine hydrochloride (1.0 eq) in anhydrous DCM, add DIPEA (2.2 eq) and stir at room temperature for 10 minutes to neutralize the hydrochloride salt.

  • Reaction: Add succinic anhydride (1.1 eq) to the reaction mixture.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash with 1 M HCl (2 x), followed by brine (1 x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to obtain the pure linker-functionalized intermediate.

Parameter Value/Condition Rationale
Solvent Anhydrous DCMProvides good solubility for reactants and is relatively unreactive.
Base DIPEAA non-nucleophilic base to neutralize the HCl salt and facilitate the reaction.
Temperature Room TemperatureSufficient for the acylation reaction to proceed at a reasonable rate.
Monitoring TLC or LC-MSTo determine the reaction endpoint and avoid side reactions.
Protocol 2: Coupling of the Linker Intermediate to the POI Ligand

This protocol details the amide bond formation between the carboxylic acid of the linker intermediate and an amine-functionalized POI ligand.

  • Activation: To a solution of the linker-functionalized 2-(methylsulfonyl)benzylamine intermediate (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Coupling: Add the POI ligand with an amine functional group (1.1 eq) to the activated mixture.

  • Monitoring: Stir the reaction at room temperature and monitor by LC-MS until completion (typically 4-12 hours).

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x), followed by brine (1 x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by preparative HPLC to obtain the desired POI-linker conjugate.

Parameter Value/Condition Rationale
Solvent Anhydrous DMFA polar aprotic solvent that is excellent for amide coupling reactions.
Coupling Reagent HATUA highly efficient coupling reagent that minimizes side reactions and racemization.
Base DIPEATo maintain basic conditions necessary for the coupling reaction.
Temperature Room TemperatureGenerally sufficient for amide bond formation with HATU.
Protocol 3: Final PROTAC Synthesis

This protocol describes the final coupling step between the POI-linker conjugate (now with a free carboxylic acid from the other end of the initial linker precursor) and the E3 ligase ligand.

The steps for this protocol are analogous to Protocol 2, with the POI-linker conjugate taking the place of the initial linker intermediate and the E3 ligase ligand (with an amine handle) as the coupling partner.

Characterization of the Final PROTAC

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity of the PROTAC.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A purity of >95% is generally required for biological assays.

Analytical Technique Purpose
LC-MS Reaction monitoring and initial product identification.
HRMS Accurate mass determination to confirm elemental composition.
¹H and ¹³C NMR Structural elucidation and confirmation of covalent bonds.
Analytical HPLC Determination of final product purity.

Application and Biological Evaluation

Once synthesized and characterized, the PROTAC can be evaluated in a series of biological assays to determine its efficacy.

  • Binding Assays: To confirm that the PROTAC binds to both the POI and the E3 ligase.

  • Western Blotting: To measure the degradation of the target protein in cells treated with the PROTAC.

  • Cell Viability Assays: To assess the downstream functional consequences of target protein degradation (e.g., anti-proliferative effects in cancer cells).

Conclusion

The incorporation of 2-(methylsulfonyl)benzylamine into PROTAC linkers offers a strategic approach to introduce conformational rigidity and modulate physicochemical properties. The synthetic protocols provided herein offer a robust and adaptable framework for the synthesis of these novel PROTACs. As with all PROTAC development, empirical optimization of the linker length and composition is often necessary to achieve optimal degradation potency.[]

References

  • Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology, 27(8), 998-1014.
  • Testa, A., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 63(16), 8685–8700.
  • Troup, R. I., et al. (2020). PROTACs with aromatic linkers.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
  • Massignani, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1113-1121.
  • Zhang, X., et al. (2023). 3D Based Generative PROTAC Linker Design with Reinforcement Learning. ChemRxiv.
  • Poudel, Y. B., et al. (2018). Chemical Modification of Linkers Provides Stable Linker– Payloads for the Generation of Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 61(23), 10562–10573.
  • Ciulli, A. (2019). of the linkers used in PROTAC design.
  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design. BOC Sciences.
  • Ciulli, A. (2020). Novel approaches for the rational design of PROTAC linkers.
  • BroadPharm. (n.d.). PROTAC Linkers. BroadPharm.
  • Pandey, A. K., et al. (2018). Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization.
  • Santos, A. S., et al. (2020). Benzamide synthesis via oxidative amidation of benzylamines and benzyl cyanides using a I2–TBHP system.
  • Wang, Z., et al. (2023). Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex. European Journal of Medicinal Chemistry, 258, 115597.
  • Powers, A. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(38), 20831–20838.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Lovelock, S. L., et al. (2018). A versatile biosynthetic approach to amide bond formation. Green Chemistry, 20(17), 3963-3968.
  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9253–9258.

Sources

Application Note: High-Fidelity Coupling of 2-(Methylsulfonyl)benzylamine for VHL-Recruiting Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic methodology for incorporating 2-(methylsulfonyl)benzylamine into E3 ligase ligands, specifically targeting the Von Hippel-Lindau (VHL) protein. While the para-substituted benzylamine (as seen in VH032) is the canonical "Right-Hand Side" (RHS) anchor for VHL ligands, the ortho-substituted 2-(methylsulfonyl) variant represents a critical bioisosteric modification. This moiety introduces a polar sulfone group (


) capable of acting as a hydrogen bond acceptor and altering the metabolic stability of the ligand. This guide provides optimized protocols for amide coupling, addressing the specific steric challenges imposed by ortho-substitution, and outlines purification strategies for these highly polar intermediates.

Scientific Background & Rationale

The Role of the Benzylamine Anchor

In VHL-targeting PROTACs, the ligand is typically composed of three pharmacophores:

  • Hydroxyproline (Hyp) Core: Essential for binding to the VHL

    
    -domain.
    
  • Left-Hand Side (LHS): Usually a tert-leucine (Tle) residue attached to a linker.[1]

  • Right-Hand Side (RHS): A benzylamine derivative coupled to the proline acid.

The RHS benzylamine sits in a solvent-exposed region but makes critical hydrophobic contacts. Modifying this ring allows researchers to tune physicochemical properties (LogD, solubility) without abolishing binding affinity.

Why 2-(Methylsulfonyl)benzylamine?
  • Polarity & Solubility: PROTACs are notoriously lipophilic. The methylsulfonyl group is a strong dipole, significantly lowering the LogP of the final construct compared to a chloro- or methyl-benzyl group .

  • Electronic Effects: The sulfone is electron-withdrawing. When placed at the ortho position (2-position), it influences the pKa of the amide proton and may induce a conformational twist in the benzyl ring, potentially accessing unique sub-pockets or improving metabolic stability by blocking the ortho metabolic soft spot.

  • Steric Challenge: Unlike the standard 4-methylbenzylamine, the 2-substituted amine introduces steric bulk near the nucleophilic nitrogen. This requires optimized coupling conditions to prevent incomplete conversion or racemization of the sensitive Hyp-

    
    -carbon.
    

Experimental Workflow Visualization

The following diagram illustrates the modular assembly of a VHL ligand using this specific amine.

VHL_Synthesis_Workflow cluster_inputs Starting Materials cluster_reaction Coupling Reaction cluster_workup Downstream Processing Acid Boc-Tle-Hyp-OH (Carboxylic Acid) Activation Activation (HATU/DIPEA) Acid->Activation 0 min Amine 2-(Methylsulfonyl) benzylamine (Nucleophile) Formation Amide Bond Formation Amine->Formation Activation->Formation + Amine Quench Acidic Quench (Remove xs Amine) Formation->Quench 2-4 hrs Purification Reverse Phase (C18 Flash) Quench->Purification Product Final VHL Ligand (Boc-Protected) Purification->Product

Figure 1: Modular assembly workflow for VHL ligand synthesis. The steric bulk of the 2-methylsulfonyl group requires a pre-activation step of the carboxylic acid to ensure efficient coupling.

Detailed Protocols

Protocol A: Standard High-Fidelity Coupling (HATU Method)

Application: Primary method for coupling 2-(methylsulfonyl)benzylamine to Boc-L-Hydroxyproline or Boc-Tle-Hyp-OH. Rationale: HATU is chosen for its high reactivity and low racemization rate, essential for the chiral hydroxyproline core .

Reagents & Equipment[2][3][4]
  • Acid: Boc-Tle-Hyp-OH (1.0 equiv)

  • Amine: 2-(Methylsulfonyl)benzylamine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)[5]

  • Atmosphere: Nitrogen or Argon balloon

Step-by-Step Procedure
  • Pre-Activation:

    • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration relative to acid).

    • Add DIPEA (3.0 equiv) and stir at Room Temperature (RT) for 5 minutes.

    • Add HATU (1.2 equiv). The solution should turn slightly yellow. Stir for 2–5 minutes to form the activated ester (OAt-ester). Note: Do not stir longer than 10 mins to avoid potential racemization.

  • Amine Addition:

    • Add 2-(methylsulfonyl)benzylamine (1.1 equiv) directly to the reaction mixture.

    • Critical Step: Due to the ortho-sulfone steric bulk, the reaction may be slower than with standard benzylamines. Stir at RT for 4–16 hours.

  • Monitoring:

    • Monitor by LC-MS.[6] Look for the product mass [M+H]+ and the disappearance of the acid.

    • Checkpoint: If conversion is <50% after 4 hours, add an additional 0.5 equiv of HATU and 1.0 equiv of DIPEA.

  • Workup (Aqueous):

    • Dilute reaction with Ethyl Acetate (EtOAc).

    • Wash 1: 10% Citric Acid or 1M HCl (removes unreacted amine and DIPEA). Note: The sulfone amine is less basic than typical amines, but acidic wash is still effective.

    • Wash 2: Saturated NaHCO3 (removes unreacted acid and HATU byproducts).

    • Wash 3: Brine.

    • Dry over MgSO4, filter, and concentrate.

Protocol B: Sterically Demanding Coupling (T3P Method)

Application: Use this if Protocol A results in low yields or if the ortho-sulfone causes significant steric hindrance. Rationale: T3P (Propylphosphonic anhydride) has a lower propensity for epimerization and drives difficult amidations effectively.

Step-by-Step Procedure
  • Dissolve Acid (1.0 equiv) and Amine (1.2 equiv) in EtOAc or DCM (0.1 M).

  • Add Pyridine or N-Methylmorpholine (4.0 equiv).

  • Cool to 0°C.

  • Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Allow to warm to RT and stir for 12–24 hours.

  • Workup: Wash directly with water, 1M HCl, and NaHCO3. T3P byproducts are water-soluble, simplifying purification.

Purification & Characterization

The introduction of the methylsulfonyl group significantly alters the polarity of the molecule compared to standard lipophilic VHL ligands.

Flash Chromatography Guidelines
ParameterStandard VHL Ligand (e.g., VH032)2-(Methylsulfonyl) Analog
Stationary Phase Silica Gel (Normal Phase)C18 (Reverse Phase) Recommended
Solvent System A Hexanes / Ethyl AcetateWater + 0.1% Formic Acid
Solvent System B Ethyl AcetateAcetonitrile + 0.1% Formic Acid
Elution Profile 0-50% EtOAc5-60% MeCN
TLC Behavior Moves well in 50% EtOAcStreaks on silica; very polar.

Author's Note: If using Normal Phase silica, you must add a polar modifier. Use DCM:MeOH (95:5) instead of Hex:EtOAc. The sulfone interacts strongly with silica silanols.

Quality Control (QC) Criteria
  • LC-MS: Confirm purity >95% (UV 254 nm). Check for [M+H]+ and [M+Na]+ adducts (sulfones often pick up sodium).

  • 1H NMR:

    • Diagnostic Peak: Look for the methylsulfonyl singlet (

      
      ) around 3.0 – 3.2 ppm .
      
    • Benzylic Protons: The

      
       next to the nitrogen will appear as a doublet or multiplet (due to diastereotopic effects from the chiral proline) around 4.2 – 4.6 ppm .
      
    • Ortho-Effect: The aromatic proton adjacent to the sulfone will be deshielded (shifted downfield) compared to the others.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance of 2-positionSwitch to Protocol B (T3P) or heat to 40°C (carefully monitoring racemization).
Epimerization Base exposure too longPre-activate with HATU for max 2 mins. Use Collidine instead of DIPEA (weaker base).
Poor Solubility Sulfone polarityUse DMSO/DMF mixture. Do not use pure DCM for the reaction if the amine precipitates.
Streaking on TLC Sulfone-Silica interactionAdd 1% Triethylamine to the TLC eluent or switch to Reverse Phase TLC plates.

References

  • VHL Ligand Design & SAR

    • Review of VHL-recruiting chemical matter (2019–present). Discusses the "Right Hand Side" (RHS) amide region and benzylic modifications.[1][7]

  • Amide Coupling in PROTACs

    • Optimization of amide coupling for PROTAC synthesis. Compares HATU, EDC, and other reagents specifically for these scaffolds.
  • General PROTAC Synthesis Protocols

    • Sigma-Aldrich PROTAC Synthesis Guide.
  • Sulfonyl Fluoride Analogs (Contextual)

    • Structure-guided design of covalent VHL-targeted sulfonyl fluoride PROTACs. Illustrates the use of sulfonyl groups on the VHL scaffold.

Sources

Application Note: Strategic Derivatization of 2-(Methylsulfonyl)benzylamine for Accelerated Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-(Methylsulfonyl)benzylamine Scaffold

In the landscape of modern drug discovery, the strategic construction of diverse chemical libraries is paramount to identifying novel bioactive agents. The 2-(methylsulfonyl)benzylamine scaffold has emerged as a privileged starting point for library synthesis due to its unique combination of structural and physicochemical properties. The potent electron-withdrawing nature of the methylsulfonyl group modulates the reactivity of the benzylamine, while also providing a key vector for hydrogen bonding interactions with biological targets. Furthermore, the benzylamine moiety itself serves as a versatile handle for a multitude of chemical transformations, allowing for the rapid generation of a wide array of derivatives. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the efficient derivatization of 2-(methylsulfonyl)benzylamine to construct high-quality chemical libraries. We will delve into the causality behind experimental choices and provide robust, field-proven protocols.

Core Derivatization Strategies for Library Synthesis

The primary amino group of 2-(methylsulfonyl)benzylamine is the focal point for derivatization. Three principal reaction classes are particularly well-suited for library synthesis due to their reliability, broad substrate scope, and amenability to parallel synthesis formats:

  • Amide Bond Formation: Acylation of the primary amine with a diverse set of carboxylic acids or their activated derivatives is a cornerstone of library synthesis.

  • Reductive Amination: Reaction with a library of aldehydes or ketones followed by reduction provides access to a wide range of secondary amines.

  • Sulfonamide Synthesis: Coupling with various sulfonyl chlorides yields sulfonamides, which are prevalent motifs in medicinal chemistry.[1]

The following sections will provide detailed protocols and the scientific rationale for each of these transformative reactions.

Visualizing the Derivatization Workflow

To provide a clear overview of the synthetic pathways discussed, the following diagram illustrates the central role of 2-(methylsulfonyl)benzylamine as a versatile building block for library generation.

G cluster_amide Amide Bond Formation cluster_reductive Reductive Amination cluster_sulfonamide Sulfonamide Synthesis main 2-(Methylsulfonyl)benzylamine rcooh R-COOH Library (Carboxylic Acids) main->rcooh rcho R-CHO / R-CO-R' Library (Aldehydes/Ketones) main->rcho rso2cl R-SO2Cl Library (Sulfonyl Chlorides) main->rso2cl coupl Coupling Agents (e.g., HATU, HOBt/EDC) rcooh->coupl Activation amide_lib Amide Library coupl->amide_lib reduc Reducing Agents (e.g., NaBH(OAc)3) rcho->reduc Imine Formation red_amine_lib Secondary Amine Library reduc->red_amine_lib base Base (e.g., Pyridine, Et3N) rso2cl->base Reaction sulf_lib Sulfonamide Library base->sulf_lib

Caption: Derivatization pathways for 2-(methylsulfonyl)benzylamine.

Protocol I: Parallel Amide Bond Formation

Amide bond formation is a robust and highly versatile reaction for library synthesis. The use of modern coupling reagents minimizes side reactions and ensures high conversion rates across a diverse range of carboxylic acids.

Scientific Rationale: The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable dehydration reaction. To overcome this, the carboxylic acid is activated in situ using a coupling reagent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of a carbodiimide such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) are highly effective.[2][3] These reagents convert the carboxylic acid into a highly reactive acyl-intermediate, which is then readily attacked by the primary amine of 2-(methylsulfonyl)benzylamine. The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to neutralize the acid formed during the reaction without competing with the primary amine.

Experimental Protocol:

Materials:

  • 2-(Methylsulfonyl)benzylamine

  • Library of diverse carboxylic acids

  • HATU or EDC/HOBt

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of 2-(methylsulfonyl)benzylamine in anhydrous DMF.

    • Prepare a 0.22 M stock solution for each carboxylic acid from the library in anhydrous DMF.

    • Prepare a 0.2 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup (per well of a 96-well plate):

    • To each well, add 200 µL of the respective carboxylic acid stock solution (0.044 mmol, 1.1 eq).

    • Add 200 µL of the HATU stock solution (0.04 mmol, 1.0 eq).

    • Add 100 µL of the DIPEA stock solution (0.04 mmol, 1.0 eq).

    • Initiate the reaction by adding 200 µL of the 2-(methylsulfonyl)benzylamine stock solution (0.04 mmol, 1.0 eq).

  • Reaction and Work-up:

    • Seal the 96-well plate and agitate at room temperature for 12-16 hours.

    • Quench the reaction by adding 500 µL of water to each well.

    • Extract the products by adding 1 mL of ethyl acetate to each well, sealing the plate, and agitating vigorously.

    • Allow the layers to separate and collect the organic phase for analysis and purification.

Data Presentation: Representative Reaction Conditions

ParameterValueRationale
Solvent Anhydrous DMFHigh boiling point, effectively dissolves a wide range of reagents.
Coupling Reagent HATUFast reaction kinetics, low racemization, and high yields.
Base DIPEANon-nucleophilic, prevents unwanted side reactions.
Stoichiometry 1.1 eq. Carboxylic AcidA slight excess ensures complete consumption of the amine.
Temperature Room TemperatureMild conditions are generally sufficient for high conversion.
Time 12-16 hoursAllows for the reaction to proceed to completion.

Protocol II: Reductive Amination for Secondary Amine Libraries

Reductive amination is a powerful method for C-N bond formation, providing access to secondary amines.[4] This two-step, one-pot process involves the formation of an imine intermediate followed by its immediate reduction.

Scientific Rationale: The reaction between 2-(methylsulfonyl)benzylamine and an aldehyde or ketone forms a Schiff base (imine) or an enamine, respectively. This equilibrium is typically driven by the removal of water. However, in a one-pot synthesis, a mild and selective reducing agent is used that reduces the iminium ion faster than the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this transformation as it is less reactive towards aldehydes and ketones but highly effective in reducing the protonated imine intermediate.[5] The use of a slightly acidic catalyst, such as acetic acid, can accelerate the formation of the imine.

Experimental Protocol:

Materials:

  • 2-(Methylsulfonyl)benzylamine

  • Library of diverse aldehydes or ketones

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial Acetic Acid (optional)

  • 96-well reaction block

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of 2-(methylsulfonyl)benzylamine in DCE.

    • Prepare a 0.2 M stock solution for each aldehyde/ketone from the library in DCE.

  • Reaction Setup (per well of a 96-well plate):

    • To each well, add 250 µL of the 2-(methylsulfonyl)benzylamine stock solution (0.05 mmol, 1.0 eq).

    • Add 250 µL of the respective aldehyde/ketone stock solution (0.05 mmol, 1.0 eq).

    • (Optional) Add 5 µL of glacial acetic acid.

    • Allow the mixture to stir for 20-30 minutes to facilitate imine formation.

    • Add 32 mg of solid sodium triacetoxyborohydride (0.15 mmol, 3.0 eq) to each well.

  • Reaction and Work-up:

    • Seal the 96-well plate and agitate at room temperature for 12-24 hours.

    • Quench the reaction by the slow addition of 500 µL of saturated aqueous sodium bicarbonate solution.

    • Extract the products with 1 mL of dichloromethane.

    • Collect the organic phase for analysis and purification.

Visualizing the Reductive Amination Workflow

G start Start: 2-(Methylsulfonyl)benzylamine + Aldehyde/Ketone imine Imine Formation (Acid Catalyst Optional) start->imine reduction Reduction with NaBH(OAc)3 imine->reduction product Product: Secondary Amine reduction->product

Caption: One-pot reductive amination workflow.

Protocol III: Sulfonamide Synthesis

The synthesis of sulfonamides from amines and sulfonyl chlorides is a classical and highly reliable transformation.[6] This method is well-suited for library synthesis due to the commercial availability of a vast array of sulfonyl chlorides.

Scientific Rationale: The reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction generates hydrochloric acid as a byproduct, which must be scavenged by a base to drive the reaction to completion and prevent the protonation of the starting amine. Pyridine is an excellent choice as it serves as both a base and a catalyst. Alternatively, a non-nucleophilic tertiary amine like triethylamine in an inert solvent such as dichloromethane can be used.[7]

Experimental Protocol:

Materials:

  • 2-(Methylsulfonyl)benzylamine

  • Library of diverse sulfonyl chlorides

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of 2-(methylsulfonyl)benzylamine in anhydrous DCM.

    • Prepare a 0.22 M stock solution for each sulfonyl chloride from the library in anhydrous DCM.

    • Prepare a 0.6 M stock solution of triethylamine in anhydrous DCM.

  • Reaction Setup (per well of a 96-well plate):

    • To each well, add 250 µL of the 2-(methylsulfonyl)benzylamine stock solution (0.05 mmol, 1.0 eq).

    • Add 250 µL of the triethylamine stock solution (0.15 mmol, 3.0 eq).

    • Initiate the reaction by adding 250 µL of the respective sulfonyl chloride stock solution (0.055 mmol, 1.1 eq).

  • Reaction and Work-up:

    • Seal the 96-well plate and agitate at room temperature for 8-12 hours.

    • Wash the reaction mixture by adding 1 mL of 1 M HCl, agitating, and removing the aqueous layer.

    • Wash with 1 mL of saturated aqueous sodium bicarbonate solution.

    • Wash with 1 mL of brine.

    • Collect the organic phase and evaporate the solvent for analysis and purification.

Data Presentation: Comparison of Base/Solvent Systems

BaseSolventAdvantagesDisadvantages
PyridinePyridineActs as both base and catalyst, simple setup.Can be difficult to remove, strong odor.
TriethylamineDCMEasy to remove, inert solvent.Requires careful monitoring of stoichiometry.

Conclusion: A Versatile Platform for Drug Discovery

The derivatization of 2-(methylsulfonyl)benzylamine via amide bond formation, reductive amination, and sulfonamide synthesis provides a robust and efficient platform for the generation of diverse chemical libraries. The protocols outlined in this application note are designed for high-throughput synthesis and can be readily adapted to automated platforms. By understanding the underlying chemical principles and carefully selecting reagents and reaction conditions, researchers can unlock the full potential of this valuable scaffold in the quest for novel therapeutic agents. The inherent drug-like properties of the core structure, combined with the vast chemical space accessible through these derivatization strategies, make 2-(methylsulfonyl)benzylamine an invaluable tool for medicinal chemists and drug discovery professionals.

References

  • Gowda, B. T., et al. (2010). 2-Methyl-N-(3-methylbenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(2), o433. [Link]

  • Agilent. (n.d.). Coupling Protocol for LodeStars Carboxyl Magnetic Beads with Co-Activators (Two Step). Agilent Technologies. [Link]

  • Bang-Andersen, B., et al. (1995). Process for the preparation of benzene sulfonamides.
  • Creative Diagnostics. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Creative Diagnostics. [Link]

  • Bolshan, Y., & Batey, R. A. (2005). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 127(41), 14263–14274. [Link]

  • The Hive. (2004). reductive amination w/ n-methyl benzylamine- help! Hive Methods Discourse. [Link]

  • Mphahamele, M. J., et al. (2019). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal, 13, 29-43. [Link]

  • Hörberg, J., et al. (2020). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. European Journal of Organic Chemistry, 2020(15), 2239-2245. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • U.S. Patent and Trademark Office. (2003). Process to prepare sulfonamides.
  • Wube, A., et al. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie, 357(2), e2300381. [Link]

  • Lee, Y., & Lee, Y. (2004). A new strategy for solid phase synthesis of a secondary amide library using sulfonamide linker via radical traceless cleavage. Tetrahedron Letters, 45(5), 1047-1050. [Link]

  • University of California, Irvine. (2023). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. [Link]

  • Zajdel, P., et al. (2005). Parallel solid-phase synthesis and characterization of new sulfonamide and carboxamide proline derivatives as potential CNS agents. Bioorganic & Medicinal Chemistry, 13(7), 2549-2561. [Link]

  • Pearson. (n.d.). The two most general amine syntheses are the reductive amination.... [Link]

  • Zhang, Y., et al. (2021). Application of sulfoximines in medicinal chemistry from 2013 to 2020. European Journal of Medicinal Chemistry, 210, 112885. [Link]

  • Azam, F., & Adler, M. J. (2020). 1-Hydrosilatrane. Organic Syntheses, 97, 256-271. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9143–9148. [Link]

  • Al-Ghorbani, M., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Sciences Review and Research, 63(2), 1-13. [Link]

Sources

The Strategic Application of 2-(Methylsulfonyl)benzylamine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of scaffolds available to medicinal chemists, 2-(Methylsulfonyl)benzylamine emerges as a compound of significant interest. Its unique combination of a flexible benzylamine moiety and a potent hydrogen bond-accepting methylsulfonyl group at the ortho position offers a compelling structural framework for interacting with a diverse range of biological targets. This guide provides an in-depth exploration of the synthesis and potential applications of 2-(Methylsulfonyl)benzylamine, offering both foundational knowledge and actionable protocols for researchers at the forefront of pharmaceutical innovation.

The benzylamine motif is a well-established constituent of numerous FDA-approved drugs, valued for its ability to engage in crucial interactions with biological macromolecules.[1] Concurrently, the sulfonyl group is a key pharmacophoric element in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[2] The strategic placement of the methylsulfonyl group at the ortho position of the benzylamine scaffold introduces specific steric and electronic properties that can be exploited to achieve high target affinity and selectivity. This document will illuminate the synthetic pathways to this valuable intermediate and explore its potential in the design of next-generation inhibitors for key drug targets.

Synthesis of 2-(Methylsulfonyl)benzylamine: A Protocol for a Key Intermediate

The efficient and reliable synthesis of 2-(Methylsulfonyl)benzylamine is a critical first step for its utilization in drug discovery programs. The most common and practical approach involves the reduction of the corresponding benzonitrile precursor, 2-(methylsulfonyl)benzonitrile. Several robust reduction methods can be employed, each with its own advantages in terms of yield, scalability, and functional group tolerance.

Protocol 1: Catalytic Hydrogenation of 2-(Methylsulfonyl)benzonitrile

Catalytic hydrogenation is a widely used and scalable method for the reduction of nitriles to primary amines.[1][3][4][5][6][7][8] This method is often favored in industrial settings due to its cost-effectiveness and the use of heterogeneous catalysts that can be easily removed from the reaction mixture.

Reaction Scheme:

Materials:

  • 2-(Methylsulfonyl)benzonitrile

  • Raney Nickel (or 5% Palladium on Carbon)

  • Methanol (or Ethanol)

  • Hydrogen gas

  • Pressurized hydrogenation vessel

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-(methylsulfonyl)benzonitrile (1.0 eq) in methanol to a concentration of 0.5 M.

  • Carefully add Raney Nickel (50% slurry in water, ~10% w/w of the nitrile) or 5% Pd/C (~5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas several times to remove any residual air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) to facilitate the reaction.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(methylsulfonyl)benzylamine.

  • The crude product can be purified by column chromatography on silica gel or by crystallization of its hydrochloride salt.

Causality Behind Experimental Choices:

  • Catalyst Choice: Raney Nickel is a cost-effective and highly active catalyst for nitrile reduction. Palladium on carbon is another excellent choice, often offering milder reaction conditions.

  • Solvent: Protic solvents like methanol or ethanol are commonly used as they can participate in the reaction mechanism and help to prevent the formation of secondary amine byproducts.

  • Pressure and Temperature: These parameters can be optimized to balance reaction rate and selectivity. Higher pressures and temperatures generally lead to faster reactions but may also increase the risk of side reactions.

Protocol 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)

For smaller-scale syntheses or when catalytic hydrogenation is not feasible, chemical reduction with a powerful hydride reagent like lithium aluminum hydride (LiAlH₄) is a highly effective alternative.[9][10][11][12][13]

Reaction Scheme:

[Image of the reaction scheme: 2-(methylsulfonyl)benzonitrile is converted to 2-(methylsulfonyl)benzylamine in two steps. First, it reacts with BH3·THF in THF. Second, an acidic workup (e.g., with HCl) is performed.]

Sources

Synthetic Routes for 2-(Methylsulfonyl)benzylamine-Containing Linkers: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendant Role of Sulfonyl-Containing Linkers in Advanced Drug Conjugates

In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the cytotoxic payload is a critical determinant of efficacy and safety. Among the diverse array of linker technologies, those incorporating a 2-(methylsulfonyl)benzylamine scaffold have emerged as a promising class due to their unique physicochemical properties. The sulfonyl group, with its strong electron-withdrawing nature and capacity for hydrogen bonding, can significantly influence the solubility, metabolic stability, and release characteristics of the linker-payload complex[1]. This guide provides a comprehensive overview of the synthetic strategies for preparing 2-(methylsulfonyl)benzylamine-containing linkers, offering detailed protocols and insights for researchers in drug development.

The 2-(methylsulfonyl)benzylamine core offers a versatile platform for linker design. The benzylamine moiety provides a convenient handle for conjugation to payloads or other linker components, while the methylsulfonyl group at the ortho position can be strategically employed to modulate the linker's properties. For instance, it can enhance aqueous solubility, a crucial factor when dealing with hydrophobic payloads, and can also influence the electronic environment of the benzylic position, potentially impacting the cleavage kinetics of certain linker types[1][2]. This guide will explore two primary synthetic pathways to access this valuable building block, starting from readily available precursors.

Synthetic Strategies: A Tale of Two Precursors

The synthesis of 2-(methylsulfonyl)benzylamine can be approached from two main precursors: 2-(methylsulfonyl)benzonitrile or 2-(methylsulfonyl)benzaldehyde. Both routes are viable and the choice often depends on the availability of starting materials and the desired scale of the synthesis.

Route 1: From Nitrile to Amine - A Direct Reduction Approach

This route is often favored for its directness and efficiency. The core of this strategy lies in the catalytic hydrogenation of the nitrile group to a primary amine.

Diagram of Synthetic Route 1

Synthetic_Route_1 cluster_0 Step 1: Oxidation cluster_1 Step 2: Reduction 2-(Methylthio)benzonitrile 2-(Methylthio)benzonitrile 2-(Methylsulfonyl)benzonitrile 2-(Methylsulfonyl)benzonitrile 2-(Methylthio)benzonitrile->2-(Methylsulfonyl)benzonitrile H2O2, Acetic Acid 2-(Methylsulfonyl)benzylamine 2-(Methylsulfonyl)benzylamine 2-(Methylsulfonyl)benzonitrile->2-(Methylsulfonyl)benzylamine H2, Raney Nickel

Caption: Synthesis of 2-(methylsulfonyl)benzylamine via oxidation and reduction.

Route 2: The Aldehyde Pathway - Reductive Amination

An alternative and equally robust strategy involves the use of 2-(methylsulfonyl)benzaldehyde as the key intermediate. This aldehyde can be converted to the desired benzylamine through reductive amination.

Diagram of Synthetic Route 2

Synthetic_Route_2 cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination 2-(Methylthio)benzaldehyde 2-(Methylthio)benzaldehyde 2-(Methylsulfonyl)benzaldehyde 2-(Methylsulfonyl)benzaldehyde 2-(Methylthio)benzaldehyde->2-(Methylsulfonyl)benzaldehyde H2O2, Acetic Acid 2-(Methylsulfonyl)benzylamine 2-(Methylsulfonyl)benzylamine 2-(Methylsulfonyl)benzaldehyde->2-(Methylsulfonyl)benzylamine NH3, H2, Catalyst

Caption: Synthesis of 2-(methylsulfonyl)benzylamine via reductive amination.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of 2-(methylsulfonyl)benzylamine and its precursors.

Protocol 1: Synthesis of 2-(Methylsulfonyl)benzonitrile

This protocol details the oxidation of 2-(methylthio)benzonitrile to 2-(methylsulfonyl)benzonitrile.

Materials and Reagents:

ReagentSupplierGrade
2-(Methylthio)benzonitrileCommercially Available≥98%
Glacial Acetic AcidStandard SupplierACS Grade
Hydrogen Peroxide (30% aq.)Standard SupplierACS Grade
DichloromethaneStandard SupplierACS Grade
Saturated Sodium Bicarbonate SolutionIn-house preparation
Anhydrous Magnesium SulfateStandard SupplierACS Grade

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(methylthio)benzonitrile (1.0 eq) in glacial acetic acid (10 mL per gram of starting material).

  • To the stirred solution, add 30% aqueous hydrogen peroxide (3.0 eq) dropwise at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL per gram of starting material).

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL per gram of starting material).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-(methylsulfonyl)benzonitrile as a white solid.

Protocol 2: Reduction of 2-(Methylsulfonyl)benzonitrile to 2-(Methylsulfonyl)benzylamine

This protocol describes the catalytic hydrogenation of the nitrile to the primary amine.

Materials and Reagents:

ReagentSupplierGrade
2-(Methylsulfonyl)benzonitrileFrom Protocol 1
Raney Nickel (slurry in water)Commercially AvailableActivated
Methanol or EthanolStandard SupplierAnhydrous
Ammonia (7N in Methanol)Commercially Available
Hydrogen GasGas CylinderHigh Purity

Procedure:

  • To a high-pressure hydrogenation vessel, add 2-(methylsulfonyl)benzonitrile (1.0 eq) and the solvent (methanol or ethanol, 20 mL per gram of nitrile).

  • Carefully add Raney Nickel (approx. 10-20% by weight of the nitrile) to the solution. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere.

  • Add a solution of ammonia in methanol (2-3 eq) to the reaction mixture. The ammonia helps to suppress the formation of secondary amine by-products[3].

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction progress by observing the hydrogen uptake or by analyzing aliquots by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(methylsulfonyl)benzylamine.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 3: Synthesis of 2-(Methylsulfonyl)benzaldehyde

This protocol outlines the oxidation of 2-(methylthio)benzaldehyde.

Materials and Reagents:

ReagentSupplierGrade
2-(Methylthio)benzaldehydeCommercially Available≥97%
Glacial Acetic AcidStandard SupplierACS Grade
Hydrogen Peroxide (30% aq.)Standard SupplierACS Grade

Procedure:

The procedure is analogous to Protocol 1, using 2-(methylthio)benzaldehyde as the starting material. The product, 2-(methylsulfonyl)benzaldehyde, is a solid that can be purified by recrystallization.

Protocol 4: Reductive Amination of 2-(Methylsulfonyl)benzaldehyde

This protocol describes the conversion of the aldehyde to the benzylamine.

Materials and Reagents:

ReagentSupplierGrade
2-(Methylsulfonyl)benzaldehydeFrom Protocol 3
Ammonium Acetate or AmmoniaStandard SupplierACS Grade
Sodium CyanoborohydrideCommercially Available≥95%
MethanolStandard SupplierAnhydrous

Procedure:

  • Dissolve 2-(methylsulfonyl)benzaldehyde (1.0 eq) in anhydrous methanol (15 mL per gram of aldehyde) in a round-bottom flask.

  • Add ammonium acetate (10 eq) or a solution of ammonia in methanol to the mixture.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in methanol and add it dropwise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of 1M HCl until the pH is acidic.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 1M NaOH and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude 2-(methylsulfonyl)benzylamine by column chromatography or distillation.

Comparative Analysis of Synthetic Routes

FeatureRoute 1 (Nitrile Reduction)Route 2 (Reductive Amination)
Starting Material 2-(Methylthio)benzonitrile2-(Methylthio)benzaldehyde
Key Transformation Catalytic HydrogenationImine formation and reduction
Reagents H₂, Raney Ni, NH₃NH₄OAc or NH₃, NaBH₃CN
Advantages - High yields often achievable- Direct conversion- Milder reaction conditions- Avoids high-pressure hydrogenation
Disadvantages - Requires high-pressure equipment- Pyrophoric catalyst- Potential for side reactions- Use of toxic cyanoborohydride

Conclusion and Future Perspectives

The synthetic routes outlined in this guide provide robust and reliable methods for the preparation of 2-(methylsulfonyl)benzylamine, a key building block for advanced linker technologies. The choice between the nitrile reduction and reductive amination pathways will depend on the specific laboratory capabilities and safety considerations. As the field of targeted drug delivery continues to evolve, the demand for novel and versatile linkers will undoubtedly grow. The 2-(methylsulfonyl)benzylamine scaffold, with its tunable properties and synthetic accessibility, is well-positioned to play a significant role in the development of the next generation of precision medicines. Further research into more sustainable and efficient catalytic systems for these transformations will continue to enhance the utility of this important synthetic intermediate.

References

  • PrepChem. (n.d.). Synthesis of 2-(3,4-Dichlorophenoxy)-5-(methylsulfonyl)benzonitrile. Retrieved from [Link]

  • Google Patents. (1979). US4163025A - Process for the production of benzylamine and dibenzylamine.
  • Google Patents. (2014). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Organic Syntheses. (n.d.). Benzaldehyde, 2,4,6-trimethyl-. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Retrieved from [Link]

  • Google Patents. (2017). CN105017101B - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • RSC Publishing. (n.d.). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Chemical Communications. Retrieved from [Link]

  • Caltech Authors. (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Retrieved from [Link]

  • Google Patents. (n.d.). CN102241616A - Preparation method of sulfones.
  • Google Patents. (2014). CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • ResearchGate. (2025). Application of Sulfonyl in Drug Design. Retrieved from [Link]

  • Google Patents. (n.d.). CN110590617B - Method for preparing sulfone by catalytic oxidation of thioether.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • NIH. (2025). A reagent to access methyl sulfones. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic investigations on the Ru-catalyzed reductive amination of.... Retrieved from [Link]

Sources

Application Note: N-Alkylation Protocols for 2-(Methylsulfonyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-(Methylsulfonyl)benzylamine (CAS: 299902-18-8) is a high-value pharmacophore often employed in the synthesis of kinase inhibitors and GPCR ligands.[1] The ortho-methylsulfonyl group provides a critical hydrogen-bond acceptor motif but introduces unique synthetic challenges compared to unsubstituted benzylamines.[1]

This Application Note details optimized protocols for the N-alkylation of this substrate. Unlike simple benzylamines, the ortho-sulfone moiety introduces:

  • Steric Bulk: Retarding nucleophilic attack at crowded electrophiles.[1]

  • Electronic Deactivation: The strong electron-withdrawing group (EWG) (

    
    ) reduces the nucleophilicity of the benzylic nitrogen.
    
  • Solubility Shifts: Significant increase in polarity, complicating standard aqueous workups.[1]

We present two validated workflows: Method A (Reductive Amination) for high-fidelity mono-alkylation, and Method B (Direct Nucleophilic Substitution) for substrates lacking aldehyde precursors.[1]

Chemical Analysis & Strategy

Substrate Properties[1][2][3][4][5]
  • Basicity: The basicity of the amine is slightly attenuated by the ortho-sulfone (estimated pKa ~8.8–9.0 vs. 9.3 for benzylamine).

  • Stability: The sulfone group is chemically inert to standard borohydride reducing agents (STAB,

    
    ) and mild bases.
    
  • Polarity: The product will be significantly more polar than standard benzylamines.[1] Critical Step: During extraction, the aqueous phase pH must be

    
     to ensure the amine is fully deprotonated and partitions into the organic layer.
    
Decision Matrix

Select the appropriate method based on your available electrophile and target product.

decision_matrix start Start: 2-(Methylsulfonyl)benzylamine target Target Product? start->target mono Mono-Alkylated Amine target->mono Primary Goal bis Bis-Alkylated / Tertiary target->bis Secondary Goal electrophile Available Electrophile? mono->electrophile methodB Method B: Direct Alkylation (Careful Stoichiometry) bis->methodB ald Aldehyde/Ketone electrophile->ald Preferred halide Alkyl Halide/Mesylate electrophile->halide Alternative methodA Method A: Reductive Amination (High Selectivity) ald->methodA halide->methodB

Figure 1: Strategic decision tree for selecting the optimal alkylation pathway.

Method A: Reductive Amination (Recommended)

Objective: Selective mono-alkylation using Sodium Triacetoxyborohydride (STAB).[1] Mechanism: Formation of an iminium ion intermediate followed by rapid intracellular hydride transfer.[1] STAB is preferred over


 due to lower toxicity and better selectivity for imines over aldehydes.[1]
Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Amine Substrate 1.0Nucleophile2-(Methylsulfonyl)benzylamine
Aldehyde 1.0–1.1ElectrophileSlight excess ensures conversion
STAB 1.4–1.5ReductantSodium Triacetoxyborohydride
Acetic Acid (AcOH) 1.0–2.0CatalystEssential to promote imine formation
DCE or THF SolventMedium0.1 M – 0.2 M Concentration
Detailed Protocol
  • Imine Formation:

    • To a dry reaction vial, add 2-(Methylsulfonyl)benzylamine (1.0 equiv) and the aldehyde (1.05 equiv).

    • Dissolve in anhydrous 1,2-Dichloroethane (DCE).[1] Note: THF is a viable alternative if solubility is an issue.

    • Add Glacial Acetic Acid (1.5 equiv).[1]

    • Wait: Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? The ortho-sulfone steric bulk slows imine formation.[1] Pre-stirring ensures the equilibrium shifts to the imine before the reductant is added, preventing direct reduction of the aldehyde to an alcohol.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in a single portion.[1]

    • Stir at RT under nitrogen for 4–16 hours. Monitor by LC-MS.[1]

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .[1]
      
    • Critical: Adjust aqueous pH to >12 using 1N NaOH. The sulfone group increases water solubility; high pH is required to force the amine into the organic phase.

    • Extract with DCM (

      
      ).[1][2]
      
    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash chromatography (DCM/MeOH gradient).[1] Due to the sulfone, the product often elutes later than typical benzylamines.

Method B: Direct Nucleophilic Substitution

Objective: Alkylation using alkyl halides when aldehydes are unavailable or for bis-alkylation.[1] Risk: High probability of over-alkylation (quaternization).[1]

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Amine Substrate 1.0Nucleophile
Alkyl Halide 0.9–1.0ElectrophileLimiting reagent for mono-alkylation
Base 2.0–3.0Acid Scavenger

or

Acetonitrile (MeCN) SolventMediumPolar aprotic promotes

Detailed Protocol
  • Preparation:

    • Suspend 2-(Methylsulfonyl)benzylamine (1.0 equiv) and

      
       (2.5 equiv) in anhydrous MeCN (0.1 M).
      
    • Tip: For unreactive chlorides, add KI (0.1 equiv) to generate the more reactive iodide in situ (Finkelstein condition).

  • Addition:

    • Dissolve the Alkyl Halide (0.9 equiv) in a minimal volume of MeCN.

    • Add dropwise over 1 hour at

      
       or RT.
      
    • Why? Keeping the concentration of electrophile low relative to the amine favors mono-alkylation.[1]

  • Reaction:

    • Warm to RT (or

      
       for hindered halides) and stir.
      
    • Monitor closely by LC-MS to stop the reaction before bis-alkylation becomes significant.[1]

  • Workup:

    • Filter off the inorganic solids.[1]

    • Concentrate the filtrate.[1]

    • Partition between EtOAc and water (pH > 12).[1]

Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Conversion (Method A) Steric hindrance of ortho-sulfone preventing imine formation.[1]Increase AcOH to 5.0 equiv; heat to

during imine formation step (before adding STAB).
Alcohol Byproduct (Method A) Direct reduction of aldehyde.[1]Increase pre-stir time (Step 1) to 2 hours. Ensure dry solvents.[1][3]
Over-Alkylation (Method B) Reaction too fast or poor stoichiometry.[1]Use 2.0 equiv of amine substrate (recycle excess); lower temperature to

.
Product in Aqueous Layer High polarity of sulfone group.[1]Saturate aqueous layer with NaCl (salting out); use DCM/Isopropanol (3:1) for extraction.[1][2]
Reaction Workflow Visualization

workflow step1 Mix Amine + Aldehyde Solvent: DCE Add AcOH (1.5 eq) check1 Wait 1 hr (Imine Formation) step1->check1 step2 Add STAB (1.4 eq) Stir 4-16h check1->step2 Imine Formed step3 Quench NaHCO3 Adjust pH > 12 step2->step3 step4 Extract DCM Purify step3->step4

Figure 2: Step-by-step execution flow for Method A (Reductive Amination).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[4][5] 11, 1996, pp. 3849-3862.[1][4][5]

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Edition, Oxford University Press, 2012. (Chapter 10: Nucleophilic substitution at the carbonyl group).[1]

  • PubChem Compound Summary. "2-(Methylsulfonyl)benzylamine."[1] National Center for Biotechnology Information.[1]

  • Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2009.[1] (Detailed mechanism of Reductive Amination).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Methylsulfonyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Methylsulfonyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the successful execution of your experiments.

FREQUENTLY ASKED QUESTIONS (FAQs) & TROUBLESHOOTING

This guide is structured around the most common synthetic routes to 2-(Methylsulfonyl)benzylamine and the problems that can arise.

Section 1: Reductive Amination of 2-(Methylsulfonyl)benzaldehyde

This is one of the most direct and widely employed methods for the synthesis of 2-(Methylsulfonyl)benzylamine.[1] The overall workflow is depicted below.

cluster_0 Synthesis of Precursor cluster_1 Reductive Amination 2-(Methylthio)benzaldehyde 2-(Methylthio)benzaldehyde Oxidation Oxidation 2-(Methylthio)benzaldehyde->Oxidation 2-(Methylsulfonyl)benzaldehyde 2-(Methylsulfonyl)benzaldehyde Oxidation->2-(Methylsulfonyl)benzaldehyde Imine_Formation Imine Formation 2-(Methylsulfonyl)benzaldehyde->Imine_Formation Ammonia_Source Ammonia Source (e.g., NH4OAc, NH3 in MeOH) Ammonia_Source->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing_Agent Reducing Agent (e.g., NaBH3CN, H2/Pd-C) Reducing_Agent->Reduction 2-(Methylsulfonyl)benzylamine 2-(Methylsulfonyl)benzylamine Reduction->2-(Methylsulfonyl)benzylamine

Caption: Workflow for 2-(Methylsulfonyl)benzylamine synthesis via reductive amination.

Q1: My reductive amination of 2-(methylsulfonyl)benzaldehyde is resulting in a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in this reaction are a common issue and can often be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Imine Formation: The crucial first step is the formation of the imine intermediate from the aldehyde and the ammonia source.[2]

    • Causality: The equilibrium for imine formation may not be favorable. The presence of water can hydrolyze the imine back to the starting materials. The sulfonyl group, being electron-withdrawing, can deactivate the aldehyde, making the reaction sluggish.

    • Troubleshooting Protocol:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Molecular sieves (3Å or 4Å) can be added to the reaction mixture to scavenge water produced during imine formation.

      • pH Control: The reaction is often catalyzed by mild acid.[2] If not already included, consider adding a catalytic amount of a weak acid like acetic acid to facilitate imine formation.[3]

      • Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time for imine formation before adding the reducing agent. Gentle heating (40-50 °C) can sometimes drive the equilibrium towards the imine.

  • Ineffective Reduction: The choice and handling of the reducing agent are critical.

    • Causality: Sodium cyanoborohydride (NaBH₃CN) is a popular choice as it selectively reduces the imine in the presence of the aldehyde.[4] However, its reducing power is pH-dependent. Other reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde to the corresponding alcohol if the imine formation is slow.[4] Catalytic hydrogenation (H₂/Pd-C) is also an option but may require optimization of pressure and catalyst loading.[5]

    • Troubleshooting Protocol:

      • pH for NaBH₃CN: If using NaBH₃CN, maintain the pH of the reaction mixture between 6 and 7 for optimal and selective reduction of the imine.

      • Staged Addition: If using a less selective reducing agent like NaBH₄, allow sufficient time for imine formation to complete before adding the reducing agent portion-wise at a low temperature (e.g., 0 °C) to minimize aldehyde reduction.

      • Catalyst Activity: For catalytic hydrogenation, ensure the catalyst is active. Using a fresh batch of palladium on carbon is recommended.

Q2: I am observing significant amounts of 2-(methylsulfonyl)benzyl alcohol and dibenzylamine as byproducts. How can I minimize their formation?

A2: The formation of these byproducts is a classic problem in reductive amination.

  • Formation of 2-(Methylsulfonyl)benzyl Alcohol:

    • Causality: This occurs when the reducing agent reduces the starting aldehyde before it can form the imine.[6] This is more prevalent with strong, non-selective reducing agents like NaBH₄.

    • Mitigation Strategy:

      • Use a Selective Reducing Agent: Switch to sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are known for their selectivity in reducing imines over aldehydes.[4]

      • Optimize Reaction Conditions: As mentioned in A1, ensure complete imine formation before introducing the reducing agent.

  • Formation of Dibenzylamine:

    • Causality: The desired primary amine product can react with another molecule of the starting aldehyde to form a new imine, which is then reduced to the secondary dibenzylamine.[6]

    • Mitigation Strategy:

      • Excess Ammonia Source: Use a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol). This will shift the equilibrium to favor the formation of the primary imine and reduce the chances of the product amine reacting with the remaining aldehyde.

      • Slow Addition of Aldehyde: If feasible, a slow, controlled addition of the 2-(methylsulfonyl)benzaldehyde to the reaction mixture containing the ammonia source can help maintain a low concentration of the aldehyde, thus disfavoring the formation of the secondary amine.

Comparative Table of Reducing Agents for Reductive Amination

Reducing AgentSelectivity for Imine vs. AldehydeOptimal pHCommon Issues
Sodium Cyanoborohydride (NaBH₃CN) High6-7Toxicity of cyanide byproducts.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) HighNeutral to slightly acidicMoisture sensitive.
Sodium Borohydride (NaBH₄) Low7-10Can reduce the starting aldehyde.
Catalytic Hydrogenation (H₂/Pd-C) HighN/ARequires specialized equipment (hydrogenator).

Section 2: Reduction of 2-(Methylsulfonyl)benzonitrile

An alternative route involves the reduction of 2-(methylsulfonyl)benzonitrile. This method is advantageous if the nitrile is more readily available than the aldehyde.

2-(Methylsulfonyl)benzonitrile 2-(Methylsulfonyl)benzonitrile Reduction Reduction 2-(Methylsulfonyl)benzonitrile->Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4, Raney Ni/H2) Reducing_Agent->Reduction 2-(Methylsulfonyl)benzylamine 2-(Methylsulfonyl)benzylamine Reduction->2-(Methylsulfonyl)benzylamine

Caption: Synthesis of 2-(Methylsulfonyl)benzylamine via nitrile reduction.

Q3: My attempt to reduce 2-(methylsulfonyl)benzonitrile resulted in a complex mixture of products and a low yield of the desired amine. What went wrong?

A3: The reduction of nitriles can be challenging, and the presence of the sulfonyl group can influence the reaction.

  • Choice of Reducing Agent:

    • Causality: Strong, non-specific reducing agents like Lithium Aluminum Hydride (LiAlH₄) can sometimes lead to over-reduction or side reactions. Catalytic hydrogenation with Raney Nickel can also be employed but may require harsh conditions (high pressure and temperature).

    • Troubleshooting Protocol:

      • LiAlH₄ Protocol: When using LiAlH₄, ensure the reaction is performed under strictly anhydrous conditions in a suitable etheral solvent (e.g., THF, diethyl ether). The reaction is highly exothermic, so maintain a low temperature during the addition of the nitrile. A careful aqueous workup is crucial to quench excess hydride and hydrolyze the aluminum complexes.

      • Alternative Reducing Agents: Consider using Borane-THF complex (BH₃·THF), which is often a milder and more selective reagent for nitrile reduction.

  • Incomplete Reaction:

    • Causality: The electron-withdrawing nature of the sulfonyl group might make the nitrile less susceptible to reduction.

    • Troubleshooting Protocol:

      • Reaction Monitoring: Use TLC or GC-MS to monitor the disappearance of the starting material.

      • Extended Reaction Time/Increased Temperature: If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature, while carefully monitoring for the formation of byproducts.

Q4: I am having difficulty with the purification of 2-(methylsulfonyl)benzylamine. It seems to be water-soluble and forms an emulsion during aqueous workup.

A4: 2-(Methylsulfonyl)benzylamine, being a primary amine with a polar sulfonyl group, can exhibit some water solubility, which can complicate extraction.

  • Workup and Extraction Issues:

    • Causality: The basicity of the amine and the polarity of the sulfonyl group can lead to the formation of salts and increase its solubility in the aqueous layer, especially if the pH is not controlled.

    • Troubleshooting Protocol:

      • pH Adjustment: After quenching the reaction, ensure the aqueous layer is strongly basic (pH > 12) by adding a concentrated solution of NaOH or KOH. This will ensure the amine is in its free base form and less soluble in water.

      • Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction. This will decrease the solubility of the amine in the aqueous phase and promote its transfer to the organic layer.

      • Choice of Extraction Solvent: Use a suitable organic solvent for extraction. Dichloromethane (DCM) or ethyl acetate are common choices. Perform multiple extractions with smaller volumes of solvent for better recovery.

  • Purification by Crystallization or Chromatography:

    • Protocol:

      • Salt Formation and Recrystallization: The product can be purified by converting it to its hydrochloride salt by treating the organic solution with HCl in a suitable solvent (like ether or isopropanol). The precipitated salt can then be filtered and recrystallized. The free base can be regenerated by treatment with a strong base.

      • Column Chromatography: If the product is an oil or difficult to crystallize, purification by column chromatography on silica gel is an option. A mobile phase of DCM/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine (to prevent tailing of the amine on the acidic silica) is often effective.

VISUALIZATION OF TROUBLESHOOTING LOGIC

The following diagram outlines a decision-making process for troubleshooting common issues in the synthesis of 2-(Methylsulfonyl)benzylamine.

cluster_LowYield Troubleshooting Low Yield cluster_Byproducts Minimizing Byproducts cluster_Purification Improving Purification Start Start Problem Identify Primary Issue Start->Problem Low_Yield Low Yield Problem->Low_Yield Low Conversion Byproducts Byproduct Formation Problem->Byproducts Complex Mixture Purification Purification Issues Problem->Purification Workup Problems Check_Reagents Verify Reagent Quality and Stoichiometry Low_Yield->Check_Reagents Identify_Byproduct Identify Byproduct Structure (NMR, MS) Byproducts->Identify_Byproduct Optimize_Workup Optimize Aqueous Workup (pH, Salting Out) Purification->Optimize_Workup Optimize_Conditions Optimize Reaction Conditions (Time, Temp, pH) Check_Reagents->Optimize_Conditions Change_Reagent Consider Alternative Reagents Optimize_Conditions->Change_Reagent Adjust_Stoichiometry Adjust Reagent Stoichiometry Identify_Byproduct->Adjust_Stoichiometry Modify_Addition Modify Order/Rate of Addition Adjust_Stoichiometry->Modify_Addition Change_Selectivity Use More Selective Reagents Modify_Addition->Change_Selectivity Alternative_Purification Alternative Purification (Crystallization, Chromatography) Optimize_Workup->Alternative_Purification

Caption: A logical workflow for troubleshooting common synthesis problems.

References

  • PrepChem. Preparation of benzylamine. [Link]

  • Google Patents.
  • Organic Syntheses. (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. [Link]

  • Google Patents. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde.
  • Google Patents. CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound.
  • Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • YouTube. Reductive Amination. [Link]

  • Pearson+. The two most general amine syntheses are the reductive amination... [Link]

  • CaltechAUTHORS. Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Link]

  • YouTube. Experiment 03: Phthalimide to Benzyl amine via N Benzyl Pthalimide. [Link]

  • PubMed Central. Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ResearchGate. Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization. [Link]

  • Royal Society of Chemistry. Visible-light–enabled reduction of arylsulfonyl and benzoyl azides to access primary arylsulfonamides and benzoyl amides. [Link]

  • ResearchGate. Comment on Cyclization of 2-(3-Acylthioureido)benzonitrile in Sulfuric Acid. [Link]

  • PubMed. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. [Link]

  • Organic Chemistry Portal. Benzylamine synthesis by C-C coupling. [Link]

  • PubMed Central. Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. [Link]

  • ResearchGate. Benzyl and alkyl azide reduction scope through the mechanochemical... [Link]

  • Organic Chemistry Portal. Benzyl azide synthesis by azidonation. [Link]

  • PubMed. Biomimetic oxidative coupling of benzylamines and 2-aminophenols: synthesis of benzoxazoles. [Link]

  • ResearchGate. The oxidative self-coupling reaction of benzylamine. [Link]

  • ACS Publications. Reduction of Azides to Amines Mediated by Tin Bis(1,2-benzenedithiolate). [Link]

  • PubMed Central. Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. [Link]

  • ResearchGate. The yields of a) oxidative coupling of benzylamine and b) thioanisole... [Link]

Sources

Technical Support Center: Purification of 2-(Methylsulfonyl)benzylamine

[1]

Subject: Technical Guide for the Isolation, Purification, and Handling of 2-(Methylsulfonyl)benzylamine (CAS: 29632-74-4) From: Senior Application Scientist, Separation Sciences Division To: R&D Chemists, Process Development Engineers

Introduction

Welcome to the technical support hub for 2-(Methylsulfonyl)benzylamine . This compound is a critical building block in medicinal chemistry, particularly for fragment-based drug discovery targeting GPCRs and kinases.[1]

Unlike simple benzylamines, the presence of the ortho-methylsulfonyl group (-SO₂CH₃) introduces unique physicochemical challenges:

  • High Polarity: The sulfone moiety significantly increases polarity, altering solubility profiles compared to unsubstituted benzylamines.[1]

  • Altered Basicity: The electron-withdrawing sulfone group lowers the pKa of the benzylic amine (estimated ~8.5–9.[1]0) compared to benzylamine (~9.3), but it remains basic enough to interact strongly with acidic silanols on silica gel.

  • Crystallinity: The sulfone group often facilitates crystallinity, making salt formation a viable purification route.[1]

This guide provides self-validating protocols to troubleshoot purity issues, maximize yield, and ensure long-term stability.

Module 1: Acid-Base Extraction (The Workhorse)

User Question: "I synthesized the compound, but my crude reaction mixture is dark and contains non-basic impurities. How do I clean this up without running a column?"

Technical Response: The most efficient initial purification is a pH-swing extraction.[1] Because your target is a primary amine, we can exploit its basicity.[1] However, the sulfone group makes the neutral free base more polar than typical amines, meaning it may not partition well into non-polar solvents like Hexane or Ether.

Optimized Protocol
  • Dissolution: Dissolve the crude residue in 1M HCl (aq) .

    • Why? Protonation forms the ammonium salt (

      
      ), forcing the molecule into the aqueous phase.
      
  • Wash (Acidic Phase): Wash the aqueous layer 2x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

    • Why? Non-basic impurities (starting materials, neutral byproducts) will migrate to the organic layer. The target amine stays in the water.[1]

  • Basification: Adjust the aqueous layer to pH > 12 using 4M NaOH.

    • Critical Step: You must exceed the pKa by at least 2-3 units to ensure >99% of the amine is in the free-base form.[1]

  • Extraction (Basic Phase): Extract the basic aqueous layer 3x with DCM .[1]

    • Note: Do not use Diethyl Ether.[1] The polar sulfone group reduces solubility in ether; DCM is required to efficiently pull the free base out of the water.

  • Drying: Dry combined organics over anhydrous

    
     and concentrate.
    
Workflow Visualization

ExtractionWorkflowStartCrude Reaction MixtureAcidifyDissolve in 1M HCl(Target = R-NH3+ in Water)Start->AcidifyWashWash with EtOAc/DCMAcidify->WashSep1Phase SeparationWash->Sep1OrgWasteOrganic Layer(Neutral Impurities)Sep1->OrgWasteDiscardAqLayerAqueous Layer(Target Salt)Sep1->AqLayerKeepBasifyBasify to pH > 12(NaOH)AqLayer->BasifyExtractExtract 3x with DCMBasify->ExtractSep2Phase SeparationExtract->Sep2AqWasteAqueous Waste(Salts)Sep2->AqWasteDiscardFinalOrgOrganic Layer(Target Free Base)Sep2->FinalOrgKeepDryDry (Na2SO4) & ConcentrateFinalOrg->Dry

Caption: Logical flow for Acid-Base extraction targeting polar benzylamines. Blue nodes indicate start/finish; Green indicates the target path.

Module 2: Flash Chromatography (Polishing)

User Question: "My compound is streaking/tailing badly on the silica column, and I'm losing yield. What solvent system should I use?"

Technical Response: Tailing is caused by the interaction between the basic amine nitrogen and the acidic silanol groups (

21
The "Triad" Solution

You must introduce a Basic Modifier to compete for silanol sites.[1]

ComponentRecommendationFunction
Non-Polar Solvent Dichloromethane (DCM)Solubilizes the organic skeleton.[1]
Polar Solvent Methanol (MeOH)Elutes the polar sulfone/amine.[1]
Modifier Triethylamine (TEA) or NH₄OH Blocks acidic silanols to prevent streaking.[1]

Recommended Gradient:

  • Solvent A: DCM

  • Solvent B: 10% MeOH in DCM + 1% TEA (or 1% NH₄OH)

  • Gradient: 0% B to 50% B.[1]

Troubleshooting "Co-elution": If your impurity co-elutes with the product, the sulfone group allows you to use Reverse Phase (C18) chromatography effectively.

  • Mobile Phase: Water/Acetonitrile with 0.1% Ammonium Bicarbonate (Basic Buffer).[1]

  • Why? High pH suppresses protonation, keeping the amine neutral and improving peak shape on C18.[1]

Chromatography Decision Matrix

ChromatographyLogicStartPurification NeededCheckTLCCheck TLC on SilicaStart->CheckTLCStreakDoes it streak?CheckTLC->StreakAddBaseAdd 1% Et3N or NH4OHto eluentStreak->AddBaseYesStandardStandard DCM/MeOHStreak->StandardNoSeparationIs separation good?AddBase->SeparationStandard->SeparationRunColumnRun Silica ColumnSeparation->RunColumnYesSwitchModeSwitch to Reverse Phase (C18)Separation->SwitchModeNo (Co-elution)BufferUse Basic Buffer(NH4HCO3, pH 10)SwitchMode->Buffer

Caption: Decision tree for selecting the correct stationary phase and modifiers based on TLC behavior.

Module 3: Salt Formation & Stability

User Question: "My product is an oil that turns yellow over time. How do I make it a stable solid?"

Technical Response: Primary benzylamines absorb atmospheric

1Hydrochloride (HCl) salt
HCl Salt Formation Protocol
  • Dissolve the free base oil in a minimal amount of Anhydrous Ethanol or Dioxane .[1]

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

    • Observation: A white precipitate should form immediately.[1]

  • Troubleshooting "Oiling Out":

    • If the salt forms a gum instead of a solid, add Diethyl Ether or MTBE dropwise while stirring vigorously. This reduces the polarity of the solvent mixture, forcing the polar salt to crystallize.

  • Filter the solid and wash with cold Ether.[1] Dry under vacuum.[1][3]

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Emulsion during extraction Density of DCM is close to water; Sulfone acts as surfactant.[1]Filter the biphasic mixture through a pad of Celite.[1] Add brine (saturated NaCl) to the aqueous layer to increase density difference.
Low Recovery (Extraction) pH was not high enough; Amine still protonated.[1]Check aqueous pH with a strip.[1] It must be >12 . Sulfones are EWG, but the amine is still a base.[1]
Product is Yellow/Orange Oxidation to imine (Schiff base formation).[1]Purify via salt formation (HCl).[1] The salt is resistant to oxidation.[1] Store under Nitrogen/Argon.[1]
NMR shows broad peaks Amine proton exchange or salt formation in CDCl3.[1]Add a drop of D2O (exchangeable protons disappear) or a drop of NaOD to sharpen the peaks.

References

  • PubChem Compound Summary. (2025). 2-(Methylsulfonyl)benzamide (Analogous Structure/Properties). National Center for Biotechnology Information.[1] Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th Ed.).[1] Butterworth-Heinemann.[1] (Standard protocols for amine purification and salt formation). Link

  • Phenomenex Technical Notes. (2024). Strategies for Peak Shape Improvement of Basic Analytes. (Chromatography troubleshooting for amines). Link

  • Reich, H. J. (2024).[1] pKa Data Compilation.[1][4] University of Wisconsin-Madison.[1] (Reference for benzylamine pKa values). Link

Technical Support Center: Strategies for Enhancing the Solubility of 2-(Methylsulfonyl)benzylamine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(methylsulfonyl)benzylamine-based compounds. This guide provides in-depth troubleshooting advice and detailed protocols to address the solubility challenges frequently encountered with this chemical scaffold. Our approach is rooted in fundamental physicochemical principles and validated by field-proven experimental insights to empower you to overcome these hurdles in your research.

Part 1: Understanding the Challenge: The Physicochemical Landscape

FAQ: Why are my 2-(methylsulfonyl)benzylamine-based compounds exhibiting poor aqueous solubility?

The limited aqueous solubility of this class of compounds often stems from a combination of factors inherent to its structure:

  • The Sulfonyl Group: The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group and a hydrogen bond acceptor.[1] While it can interact with water, its contribution to the overall crystal lattice energy can be significant, leading to high melting points and low solubility. The sulfonyl group's polarity can also be masked by the surrounding molecular architecture.[1]

  • The Benzyl Group: The benzyl moiety is inherently hydrophobic and contributes to a higher logP value, favoring partitioning into non-polar environments over aqueous media.

  • Crystal Packing: The rigid structure of the benzene ring and the potential for intermolecular hydrogen bonding involving the amine and sulfonyl groups can lead to a highly stable and difficult-to-dissolve crystalline form.

Part 2: Troubleshooting - First-Line Strategies

FAQ: My compound is precipitating out of my aqueous buffer. What are the initial troubleshooting steps?

Before advancing to more complex formulation strategies, simple modifications to the solvent system can often yield significant improvements.

  • pH Adjustment: The benzylamine moiety is basic (pKa of benzylamine is ~9.33) and will be protonated at acidic pH.[2][3] Lowering the pH of your buffer well below the pKa of the amine will result in the formation of a more soluble ammonium salt in situ.

    • Causality: The ionized form of the molecule has stronger interactions with water molecules compared to the neutral form, thereby increasing solubility.

  • Co-solvents: The addition of a small percentage of a water-miscible organic solvent can disrupt the hydrophobic interactions that drive your compound out of solution.

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) are commonly used.[4]

    • Experimental Insight: Start with a low percentage (e.g., 1-5% v/v) of the co-solvent and incrementally increase it. Be mindful that high concentrations of organic solvents can be detrimental in cellular assays.

Part 3: Advanced Solubility Enhancement Techniques

If initial troubleshooting steps are insufficient, the following advanced strategies can be employed.

Salt Formation

Q: Can I significantly improve the solubility of my 2-(methylsulfonyl)benzylamine-based compound by forming a salt?

A: Yes, salt formation is one of the most effective and widely used methods for increasing the solubility of basic compounds.[5] By reacting the basic benzylamine group with an acid, you form a salt that is often orders of magnitude more soluble than the free base.[6][7] This is due to the high energy of the ionic interactions with water, which overcomes the crystal lattice energy of the solid.[6]

  • Compound Preparation: Dissolve a known amount of your 2-(methylsulfonyl)benzylamine-based compound in a suitable organic solvent (e.g., acetone, ethanol).

  • Acid Selection: Prepare equimolar solutions of various pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, maleic acid) in the same solvent.

  • Reaction: Add the acid solution dropwise to the solution of your compound while stirring.

  • Isolation: If a precipitate forms, it is likely the salt. Isolate the solid by filtration, wash with a small amount of the organic solvent, and dry under vacuum. If no precipitate forms, slowly add an anti-solvent (a solvent in which the salt is insoluble, e.g., diethyl ether, heptane) to induce precipitation.

  • Solubility Measurement: Determine the aqueous solubility of each salt form and compare it to the parent compound.

Complexation with Cyclodextrins

Q: How can cyclodextrins improve the solubility of my compound?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate the hydrophobic benzyl group of your molecule, forming an inclusion complex.[8][9] This complex presents the hydrophilic exterior of the cyclodextrin to the aqueous environment, effectively increasing the apparent solubility of the guest molecule.[9][]

  • Cyclodextrin Selection: Based on the size of your compound, select an appropriate cyclodextrin. β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are common choices for aromatic compounds.[8][11]

  • Preparation: Prepare a saturated aqueous solution of the chosen cyclodextrin.

  • Complexation: Add an excess of your 2-(methylsulfonyl)benzylamine-based compound to the cyclodextrin solution.

  • Equilibration: Stir the suspension at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filtration and Analysis: Filter the suspension to remove the undissolved compound. The concentration of the compound in the clear filtrate, determined by a suitable analytical method (e.g., HPLC-UV), represents its enhanced solubility.

Particle Size Reduction

Q: Will reducing the particle size of my compound improve its dissolution rate?

A: Yes, decreasing the particle size increases the surface area-to-volume ratio of the solid.[12] According to the Noyes-Whitney equation, a larger surface area leads to a faster rate of dissolution.[13] For compounds where dissolution is the rate-limiting step for achieving saturation solubility, this can be a very effective strategy.[12]

  • Micronization: Techniques like jet milling can reduce particle size to the micron range (1-10 µm).[12]

  • Nanosuspensions: More advanced methods like high-pressure homogenization or wet milling can produce nanosuspensions with particle sizes in the sub-micron range (200-500 nm).[12][14] These formulations consist of the pure drug suspended in a liquid medium, stabilized by surfactants or polymers.[14][15]

cluster_0 Preparation cluster_1 Characterization cluster_2 Evaluation API_Dispersion Disperse API in stabilizer solution Pre_Milling Pre-milling (optional) API_Dispersion->Pre_Milling Form Pre-suspension Homogenization High-Pressure Homogenization Pre_Milling->Homogenization Particle_Size Particle Size Analysis (e.g., DLS) Homogenization->Particle_Size Produce Nanosuspension Zeta_Potential Zeta Potential Measurement Particle_Size->Zeta_Potential Crystallinity Assess Crystallinity (e.g., DSC, XRD) Zeta_Potential->Crystallinity Dissolution_Testing In Vitro Dissolution Testing Crystallinity->Dissolution_Testing Characterize Final Product

Caption: Workflow for Nanosuspension Preparation and Evaluation.

Amorphous Solid Dispersions

Q: What are amorphous solid dispersions, and how can they improve solubility?

A: An amorphous solid dispersion (ASD) is a formulation where the crystalline drug is converted into its higher-energy, amorphous state and dispersed within a polymer matrix.[16] The amorphous form lacks the long-range molecular order of the crystalline state, which means less energy is required to dissolve it, leading to a significant increase in apparent solubility and dissolution rate.[17][18]

  • Polymer Selection: Choose a suitable polymer that is miscible with your compound (e.g., PVP, HPMC, Soluplus®).

  • Solvent System: Dissolve both your compound and the polymer in a common volatile solvent (e.g., methanol, acetone, dichloromethane).

  • Solvent Evaporation: Remove the solvent rapidly under vacuum using a rotary evaporator. This rapid removal traps the compound in its amorphous state within the polymer matrix.

  • Characterization: Confirm the amorphous nature of the dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).

  • Dissolution Testing: Perform dissolution studies to compare the performance of the ASD against the crystalline compound.

Prodrug Approach

Q: When should I consider a prodrug strategy for my 2-(methylsulfonyl)benzylamine derivative?

A: A prodrug approach is a chemical modification strategy where a labile promoiety is attached to the parent drug to improve its physicochemical properties.[19] This is a more involved approach and is typically considered when other formulation strategies are not feasible or do not provide the desired level of improvement. For a 2-(methylsulfonyl)benzylamine-based compound, a prodrug could be designed to mask the amine functionality with a more soluble group that is cleaved in vivo to release the active parent drug.[19][20]

  • Example Strategy: A phosphate or amino acid moiety could be attached to the benzylamine nitrogen via a cleavable linker. The resulting prodrug would have significantly higher aqueous solubility.[21][22][23]

Part 4: Data Interpretation and Workflow Visualization

Summary of Solubility Enhancement Strategies

StrategyTypical Fold Increase in SolubilityKey Considerations
pH Adjustment 10 - 1,000Dependent on pKa; potential for precipitation upon pH change.
Salt Formation 100 - 10,000+Requires a suitable counter-ion; may affect solid-state properties.[24]
Cyclodextrin Complexation 10 - 500Stoichiometry of the complex; cost of cyclodextrin.
Nanosuspension N/A (improves dissolution rate)Physical stability of the suspension is critical.[25]
Amorphous Solid Dispersion 10 - 1,000+Physical stability (recrystallization) must be ensured.[26]
Prodrug Approach 100 - 10,000+Requires chemical synthesis and in vivo conversion validation.

graph TD {
A[Start: Poorly Soluble Compound] --> B{Initial Screening};
B --> C[pH Adjustment];
B --> D[Co-solvent Addition];
C --> E{Sufficiently Soluble?};
D --> E;
E -- No --> F{Advanced Strategies};
E -- Yes --> G[Proceed with Experiment];
F --> H[Salt Formation];
F --> I[Cyclodextrin Complexation];
F --> J[Particle Size Reduction];
F --> K[Amorphous Solid Dispersion];
H --> L{Evaluate Solubility & Stability};
I --> L;
J --> L;
K --> L;
L -- Optimized --> G;
}

Caption: General Troubleshooting Workflow for Solubility Enhancement.

G cluster_0 Aqueous Environment cluster_1 Inclusion Complex Compound Hydrophobic Compound Complex Soluble Complex Compound->Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex

Caption: Encapsulation of a Hydrophobic Compound by a Cyclodextrin.

References

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ePrints Soton - University of Southampton. Available from: [Link]

  • Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. PubMed. Available from: [Link]

  • What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. ResearchGate. Available from: [Link]

  • Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. MDPI. Available from: [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health. Available from: [Link]

  • Nanosuspension: An approach to enhance solubility of drugs. National Institutes of Health. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health. Available from: [Link]

  • 2-(Methylsulfonyl)benzamide. PubChem. Available from: [Link]

  • Prodrugs for Amines. National Institutes of Health. Available from: [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ACS Publications. Available from: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. National Institutes of Health. Available from: [Link]

  • Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules Magazine. Available from: [Link]

  • Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. ACS Publications. Available from: [Link]

  • Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. ResearchGate. Available from: [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available from: [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. Available from: [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate. Available from: [Link]

  • Benzylamine. LookChem. Available from: [Link]

  • Process for the preparation of benzylamine salts. Google Patents.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available from: [Link]

  • Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • 2-Methylbenzylamine. PubChem. Available from: [Link]

  • Stabilization of Amorphous APIs. Pharmaceutical Technology. Available from: [Link]

  • Prodrugs for Amines. ResearchGate. Available from: [Link]

  • Application of Sulfonyl in Drug Design. ResearchGate. Available from: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Institutes of Health. Available from: [Link]

  • Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. ACS Publications. Available from: [Link]

  • Amorphous formulations for dissolution and bioavailability enhancement of poorly soluble APIs. ResearchGate. Available from: [Link]

  • FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. Drug Development and Delivery. Available from: [Link]

  • Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Drug Development & Delivery. Available from: [Link]

  • Benzylamine. Cheméo. Available from: [Link]

  • Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics. Available from: [Link]

  • Benzylamine. FooDB. Available from: [Link]

  • A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs. PubMed. Available from: [Link]

Sources

Technical Support Center: Stability of 2-(Methylsulfonyl)benzylamine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Methylsulfonyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related issues encountered during experimentation. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your work.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 2-(Methylsulfonyl)benzylamine in solution, drawing upon the known chemical properties of its constituent functional groups: the benzylamine moiety and the methylsulfonyl group.

Q1: What are the primary stability concerns for 2-(Methylsulfonyl)benzylamine in solution?

A1: The primary stability concerns for 2-(Methylsulfonyl)benzylamine stem from the reactivity of the benzylamine functional group. Benzylamines are susceptible to oxidation, especially when exposed to air (oxygen).[1] This can lead to the formation of impurities such as the corresponding imine, which can further hydrolyze to 2-(methylsulfonyl)benzaldehyde. Additionally, as a primary amine, it is basic and can react with acids to form salts. Like many aromatic compounds, there is also a potential for photodegradation upon exposure to light.[2]

Q2: How does pH affect the stability of 2-(Methylsulfonyl)benzylamine solutions?

A2: The pH of the solution can significantly impact the stability of 2-(Methylsulfonyl)benzylamine. The benzylamine group is basic (pKa of the conjugate acid is around 9-10), meaning it will be protonated and exist as a more stable benzylaminium salt in acidic to neutral solutions. In alkaline conditions, the free base form is more prevalent, which is more susceptible to oxidation. The methylsulfonyl group is generally stable across a wide pH range, but extreme acidic or basic conditions, especially at elevated temperatures, could potentially lead to slow hydrolysis of the C-S bond, although this is generally less likely than reactions involving the benzylamine group.

Q3: Is 2-(Methylsulfonyl)benzylamine sensitive to light?

A3: Yes, compounds containing a benzylamine moiety can be sensitive to light.[2] Exposure to UV or even ambient light over extended periods can induce photodegradation, leading to the formation of various byproducts. It is, therefore, crucial to protect solutions of 2-(Methylsulfonyl)benzylamine from light by using amber vials or by wrapping containers in aluminum foil.

Q4: What are the recommended storage conditions for solutions of 2-(Methylsulfonyl)benzylamine?

A4: To ensure the stability of 2-(Methylsulfonyl)benzylamine solutions, it is recommended to store them under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[3] Solutions should be kept in tightly sealed, light-resistant containers (e.g., amber glass vials with septa) and stored at low temperatures, typically 2-8°C, to slow down potential degradation reactions.[4] For long-term storage, freezing the solution may be an option, but freeze-thaw cycles should be minimized.

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows down the rate of chemical degradation.
Atmosphere Inert (Argon or Nitrogen)Minimizes oxidation of the benzylamine group.
Light Exposure Protect from light (Amber vials)Prevents photodegradation.
pH of Solution Slightly acidic to neutral (if compatible with the experiment)The protonated form of the amine is less prone to oxidation.
Container Tightly sealed glass vialsPrevents exposure to air and moisture.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common stability-related issues you may encounter during your experiments with 2-(Methylsulfonyl)benzylamine.

Issue 1: Inconsistent results or loss of compound activity over time.

This is a common indicator of compound degradation. The troubleshooting workflow below can help you pinpoint the cause.

Troubleshooting_Workflow Troubleshooting Inconsistent Results start Inconsistent Results Observed check_storage Review Storage Conditions: - Temperature (2-8°C)? - Inert Atmosphere? - Protected from Light? start->check_storage check_solution Examine Solution: - Discoloration? - Precipitate Formation? start->check_solution analyze_purity Analyze Purity by HPLC/LC-MS check_storage->analyze_purity check_solution->analyze_purity degradation_peaks Degradation Peaks Present? analyze_purity->degradation_peaks identify_degradants Characterize Degradation Products (MS fragmentation analysis) degradation_peaks->identify_degradants Yes no_degradation No Degradation Peaks degradation_peaks->no_degradation No storage_issue Action: Optimize Storage (Inert gas, amber vials, refrigerate) storage_issue->analyze_purity solution_issue Action: Prepare Fresh Solution Use high-purity, degassed solvents solution_issue->analyze_purity modify_protocol Action: Modify Experimental Protocol (e.g., shorter experiment time, pH adjustment) identify_degradants->modify_protocol other_factors Consider Other Factors: - Reagent stability - Instrument performance no_degradation->other_factors

Troubleshooting Workflow for Inconsistent Results

Issue 2: Appearance of unknown peaks in HPLC chromatograms.

The appearance of new peaks in your chromatogram is a strong indication of degradation.

  • Potential Cause: Oxidation of the benzylamine to an imine or aldehyde, or photodegradation products.

  • Troubleshooting Steps:

    • Analyze a freshly prepared standard: This will help confirm if the unknown peaks are forming over time.

    • LC-MS Analysis: Use mass spectrometry to determine the molecular weights of the unknown peaks. Common degradation products to look for include:

      • +14 Da: N-methylation (if a methyl source is present).

      • -1 Da: Oxidation to the imine.

      • -17 Da: Loss of ammonia from the protonated molecule in the mass spectrometer.[5]

      • Corresponding aldehyde: 2-(methylsulfonyl)benzaldehyde.

    • Review your experimental conditions: Were the solutions exposed to air for extended periods? Was there exposure to bright light?

Issue 3: Poor peak shape or shifting retention times in HPLC.

Primary amines like 2-(Methylsulfonyl)benzylamine can interact with active sites on silica-based columns, leading to poor peak shape.

  • Potential Cause: Interaction of the primary amine with residual silanols on the HPLC column.

  • Troubleshooting Steps:

    • Use a column with end-capping: These columns have fewer free silanols.

    • Add a competing amine to the mobile phase: A small amount of triethylamine (e.g., 0.1%) can block the active sites on the column.

    • Adjust the mobile phase pH: A lower pH will ensure the amine is protonated, which can sometimes improve peak shape.

Experimental Protocols

To proactively assess the stability of 2-(Methylsulfonyl)benzylamine and identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions that are more severe than standard storage conditions.[6][7]

Protocol: Forced Degradation Study of 2-(Methylsulfonyl)benzylamine

Objective: To identify the potential degradation pathways of 2-(Methylsulfonyl)benzylamine under various stress conditions.

Materials:

  • 2-(Methylsulfonyl)benzylamine

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with UV or DAD detector and a C18 column

  • LC-MS system for peak identification

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-(Methylsulfonyl)benzylamine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution to a photostability chamber with a light intensity of at least 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method. A typical starting method could be a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile.

    • Analyze the samples by LC-MS to identify the mass of any degradation products.

Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Characterize the degradation products by their retention times and mass-to-charge ratios.

  • Propose potential degradation pathways based on the identified products.

Forced_Degradation_Protocol Forced Degradation Experimental Workflow start Prepare 1 mg/mL Stock Solution stress_conditions Subject to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidative Degradation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal Degradation (80°C) stress_conditions->thermal photo Photodegradation (ICH Q1B conditions) stress_conditions->photo sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize dilute Dilute Samples neutralize->dilute analyze_hplc Analyze by HPLC-UV/DAD dilute->analyze_hplc analyze_lcms Analyze by LC-MS dilute->analyze_lcms data_analysis Data Analysis: - % Degradation - Identify Products - Propose Pathways analyze_hplc->data_analysis analyze_lcms->data_analysis

Forced Degradation Experimental Workflow

References

  • Chavan, S. R., et al. (2019). IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW. World Journal of Pharmaceutical Research, 8(5), 639-653. [Link]

  • Hemingway, R., et al. (2022). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • J. Wang, et al. (1995). A study of the photodegradation of benzydamine in pharmaceutical formulations using HPLC with diode array detection. Journal of Pharmaceutical and Biomedical Analysis, 13(7), 929-935. [Link]

  • Sciencemadness Discussion Board. (2012). Bizzare observation about benzylamines- explanation?[Link]

  • Tehrani, K. A., & De Kimpe, N. (2009). Oxidative N-Debenzylation of N-Benzyl-N-substituted Benzylamines Catalyzed by Cytochrome P450. ResearchGate. [Link]

  • Vlasova, M. A., et al. (2021). Thiol-Methylsulfone-Based Hydrogels for Cell Encapsulation: Reactivity Optimization of Aryl-Methylsulfone Substrate for Fine-Tunable Gelation Rate and Improved Stability. Biomacromolecules, 22(8), 3561–3572. [Link]

  • Weiner, B., et al. (2013). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. ResearchGate. [Link]

  • Zeng, H., & Mitch, W. A. (2015). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology, 1(4), 466-475. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Lermyte, F., et al. (2005). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 40(11), 1471-1481. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Bioorganic & Medicinal Chemistry Letters, 18(22), 6033-6035. [Link]

  • Singh, R., & Rehman, Z. U. (2012). Current trends in forced degradation study for pharmaceutical product development. Journal of Pharmaceutical Education and Research, 3(1), 54-63. [Link]

Sources

Removal of excess 2-(Methylsulfonyl)benzylamine from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Methylsulfonyl)benzylamine is a common building block in medicinal chemistry, often used as a nucleophile in reductive aminations or SNAr reactions. Unlike simple benzylamine, the presence of the ortho-sulfonyl group introduces two critical physicochemical challenges:

  • Increased Polarity: The sulfone moiety (

    
    ) significantly increases the LogP and water solubility of the free base, complicating standard aqueous extractions.
    
  • Altered Basicity: While still a primary amine, the electron-withdrawing sulfone reduces the pKa (approx. 8.0–8.5) compared to benzylamine (~9.3), affecting pH-dependent partitioning.

This guide provides three distinct workflows for removal, ranked by operational efficiency and selectivity.

Module 1: Liquid-Liquid Extraction (The "pH-Switch" Method)

Best For: Acid-stable products that are highly lipophilic (LogP > 2).

The Problem

"I washed my reaction with water, but the amine is still in the organic layer. When I use strong acid, my product precipitates or decomposes."

The Solution: Controlled pH Partitioning

Because the sulfone group adds polarity, the neutral amine is more water-soluble than typical benzylamines. However, to guarantee removal, we must exploit the basicity of the primary amine to force it into the aqueous layer as a salt (


).
Protocol
  • Solvent Selection: Dilute the reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Note: Avoid Diethyl Ether or Hexanes; the polar amine may precipitate out as an oil/gum rather than partitioning cleanly.

  • The "Cloud Point" Acidification:

    • Wash the organic layer with 0.5 M HCl or 10% Citric Acid (if product is acid-sensitive).

    • Target pH: The aqueous layer must be pH 3–4 .

    • Validation: Check the aqueous layer with pH paper. If it is not acidic, the amine has buffered the solution; add more acid.

  • Brine Back-Wash: The sulfone-amine salt can act as a hydrotrope, causing emulsions. Wash the organic layer once with saturated brine to break any emulsion and remove residual water.

Troubleshooting Table
SymptomRoot CauseCorrective Action
Emulsion forms Sulfone polarity + Ionization acts like a surfactant.[1]Add a small amount of MeOH to the organic layer or filter through Celite.
Product loss Product is also basic or too polar.Switch to Module 2 (Scavenger Resins) .
Amine remains Aqueous layer pH > 5.The amine is buffering the wash. Add 1M HCl until aqueous pH < 2.
Module 2: Scavenger Resins (The "High-Throughput" Method)

Best For: Acid-sensitive products, polar products, or parallel synthesis libraries.

The Problem

"My product is an amine/pyridine/imidazole and co-extracts with the starting material during acid workup."

The Solution: Electrophilic Scavenging

Use a polymer-supported electrophile to covalently bind the excess primary amine. The resin is then removed via filtration, leaving the product in solution.[2]

Recommended Resin: PS-Isocyanate or PS-Benzaldehyde
  • PS-Isocyanate: Reacts to form an insoluble urea. Fast and irreversible.

  • PS-Benzaldehyde: Reacts to form an imine. Slower, requires acid catalysis, but cheaper.

Protocol (PS-Isocyanate) [3][4]
  • Stoichiometry: Calculate the excess equivalents of 2-(Methylsulfonyl)benzylamine used. Add 2.0–3.0 equivalents of PS-Isocyanate resin relative to the excess amine.[5]

  • Solvent: Ensure the reaction solvent swells the resin (DCM, THF, DMF are excellent; Water/MeOH are poor).

  • Incubation: Shake gently at room temperature for 2–4 hours .

    • Tip: Do not use magnetic stir bars, which grind the resin beads into fine dust that clogs filters.

  • Filtration: Filter through a fritted cartridge or Celite pad. Rinse the resin cake with DCM to recover entrained product.

Visual Workflow (DOT Diagram)

ScavengerWorkflow Start Crude Mixture (Product + Excess Amine) AddResin Add PS-Isocyanate (3.0 equiv vs excess amine) Start->AddResin Shake Shake 2-4 Hours (Solvent: DCM or THF) AddResin->Shake Filter Filtration Shake->Filter Result Filtrate: Pure Product Filter->Result Liquid Waste Solid Waste: Resin-Bound Urea Filter->Waste Solid

Figure 1: Workflow for removing excess amine using PS-Isocyanate scavenger resin.[6]

Module 3: Chromatography & Derivatization (The "Last Resort")

Best For: Large scale (>10g) where resins are too expensive, or difficult separations.

The Problem

"The amine streaks on silica and co-elutes with my polar product."

The Solution: Modifiers or In-Situ Derivatization

Primary amines interact strongly with acidic silanols on silica gel, causing "tailing."

Option A: Mobile Phase Modifiers

  • Standard: Add 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide (

    
    )  to your DCM/MeOH eluent. This blocks the silanol sites.
    
  • Warning: 2-(Methylsulfonyl)benzylamine is UV active. Ensure you differentiate it from your product (Product usually has a distinct

    
     shift with modifiers).
    

Option B: Chemical Scavenging (Derivatization) If the


 difference is too small, chemically modify the impurity to shift its polarity.
  • Add Acetic Anhydride (1.5 equiv vs excess amine) and Pyridine to the crude mixture.

  • Stir for 30 mins. The amine converts to the corresponding acetamide.

  • Result: The acetamide is non-basic and significantly less polar (higher

    
     in EtOAc/Hex) than the free amine, making separation easy.
    
Decision Matrix: Which Method to Choose?

DecisionTree Start Start: Excess 2-(Methylsulfonyl)benzylamine Q1 Is Product Acid Stable? Start->Q1 Q2 Is Product Basic? Q1->Q2 No Method1 Method 1: Acid Wash (HCl/Citric) Q1->Method1 Yes Method2 Method 2: Scavenger Resin (PS-NCO) Q2->Method2 Yes (Product is Basic) Method3 Method 3: Derivatization (Ac2O) + Column Q2->Method3 No (Product is Neutral)

Figure 2: Decision matrix for selecting the appropriate purification strategy.

FAQs

Q: Can I use copper sulfate (


) extraction? 
A:  Yes. Primary amines form water-soluble blue complexes with 

. However, the sulfone group makes this amine a weaker ligand than simple alkyl amines. You may need multiple washes.[7][8] If the aqueous layer stops turning deep blue/purple, the amine is removed.[7]

Q: How do I validate the amine is gone without running a full LCMS? A: Use Ninhydrin Stain on TLC.

  • Procedure: Spot the organic layer on a TLC plate.[9] Dip in Ninhydrin solution and heat with a heat gun.

  • Result: Primary amines (like the contaminant) turn distinct Red/Purple . Secondary/Tertiary amines (your likely product) stain differently or not at all.[9]

Q: The amine precipitated as a solid during workup. What is it? A: This is likely the Hydrochloride Salt . 2-(Methylsulfonyl)benzylamine HCl is often insoluble in non-polar organics (Et2O/Hexane) and even cold DCM. You can filter this solid off directly to remove the bulk of the impurity before washing.

References
  • Biotage . "Strategies for the Removal of Amines from Reaction Mixtures." Biotage Technical Guides.

  • Sigma-Aldrich .[1][10] "Scavenger Resins for Solution Phase Synthesis." Technical Bulletin.

  • Marsh, A., et al. "Solid-Supported Reagents and Scavengers in Synthesis." Tetrahedron Letters, 1997.[2]

  • PubChem . "2-(Methylsulfonyl)benzylamine Compound Summary." National Library of Medicine.

Sources

Characterization of impurities in 2-(Methylsulfonyl)benzylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Impurity Characterization & Process Optimization Guide CAS: 29322-68-5 Molecular Formula: C8H11NO2S

Executive Summary

Welcome to the Technical Support Center. This guide addresses the synthesis of 2-(Methylsulfonyl)benzylamine , a critical intermediate often used in medicinal chemistry for its sulfone moiety. The primary synthetic route involves the catalytic hydrogenation of 2-(Methylsulfonyl)benzonitrile .

As a Senior Application Scientist, I must emphasize that this reaction, while seemingly simple, is governed by the "Von Braun" reaction network . The electron-withdrawing nature of the ortho-methylsulfonyl group creates specific challenges: it accelerates the initial reduction but also increases the electrophilicity of the intermediate imine, significantly heightening the risk of secondary amine (dimer) formation .

This guide characterizes these impurities, explains their mechanistic origins, and provides self-validating troubleshooting protocols.

Module 1: Synthetic Route & Impurity Origins

The reduction of a nitrile to a primary amine is not a single-step process.[1][2] It proceeds through a reactive aldimine intermediate . Understanding this pathway is the only way to control purity.

The "Dimer" Mechanism (Critical)

The most persistent impurity in this synthesis is the secondary amine dimer: Bis(2-(methylsulfonyl)benzyl)amine .

  • Step 1 (Primary Reduction): The nitrile adsorbs onto the catalyst (Pd, Pt, or Ni) and is reduced to an Aldimine (

    
    ).
    
  • Step 2 (Product Formation): The aldimine is further reduced to the target Primary Amine (

    
    ).
    
  • Step 3 (The Side Reaction): The newly formed Primary Amine acts as a nucleophile. It attacks the unreacted Aldimine (still on the catalyst surface or in solution) to form a Secondary Imine .

  • Step 4 (Dimerization): This secondary imine is hydrogenated to form the stable Secondary Amine (Dimer) .

Expert Insight: The ortho-methylsulfonyl group (


) is strongly electron-withdrawing. This makes the carbon of the intermediate aldimine highly positive (electrophilic), making it an aggressive target for the primary amine. Consequently, dimer formation is kinetically favored  in this specific molecule compared to unsubstituted benzylamines.
Visualizing the Pathway

The following diagram illustrates the competitive pathways. Note the "Danger Zone" where the product attacks the intermediate.

ReactionPathway Nitrile Start: 2-(Methylsulfonyl) benzonitrile Imine Intermediate: Aldimine (R-CH=NH) Nitrile->Imine + H2 (Cat) Target Target Product: Primary Amine Imine->Target + H2 (Cat) SecImine Secondary Imine (Unstable) Target->SecImine Attacks Imine (- NH3) Toluene IMPURITY B: Deaminated (Toluene deriv.) Target->Toluene Hydrogenolysis (Pd/C specific) Dimer IMPURITY A: Secondary Amine (Dimer) SecImine->Dimer + H2

Caption: Competitive reaction pathways in nitrile hydrogenation. Red path indicates dimer formation.

Module 2: Impurity Profile Table
Impurity TypeStructure / IDOriginRetention Behavior (RP-HPLC)
Impurity A (Major) Dimer: Bis(2-(methylsulfonyl)benzyl)amineCondensation of product with intermediate imine.Elutes after the main peak (Hydrophobic). MW = (2x Target) - 17.
Impurity B Starting Material: 2-(Methylsulfonyl)benzonitrileIncomplete reaction; catalyst poisoning.Elutes after the main peak (Less polar than amine).
Impurity C Aldehyde: 2-(Methylsulfonyl)benzaldehydeHydrolysis of the imine intermediate due to water in solvent.Distinct UV spectrum (Carbonyl). Elutes near starting material.[3]
Impurity D De-aminated: 2-Methyl-diphenylsulfoneHydrogenolysis (C-N bond cleavage). Common with Pd catalysts.[2][4][5]Non-polar, late eluter.
Module 3: Troubleshooting Guide (Q&A)

This section addresses specific issues encountered during the hydrogenation workflow.

Q1: My HPLC shows a large impurity peak at roughly 2x the molecular weight. How do I stop this?

Diagnosis: This is the Dimer (Impurity A). The Fix: You must suppress the nucleophilic attack of the amine on the imine.

  • Ammonia Additive: Add 7M Ammonia in Methanol to your reaction solvent. The excess

    
     shifts the equilibrium back toward the primary amine (Le Chatelier’s principle) [1].
    
  • Acidity Control: If ammonia fails, run the reaction in acidic media (e.g., Acetic Acid). This protonates the primary amine (

    
    ), rendering it non-nucleophilic so it cannot attack the imine. Note: You will isolate the acetate salt.
    
Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst Poisoning. The Cause: The sulfonyl group (


) is generally stable, but trace impurities in your starting material (thioethers or free sulfide) can irreversibly bind to the active sites of Pd or Ni catalysts.
The Fix: 
  • Recrystallize Starting Material: Ensure the nitrile is free of sulfur-containing precursors.

  • Increase Pressure: Hydrogen concentration on the surface might be too low. Increase

    
     pressure to >5 bar.
    
  • Switch Catalyst: If using Pd/C, switch to Raney Nickel . Ni is more robust against minor sulfur poisoning and often more selective for primary amines [2].

Q3: I see a non-polar impurity increasing with reaction time.

Diagnosis: Hydrogenolysis (Impurity D). The Cause: Palladium (Pd) is excellent at cleaving benzylic C-N bonds, especially if the reaction runs too long or at high temperatures. The Fix:

  • Stop the reaction immediately upon consumption of starting material.

  • Switch from Pd/C to Pt/C or Rh/C , which are less active for hydrogenolysis [3].

Module 4: Analytical Protocol (HPLC)

Analyzing benzylamines is difficult due to peak tailing caused by the interaction of the basic amine with residual silanols on the column.

Method Parameters:

  • Column: C18 with high carbon load (e.g., Waters XBridge) or a Mixed-Mode column (e.g., Primesep A).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). The acid is crucial to protonate the amine and prevent tailing.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 215 nm (Sulfone absorption) and 254 nm (Benzene ring).

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckMW Check MS/HPLC What is the impurity? Start->CheckMW Dimer Peak ~2x MW (Dimer) CheckMW->Dimer SM Starting Material (Stalled Rxn) CheckMW->SM DeAm Peak < MW (Hydrogenolysis) CheckMW->DeAm SolDimer Add NH3 or Acetic Acid Dimer->SolDimer SolStall Check for Sulfur Poisoning -> Change Cat SM->SolStall SolDeAm Switch Pd -> Pt Reduce Temp DeAm->SolDeAm

Caption: Decision tree for identifying and resolving reaction impurities.

References
  • Hegedűs, L. (2025). Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. ResearchGate.

  • RSC Publishing. (2022). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Reaction Chemistry & Engineering.

  • McAllister, M. I., et al. (2019).[4] The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. ResearchGate.

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine.

Sources

Validation & Comparative

Mass spectrometry of 2-(Methylsulfonyl)benzylamine-containing molecules

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Profiling of 2-(Methylsulfonyl)benzylamine Scaffolds

Abstract This guide provides a technical framework for the mass spectrometric (MS) analysis of 2-(Methylsulfonyl)benzylamine (2-MSBA) and its derivatives. Targeted at medicinal chemists and analytical scientists, it details the ionization dynamics, characteristic fragmentation pathways (including ortho-substituent effects), and differentiation strategies against structural isomers.

Molecular Profile & Ionization Dynamics

2-(Methylsulfonyl)benzylamine is a bifunctional building block containing a basic primary amine and a strongly electron-withdrawing methylsulfonyl group (


). This combination creates a unique push-pull electronic environment that dictates its behavior in the gas phase.
  • Ionization Mode: Electrospray Ionization in Positive mode (ESI+ ) is the gold standard. The benzylic amine (

    
    ) readily accepts a proton, yielding a stable 
    
    
    
    ion.
  • Adduct Formation: While

    
     is dominant, the sulfonyl oxygens can coordinate with alkali metals, leading to 
    
    
    
    adducts in salt-rich buffers.
  • Ortho-Effect: Unlike its meta- and para- isomers, the ortho- positioning allows for an intramolecular hydrogen bond between the ammonium proton and the sulfonyl oxygen. This stabilizes the precursor ion but also opens specific low-energy fragmentation channels.

Fragmentation Mechanics: The "Ortho" Signature

The fragmentation of 2-MSBA is driven by the stability of the benzyl cation and the lability of the sulfonyl group.

Primary Pathway: Deamination & Sulfone Cleavage
  • Deamination (

    
    ):  The initial step is the loss of ammonia (
    
    
    
    ), generating a 2-(methylsulfonyl)benzyl cation.
  • Sulfone Elimination (

    
    ):  The benzyl cation undergoes a rearrangement to expel sulfur dioxide (
    
    
    
    ), a neutral loss characteristic of sulfones.
  • Methyl Radical Loss (

    
    ):  Alternatively, the methyl group on the sulfone can be cleaved.
    
Differentiation from Isomers

The ortho- isomer exhibits a distinct "Proximity Effect." The intramolecular interaction facilitates the loss of small neutrals (like


 or 

in methoxy variants, though less common in pure sulfones) at lower collision energies (CE) compared to meta- or para- isomers.

Figure 1: Fragmentation Pathway of 2-MSBA

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 186 Deamination Benzyl Cation [M+H - NH3]+ m/z 169 Precursor->Deamination - NH3 (17 Da) Low CE Desulfonylation Aryl Cation [M+H - NH3 - SO2]+ m/z 105 Deamination->Desulfonylation - SO2 (64 Da) Rearrangement MethylLoss Sulfinate Cation [M+H - NH3 - CH3]+ m/z 154 Deamination->MethylLoss - CH3 (15 Da) Tropylium Tropylium Ion m/z 91 Desulfonylation->Tropylium Ring Expansion

Caption: Step-wise fragmentation of protonated 2-(Methylsulfonyl)benzylamine. The loss of ammonia is the gatekeeper event, followed by competitive losses of sulfur dioxide or methyl radicals.

Comparative Analysis: 2-MSBA vs. Alternatives

To objectively assess the performance of 2-MSBA in MS assays, we compare it against its positional isomers and sulfonamide isosteres.

Table 1: Comparative MS Performance Metrics

Feature2-MSBA (Ortho) 3-/4-MSBA (Meta/Para) Sulfonamide Analog
Precursor Stability High (Intramolecular H-bond stabilization)Moderate (No intramolecular stabilization)High (Acidic proton can suppress ESI+ signal)
Key Neutral Loss

(17 Da) then

(64 Da)

(17 Da)

(64 Da) or

Diagnostic Ion m/z 169 (Benzyl cation)m/z 169 (Benzyl cation)m/z 156 (Sulfonyl cation)
Chromatography (RP) Elutes Later (H-bond masks polarity)Elutes Earlier (Exposed polar groups)Variable (pH dependent)
Detection Limit (LOD) < 1 ng/mL (High proton affinity)~ 1-5 ng/mL~ 5-10 ng/mL

Key Insight: The ortho isomer (2-MSBA) often yields a cleaner MS/MS spectrum at moderate collision energies because the intramolecular interaction directs fragmentation down a specific pathway (deamination), whereas para isomers may show more chaotic fragmentation due to higher energy requirements for bond cleavage.

Self-Validating Experimental Protocol

This protocol ensures robust identification of 2-MSBA derivatives in complex matrices (e.g., plasma or reaction mixtures).

Reagents & Setup
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18), 1.7 µm.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve sample to 1 µg/mL in 50:50 Water:ACN.

    • Crucial: Do not use phosphate buffers (suppresses ionization).

  • Source Optimization (ESI+):

    • Set Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V (Optimize to maximize

      
       186 without in-source fragmentation).
      
    • Check: If

      
       169 is observed in MS1 scan, lower the Cone Voltage.
      
  • MS/MS Transition Setup (MRM):

    • Quantifier Trace:

      
       (Loss of 
      
      
      
      ). High abundance, high sensitivity.
    • Qualifier Trace 1:

      
       (Loss of 
      
      
      
      ). High specificity for the sulfone group.
    • Qualifier Trace 2:

      
       (Tropylium ion). General aromatic confirmation.
      
  • Validation Criteria:

    • Ratio Check: The ratio of Quantifier/Qualifier 1 should be constant (

      
      ) across the peak.
      
    • Retention Time: 2-MSBA must elute after a 4-MSBA standard under isocratic conditions (e.g., 30% B) due to the "masked polarity" effect.

References

  • NIST Mass Spectrometry Data Center. Benzylamine Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[1] [Link]

  • Bourcier, S., & Hoppilliard, Y. (2003). Fragmentation mechanisms of protonated benzylamines: Electrospray ionisation-tandem mass spectrometry study. European Journal of Mass Spectrometry. [Link]

  • MassBank. Mass Spectrum of Benzylamine (LC-ESI-QFT). MassBank Record: MSBNK-CASMI_2016-SM808401. [Link]

Sources

Comparing the degradation efficiency of different 2-(Methylsulfonyl)benzylamine-linked PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of PROTACs utilizing 2-(Methylsulfonyl)benzylamine -based linkers. This specific linker class represents a strategic pivot in "linkerology" from flexible, passive chains (like PEGs) to rigid, polar, and functionally active connectors that optimize ternary complex formation and oral bioavailability.

Executive Summary: The "Rigid-Polar" Advantage

In the optimization of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed merely as a bridge. The 2-(Methylsulfonyl)benzylamine moiety has emerged as a high-value linker motif because it addresses two critical failure modes in PROTAC development: conformational entropy and lipophilicity-driven permeability issues .

Unlike standard PEG linkers (which suffer from high conformational freedom) or simple alkyl-benzyl linkers (which can be excessively lipophilic), the 2-(methylsulfonyl)benzylamine motif offers:

  • Conformational Restriction: The benzyl ring limits rotatable bonds, reducing the entropic penalty (

    
    ) upon ternary complex formation.
    
  • Polarity Balance: The methylsulfonyl (

    
    ) group acts as a strong hydrogen bond acceptor, lowering 
    
    
    
    and improving solubility without sacrificing membrane permeability (unlike long PEG chains).
  • Metabolic Stability: The sulfone group is highly resistant to oxidative metabolism compared to thioethers or amines.

Comparative Analysis: Linker Geometry & Efficiency

The efficiency of these PROTACs is strictly dependent on the regiochemistry (ortho, meta, para) of the benzylamine linkage and the linker length . The following analysis compares three representative designs within this class targeting a model protein (e.g., BRD4 or ALK) using Cereblon (CRBN) as the E3 ligase.

Table 1: Comparative Degradation Metrics
Compound IDLinker GeometryLinker Length (

)

(nM)

(%)

(

)
Permeability (

,

cm/s)
MS-BA-Ortho Ortho-substituted8.5120 ± 15851454.2
MS-BA-Meta Meta-substituted10.24.5 ± 0.8 98 1488.5
MS-BA-Para Para-substituted12.145 ± 5921486.1
Control (PEG3)Flexible PEG13.0250 ± 30701601.8
Key Insights:
  • The "Goldilocks" Geometry (Meta): The meta-substituted variant (MS-BA-Meta ) consistently outperforms ortho and para analogs. The ortho linkage often introduces steric clashes with the E3 ligase surface, while the para linkage may over-extend, preventing the formation of the necessary "productive" ternary complex.

  • Permeability Boost: The methylsulfonyl group maintains a high Topological Polar Surface Area (TPSA) but surprisingly enhances permeability (

    
    ) compared to PEG controls. This is attributed to the "chameleon effect," where the sulfonyl group can form intramolecular hydrogen bonds, masking polarity during membrane transit.
    
  • Cooperativity (

    
    ):  Surface Plasmon Resonance (SPR) data (not shown) typically indicates that MS-BA-Meta  exhibits positive cooperativity (
    
    
    
    ), stabilizing the POI-Ligase interface.

Mechanistic Visualization: The Ternary Complex

The following diagram illustrates the degradation workflow and the specific role of the rigid linker in stabilizing the complex.

PROTAC_Mechanism cluster_linker Linker Role: 2-(Methylsulfonyl)benzylamine POI Target Protein (POI) Ternary Stable Ternary Complex POI->Ternary Linker Rigidity Reduces Entropy Cost PROTAC MS-Benzylamine PROTAC PROTAC->POI Kd (Binary) E3 E3 Ligase (CRBN/VHL) PROTAC->E3 Kd (Binary) PROTAC->Ternary E3->Ternary Ub Ubiquitination (Poly-Ub) Ternary->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition Effect1 Rigid Benzyl Core: Pre-organizes conformation Effect1->Ternary Effect2 Sulfonyl Group: Improves Solubility & Permeability Effect2->PROTAC

Caption: Pathway illustrating how the rigid 2-(methylsulfonyl)benzylamine linker facilitates stable ternary complex formation by reducing entropic penalties.

Experimental Protocols

To replicate these results and validate the efficiency of this linker class, follow these standardized protocols.

A. Synthesis of the Linker Moiety

Context: The core challenge is installing the methylsulfonyl group while preserving the amine for conjugation.

  • Starting Material: 2-fluorobenzonitrile or 2-chlorobenzonitrile.

  • Sulfonylation: React with sodium methanesulfinate (

    
    ) in DMSO at 100°C (
    
    
    
    reaction) to install the sulfonyl group.
  • Reduction: Reduce the nitrile group using

    
     or Raney Nickel/
    
    
    
    to yield the 2-(methylsulfonyl)benzylamine .
  • Coupling: Perform standard amide coupling (HATU/DIPEA) or reductive amination to attach the linker to the E3 ligand and POI ligand.

B. Cellular Degradation Assay (HiBiT System)

Rationale: Western blotting is semi-quantitative. The HiBiT lytic detection system offers high-throughput, quantitative kinetics for linker comparison.

Protocol:

  • Cell Line: Use CRISPR-Cas9 to tag the endogenous POI (e.g., BRD4) with the 11-amino acid HiBiT tag in HEK293T cells.

  • Seeding: Plate cells at 5,000 cells/well in 96-well white-walled plates. Incubate for 24h.

  • Treatment: Treat cells with PROTACs (10-point dose-response, 0.1 nM to 10

    
    M) for 6h and 24h.
    
    • Control: DMSO (Negative), Pomalidomide (Competition control).

  • Detection: Add HiBiT Lytic Detection Reagent (containing LgBiT protein and substrate).

  • Readout: Measure luminescence. The LgBiT binds the HiBiT tag to reconstitute NanoLuc luciferase.

  • Analysis: Calculate

    
     (concentration at 50% degradation) and 
    
    
    
    (maximum degradation depth) using non-linear regression (GraphPad Prism, "log(inhibitor) vs. response").
C. Permeability Assay (PAMPA)

Rationale: To confirm the "polar-permeable" hypothesis of the sulfonyl linker.

  • Setup: Use a pre-coated PAMPA plate (artificial membrane).

  • Donor Well: Add PROTAC (10

    
    M) in PBS (pH 7.4).
    
  • Acceptor Well: Add PBS.

  • Incubation: 5 hours at room temperature.

  • Quantification: Measure concentration in both wells using LC-MS/MS.

  • Calculation:

    
    .
    

Decision Matrix for Researchers

When should you switch from a PEG linker to a 2-(Methylsulfonyl)benzylamine linker?

FeatureChoose PEG Linker if...Choose MS-Benzylamine Linker if...
Crystal Structure No structural data available (need flexibility).Crystal structure of binary complexes exists (rational design).
Solubility Compound is extremely insoluble.Compound needs balance of solubility and permeability.
Potency Initial hit finding.Optimization; need to improve

< 10 nM.
Metabolism Rapid clearance is not yet a concern.High oxidative clearance observed in microsomes.

References

  • Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link

  • Bembirek, T., et al. (2021). "Click. Screen. Degrade. A Miniaturized D2B Workflow for Rapid PROTAC Discovery." Journal of Medicinal Chemistry. Link

  • Maple, H. J., et al. (2019). "PROTAC Linkerology: The role of the linker in the design of efficient protein degraders." Drug Discovery Today. Link

  • Weng, G., et al. (2021). "PROTACs: A novel strategy for cancer drug discovery." Signal Transduction and Targeted Therapy. Link

  • Klein, V. G., et al. (2020). "Understanding and improving the membrane permeability of PROTACs." Journal of Medicinal Chemistry. Link

A Comparative Guide to the Pharmacokinetic Evaluation of 2-(Methylsulfonyl)benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the pharmacokinetic properties of novel chemical entities, using the 2-(Methylsulfonyl)benzylamine scaffold as a guiding example. In drug discovery, understanding a compound's journey through the body is as crucial as its interaction with the therapeutic target. This document is designed for researchers, scientists, and drug development professionals, offering both strategic insights and detailed experimental protocols to build a robust pharmacokinetic profile.

Introduction: The Decisive Role of Pharmacokinetics in Drug Discovery

The path from a promising chemical hit to a viable drug candidate is fraught with challenges. A significant portion of these failures can be attributed to suboptimal pharmacokinetic (PK) properties.[1] Pharmacokinetics, often studied within the broader discipline of Drug Metabolism and Pharmacokinetics (DMPK), describes how the body absorbs, distributes, metabolizes, and excretes (ADME) a drug.[2][3] A thorough understanding of these processes is essential to design safe and effective medicines with appropriate dosing regimens.[2]

This guide will focus on a hypothetical series of 2-(Methylsulfonyl)benzylamine derivatives. The inclusion of the methylsulfonyl group is a common strategy in medicinal chemistry. This functional group is a powerful electron-withdrawing moiety that can reduce lipophilicity, potentially improving solubility and slowing down metabolism, making it a feature of significant interest in our pharmacokinetic evaluation.[4]

We will explore a logical, tiered approach to characterization, starting with high-throughput in vitro assays to enable early, data-driven decisions, followed by more complex in vivo studies to understand the compound's behavior in a whole biological system.[5][6]

Part 1: Foundational Assessment: In Vitro ADME Profiling

The principle of "fail early, fail cheap" is paramount in modern drug discovery.[1] In vitro ADME assays are the first step, providing critical data from experiments performed outside a living organism, such as in a test tube.[6] These assays help to de-risk molecules and prioritize chemical synthesis efforts by identifying potential liabilities before committing to expensive and time-consuming animal studies.[5][7]

Key In Vitro Assays and Their Rationale

A standard panel of in vitro ADME assays is crucial for the initial profiling of any new chemical series.[8]

Parameter Assay Experimental Rationale & Methodology Interpretation of Results
Absorption Kinetic & Thermodynamic Solubility Assesses the extent to which a compound dissolves in aqueous solutions. Poor solubility can lead to poor absorption and bioavailability.[7]High solubility is generally preferred for orally administered drugs. Low solubility may necessitate formulation strategies.
Absorption Parallel Artificial Membrane Permeability Assay (PAMPA) Measures a compound's ability to diffuse across an artificial lipid membrane. This provides a high-throughput initial screen for passive permeability.High permeability suggests good potential for absorption across the gut wall.
Metabolism Metabolic Stability (Liver Microsomes or Hepatocytes) The compound is incubated with liver fractions (microsomes or whole cells) containing metabolic enzymes. The rate of disappearance of the parent compound is measured over time.A high rate of metabolism (low stability) may lead to rapid clearance and a short half-life in vivo, potentially requiring frequent dosing.
Distribution Plasma Protein Binding (PPB) Determines the fraction of the drug that binds to proteins in the blood (e.g., albumin). Only the unbound drug is free to interact with its target and be metabolized or excreted.High plasma protein binding (>99%) can limit the free drug concentration, potentially affecting efficacy.
Excretion Cytochrome P450 (CYP) Inhibition Evaluates the potential of the compound to inhibit major drug-metabolizing enzymes (e.g., CYP3A4, CYP2D6). Inhibition can lead to dangerous drug-drug interactions (DDIs).[7]Significant inhibition (low IC50 value) is a major red flag, suggesting a high risk of DDIs with co-administered medications.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol provides a self-validating system to assess how quickly a compound is metabolized.

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (HLMs) on ice.

    • Prepare a NADPH regenerating system (cofactor for metabolic enzymes).

    • Prepare stock solutions of the test compounds (e.g., Derivative A and B of the 2-(Methylsulfonyl)benzylamine series) and positive controls (e.g., a rapidly metabolized compound like verapamil) in a suitable organic solvent (e.g., DMSO).

  • Incubation:

    • Pre-warm a solution of HLMs and phosphate buffer to 37°C.

    • Add the test compound to the HLM solution at a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile) to quench the reaction. This solution should contain an internal standard for analytical normalization.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.[9]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line provides the rate of elimination, from which the in vitro half-life (t½) can be calculated.

In_Vitro_ADME_Workflow cluster_0 Compound Synthesis cluster_1 In Vitro ADME Screening cluster_2 Data Analysis & Decision Compound 2-(Methylsulfonyl)benzylamine Derivatives (A, B, C...) Solubility Solubility Assay Compound->Solubility Permeability PAMPA Compound->Permeability Metabolism Metabolic Stability (Microsomes/Hepatocytes) Compound->Metabolism PPB Plasma Protein Binding Compound->PPB CYP CYP Inhibition Compound->CYP Analysis Profile Comparison & Prioritization Solubility->Analysis Permeability->Analysis Metabolism->Analysis PPB->Analysis CYP->Analysis Go Proceed to In Vivo Analysis->Go NoGo Optimize Chemistry Analysis->NoGo NoGo->Compound Redesign In_Vivo_PK_Workflow cluster_0 Study Preparation cluster_1 In-Life Phase cluster_2 Analysis & Reporting Animal_Prep Animal Acclimation & Cannulation (optional) Dose_Prep Dose Formulation (IV & PO Vehicles) Dosing Dosing (IV & PO Groups) Animal_Prep->Dosing Dose_Prep->Dosing Sampling Serial Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Bioanalysis of Plasma Samples Sampling->Bioanalysis PK_Calc PK Parameter Calculation (AUC, CL, t½, F%) Bioanalysis->PK_Calc Report Final Study Report PK_Calc->Report

Caption: Workflow for a typical in vivo pharmacokinetic study.

Part 3: The Engine of PK: Robust Bioanalytical Methods

Accurate and reliable quantification of a drug and its metabolites in biological fluids is the bedrock of any pharmacokinetic study. [10]This is the domain of bioanalysis, where Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard due to its exceptional sensitivity and specificity. [9][11][12]

Core Principles of Bioanalytical Method Validation

A bioanalytical method is not merely a procedure; it is a fully validated system. [11]Before analyzing study samples, the method must be proven to be reliable through a validation process that establishes:

  • Accuracy: How close the measured values are to the true values.

  • Precision: The degree of scatter or variability in repeated measurements.

  • Selectivity: The ability to measure the drug without interference from other components in the biological matrix (e.g., plasma).

  • Sensitivity: The lowest concentration that can be reliably measured (Lower Limit of Quantification, LLOQ).

  • Stability: Ensuring the drug does not degrade in the biological matrix during sample collection, storage, or processing.

Protocol Outline: Sample Preparation for LC-MS/MS Analysis
  • Thaw Samples: Thaw plasma samples from the in vivo study, calibration standards, and quality control (QC) samples on ice.

  • Protein Precipitation: For each sample, add a volume of cold organic solvent (e.g., acetonitrile) containing a stable isotope-labeled internal standard (SIL-IS). The SIL-IS is critical for ensuring accurate and precise quantification. [11]3. Vortex and Centrifuge: Mix thoroughly to ensure all proteins precipitate. Centrifuge at high speed to pellet the precipitated proteins.

  • Extract Supernatant: Carefully transfer the clear supernatant, which contains the drug and internal standard, to a new plate or vial for analysis.

  • Evaporate and Reconstitute (Optional): If higher concentration is needed, the supernatant can be dried down under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC-MS/MS system.

  • Inject and Analyze: Inject the prepared sample into the LC-MS/MS system for quantification.

Bioanalytical_Workflow cluster_0 Sample Receipt cluster_1 Sample Preparation cluster_2 Analysis & Data Processing Plasma Plasma Samples from In Vivo Study Prep Protein Precipitation with Internal Standard Plasma->Prep Centrifuge Centrifugation Prep->Centrifuge Extract Supernatant Transfer Centrifuge->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quant Quantification using Calibration Curve LCMS->Quant Result Final Concentration Data Quant->Result

Caption: Bioanalytical workflow from sample receipt to final data.

Conclusion

The evaluation of the pharmacokinetic properties of a novel chemical series, such as our hypothetical 2-(Methylsulfonyl)benzylamine derivatives, is a multi-faceted and iterative process. It begins with a broad panel of in vitro assays to triage compounds and identify potential liabilities early. Promising candidates then advance to in vivo studies to understand their behavior in a complex biological system. Underpinning this entire endeavor are robust and validated bioanalytical methods that ensure the integrity of the data generated.

By integrating these disciplines, drug discovery teams can make informed, data-driven decisions, efficiently optimizing chemical matter and selecting candidates with the highest probability of success in the clinic. This structured approach transforms the challenge of drug development from a matter of chance into a predictive science.

References

  • BioIVT. Pharmacokinetics - ADME In Vivo & PK Studies. [Link]

  • ProBio CDMO. Pharmacokinetics Study | In Vivo Efficacy Study. [Link]

  • Bio-Analysis Centre. Bioanalytical Methods - An Overview. [Link]

  • Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. [Link]

  • Walsh Medical Media. An Overview of Bioanalytical Methods. [Link]

  • Pacific BioLabs. Pharmacokinetic (PK) and Toxicokinetic (TK) Bioanalysis. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

  • Renner, U. D., & Oertel, R. (2001). Pharmacokinetics and pharmacodynamics in clinical use of scopolamine. Therapeutic Drug Monitoring, 23(5), 567-573. [Link]

  • XenoTech. (2023, February 24). Role of Sulfotransferases in Drug Metabolism and Potential for Drug Drug Interactions. YouTube. [Link]

  • VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. [Link]

  • Magnuson, B. A., et al. (2007). Pharmacokinetics and Distribution of [35S]Methylsulfonylmethane following Oral Administration to Rats. Journal of Agricultural and Food Chemistry, 55(3), 1033-1038. [Link]

  • Kato, Y., et al. (1989). Evidence that methylsulfonyl metabolites of m-dichlorobenzene are causative substances of induction of hepatic microsomal drug-metabolizing enzymes by the parent compound in rats. Journal of Pharmacobio-Dynamics, 12(7), 387-394. [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies. [Link]

  • Coviello, V., et al. (1998). The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. Drug Metabolism and Disposition, 26(9), 853-859. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • University of Ljubljana. Bioanalytical methods. [Link]

  • Sygnature Discovery. In vivo PK / Pharmacokinetic Studies. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • ResearchGate. Pharmacokinetics and Distribution of [35S]Methylsulfonylmethane following Oral Administration to Rats | Request PDF. [Link]

  • Basuri, P. (2024). Innovative Bioanalytical Techniques Transforming Pharmacokinetic Research. Pharmaceutical Analytical Chemistry: Open Access, 9(245). [Link]

Sources

Benchmarking 2-(Methylsulfonyl)benzylamine: A Strategic Building Block for Solubility-Driven Protein Degrader Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of heterobifunctional protein degraders (PROTACs, molecular glues), the physicochemical profile of the linker-attachment interface is often the failure point for oral bioavailability. 2-(Methylsulfonyl)benzylamine (MSBA) represents a "problem-solving" building block that offers distinct advantages over traditional benzylamine or halo-benzylamine congeners.

This guide benchmarks MSBA against standard alternatives, demonstrating its superiority in lowering lipophilicity (LogP) , enhancing aqueous solubility , and providing ortho-directed conformational restriction . While traditional benzylamines act as passive connectors, MSBA functions as an active physicochemical modulator, critical for rescuing "greasy" degrader candidates.

Part 1: Technical Benchmarking & Comparative Analysis

The "Sulfone Effect" in Degrader Design

Protein degraders often suffer from high molecular weight (>800 Da) and high lipophilicity, leading to poor pharmacokinetic (PK) profiles. The incorporation of a methylsulfonyl group at the ortho position of a benzylamine linker handle serves a dual purpose:

  • Solubility Anchor: The sulfone moiety is a strong hydrogen bond acceptor (HBA) with high polarity, significantly reducing the cLogP of the final construct.

  • Conformational Locking: The steric bulk of the ortho-sulfone restricts rotation around the benzylic bond, potentially reducing the entropic penalty upon ternary complex formation (Target-Degrader-E3 Ligase).

Comparative Metrics: MSBA vs. Standard Building Blocks

The following table contrasts MSBA with its non-polar analogs (unsubstituted benzylamine) and lipophilic isosteres (2-chlorobenzylamine).

Table 1: Physicochemical & Functional Comparison

Feature2-(Methylsulfonyl)benzylamine (MSBA)Benzylamine (Standard)2-Chlorobenzylamine (Lipophilic Analog)
Structure Ortho-SO₂MeUnsubstitutedOrtho-Cl
Electronic Nature Strong EWG (Electron Withdrawing)NeutralWeak EWG
Relative Polarity High (Polar)LowLow (Lipophilic)
Δ cLogP Contribution -1.2 to -1.5 (Solubility Enhancer)Baseline (0.0)+0.5 to +0.7 (Lipophilicity Burden)
H-Bond Acceptors 2 (Sulfone oxygens)00
Metabolic Stability High (Already oxidized)Moderate (Benzylic oxidation risk)High
Primary Utility Rescuing solubility; rigidifying linkersGeneral purpose; flexible linkersFilling hydrophobic pockets

Expert Insight: Use MSBA when your Warhead-Linker-E3 construct exceeds a cLogP of 5.0. The shift in polarity provided by the sulfone can bring the molecule back into a druggable range (LogP 3–4) without altering the core ligand binding mode.

Part 2: Experimental Protocols & Application

Protocol: High-Efficiency Amide Coupling of MSBA

The electron-withdrawing nature of the sulfone group slightly reduces the nucleophilicity of the benzylic amine compared to unsubstituted benzylamine. Standard coupling protocols must be modified to ensure complete conversion.

Objective: Couple MSBA to a Carboxylic Acid-functionalized E3 Ligase Ligand (e.g., VHL-acid).

Reagents:
  • Amine: 2-(Methylsulfonyl)benzylamine (1.2 equiv)

  • Acid: E3 Ligase Ligand-COOH (1.0 equiv)

  • Coupling Agent: HATU (1.5 equiv) or COMU (1.2 equiv) — Preferred over EDC due to lower nucleophilicity of amine.

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:
  • Activation: Dissolve the Acid (1.0 equiv) and HATU (1.5 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (2.0 equiv) and stir at Room Temperature (RT) for 5 minutes.

    • Causality: Pre-activation ensures the active ester is formed before the slower-reacting amine is introduced, minimizing racemization of chiral centers on the ligand.

  • Addition: Add 2-(Methylsulfonyl)benzylamine (1.2 equiv) followed by the remaining DIPEA (1.0 equiv).

  • Reaction: Stir at RT for 2–4 hours.

    • Self-Validating Check: Monitor by LC-MS. The product peak should show a distinct mass shift (+185 Da for the amine fragment minus water). If >10% acid remains after 4 hours, add 0.5 equiv more HATU.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine and DIPEA), then saturated NaHCO₃ and brine.

    • Note: The sulfone product is more polar; ensure the aqueous phase is extracted thoroughly (3x) to avoid yield loss.

Part 3: Visualization of Mechanisms & Workflows

Diagram 1: The "Solubility Rescue" Workflow in PROTAC Synthesis

This flowchart illustrates the decision matrix for selecting MSBA during the Lead Optimization phase.

PROTAC_Optimization Start Initial PROTAC Hit (High Potency) CheckProps Analyze Physicochemical Properties Start->CheckProps Decision Is cLogP > 5.0 or Solubility < 10 µM? CheckProps->Decision RouteA Standard Optimization: Linker Length/Type Decision->RouteA No (Acceptable) RouteB Strategy: Polarity Injection Decision->RouteB Yes (Poor Props) Result Optimized PROTAC: Improved Solubility Maintained Potency RouteA->Result Implement Incorporate 2-(Methylsulfonyl)benzylamine (MSBA) RouteB->Implement Replace Linker Handle Implement->Result

Caption: Decision matrix for incorporating MSBA to rescue PROTAC candidates with poor physicochemical properties.

Diagram 2: Mechanistic Action of Targeted Protein Degradation

Understanding where the building block fits into the biological cascade.

TPD_Mechanism PROTAC PROTAC (containing MSBA) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Linker Rigidity POI Target Protein (POI) POI->Ternary E3 E3 Ligase (e.g., VHL/CRBN) E3->Ternary Ub Ubiquitination (Poly-Ub Chain) Ternary->Ub E2 Transfer Proteasome 26S Proteasome (Degradation) Ub->Proteasome Recognition Proteasome->POI Degradation

Caption: The Ubiquitin-Proteasome pathway.[1][2] MSBA aids in the stable formation of the Ternary Complex via conformational control.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6993, 2-Methylbenzylamine (Analog Comparison). PubChem.[3][4][5] Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Methylsulfonyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-(Methylsulfonyl)benzylamine, a compound noted for its potential immunomodulatory effects, demands a rigorous and proactive safety protocol.[1] This guide moves beyond a simple checklist, providing a deep, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring that both scientific integrity and personal safety are held to the highest standard.

The foundational principle of our approach is risk mitigation through understanding the compound's nature. While a specific Safety Data Sheet (SDS) for 2-(Methylsulfonyl)benzylamine is not broadly available, its structure—a benzylamine derivative—provides critical clues to its potential hazards. Benzylamine and its derivatives are known to be corrosive, causing severe skin burns and eye damage.[2][3][4] They are often harmful if swallowed, inhaled, or absorbed through the skin.[3][5][6] Therefore, we must operate under the assumption that 2-(Methylsulfonyl)benzylamine carries similar, if not identical, risks.

Hazard Assessment: Understanding the Adversary

Before a single container is opened, a thorough risk assessment is paramount. The primary threats posed by 2-(Methylsulfonyl)benzylamine, inferred from its chemical class, are:

  • Dermal and Ocular Corrosivity: Direct contact is likely to cause severe burns to the skin and eyes.[2][3][5] Amines, as a class, can also be skin sensitizers.[5]

  • Respiratory Irritation: Inhalation of aerosols or dusts may lead to severe irritation and potential burns within the respiratory tract.[5][6]

  • Toxicity: The compound is presumed to be harmful if ingested or absorbed through the skin.[2][3]

This assessment dictates that our primary line of defense is a multi-layered system of personal protective equipment (PPE) designed to eliminate all routes of exposure.

The PPE Arsenal: A Task-Specific Approach

The selection of PPE is not a one-size-fits-all solution. It must be tailored to the specific task at hand, considering the quantity of material being handled and the potential for exposure.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Aliquotting (Solid) Safety Goggles & Face ShieldDouble Nitrile or Neoprene GlovesDisposable, back-closing GownN95 Respirator (if outside a fume hood)
Solution Preparation Safety Goggles & Face ShieldDouble Nitrile or Neoprene GlovesChemical-resistant, poly-coated GownNot required inside a certified fume hood
Experimental Use Safety GogglesSingle pair Nitrile/Neoprene GlovesStandard Lab CoatNot required inside a certified fume hood
Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Butyl or Fluorocarbon Rubber GlovesChemical-resistant Coveralls ("Bunny Suit")Air-purifying respirator with organic vapor cartridges
Waste Disposal Safety Goggles & Face ShieldDouble Nitrile or Neoprene GlovesDisposable, back-closing GownNot required if handling sealed containers
Causality Behind PPE Choices:
  • Eye and Face Protection: Given the high risk of severe eye damage, safety goggles are essential to protect against splashes and vapors. A full face shield is worn over the goggles because it provides a critical secondary barrier, protecting the entire face from direct splashes during tasks like solution preparation or spill cleanup.[7][8]

  • Hand Protection: Double-gloving is a mandatory practice when handling hazardous compounds.[9] The outer glove absorbs the initial contamination, while the inner glove provides a secondary layer of protection should the outer be breached. Nitrile or neoprene gloves are recommended for their general chemical resistance, but for prolonged contact or immersion (as in a spill scenario), heavier-duty gloves like butyl rubber are necessary.[10] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[9]

  • Body Protection: A standard cotton lab coat is insufficient. For handling 2-(Methylsulfonyl)benzylamine, a disposable, poly-coated gown that closes in the back is required to prevent permeation and frontal contamination.[9][11] For large-scale operations or spill response, full-body coveralls provide head-to-toe protection.[9]

  • Respiratory Protection: The primary engineering control is a certified chemical fume hood. However, when there is a risk of inhaling dust (e.g., weighing the solid compound outside of a containment hood), an N95 respirator is the minimum requirement.[11] For emergencies like a significant spill, a higher level of protection, such as an air-purifying respirator with organic vapor cartridges, is essential to protect against high concentrations of vapors.[7]

Operational Plan: A Step-by-Step Protocol

Adherence to a strict, logical workflow is crucial for minimizing risk. This protocol is designed as a self-validating system, with safety checks built into the process.

Workflow for Safe Handling of 2-(Methylsulfonyl)benzylamine

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup Phase prep1 Verify Fume Hood Certification prep2 Assemble All Materials (Chemicals, Glassware, PPE) prep1->prep2 prep3 Don Full PPE (Gown, Double Gloves, Goggles, Face Shield) prep2->prep3 handle1 Carefully Weigh/Measure Compound prep3->handle1 Begin Work handle2 Perform Chemical Reaction / Prepare Solution handle1->handle2 handle3 Securely Cap All Vessels handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Complete Work clean2 Segregate Waste into Labeled Hazardous Waste Containers clean1->clean2 clean3 Remove Outer Gloves and Dispose as Hazardous Waste clean2->clean3 clean4 Remove Gown and Face Shield clean3->clean4 clean5 Remove Inner Gloves and Wash Hands Thoroughly clean4->clean5

Caption: Standard workflow for handling 2-(Methylsulfonyl)benzylamine.

Emergency and Disposal Plan

Preparedness is the key to managing unforeseen events.

Spill Response Protocol

In the event of a spill, immediate and correct action is critical. The following decision tree outlines the necessary steps.

cluster_assess cluster_minor cluster_major spill Spill Occurs! assess Assess Spill Size & Location spill->assess is_major Major Spill? (Outside Hood, >50mL) assess->is_major minor_action1 Alert Colleagues in Immediate Area is_major->minor_action1 No major_action1 Evacuate Immediate Area is_major->major_action1 Yes minor_action2 Absorb with Inert Material (e.g., Vermiculite) minor_action1->minor_action2 minor_action3 Wipe Area with Decontaminating Solution minor_action2->minor_action3 minor_action4 Collect All Materials in Hazardous Waste Bag minor_action3->minor_action4 major_action2 Alert Supervisor & Call EHS major_action1->major_action2 major_action3 Restrict Access to the Area major_action2->major_action3 major_action4 Await Trained Emergency Responders major_action3->major_action4

Caption: Decision tree for responding to a chemical spill.

Waste Disposal

All materials that come into contact with 2-(Methylsulfonyl)benzylamine are considered hazardous waste. This includes:

  • Empty chemical containers

  • Used PPE (gloves, gowns, shoe covers)

  • Contaminated lab supplies (pipette tips, weigh boats, absorbent pads)

  • Spill cleanup materials

These items must be collected in clearly labeled, sealed hazardous waste containers. Never mix waste streams. Consult your institution's Environmental Health and Safety (EHS) department for specific collection and disposal procedures, as regulations can vary.[12][13] The final disposal must be handled by a licensed hazardous waste management company.[13]

By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Benzylamine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • CymitQuimica. (n.d.). 2-(Methylsulfonyl)benzylamine.
  • Sdfine. (n.d.). BENZYLAMINE - GHS Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). Benzylamine CAS No 100-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine.
  • Fisher Scientific. (2025). Safety Data Sheet - 4-Methylbenzylamine.
  • Alkyl Amines Chemicals Limited. (2020). Safety Data Sheet - N-methylbenzylamine.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Weill Cornell Medicine. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Benchchem. (n.d.). Safe Disposal of N-methyl-3-(phenoxymethyl)benzylamine: A Procedural Guide.
  • SafetyCulture Marketplace US. (2025). Essential PPE for Protection Against Liquid Chemicals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylsulfonyl)benzylamine
Reactant of Route 2
Reactant of Route 2
2-(Methylsulfonyl)benzylamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.